D-Ribitol-2-13C
Description
Properties
Molecular Formula |
¹³CC₄H₁₂O₅ |
|---|---|
Molecular Weight |
153.14 |
Synonyms |
D-Adonitol-2-13C |
Origin of Product |
United States |
Foundational & Exploratory
D-Ribitol-2-13C: Metabolic Pathway Tracer Applications
Executive Summary
D-Ribitol-2-13C is a highly specialized stable isotope tracer that provides a unique window into pentose metabolism , bacterial cell wall dynamics , and glycoconjugate biosynthesis . Unlike common glucose tracers that enter metabolism via hexokinase, Ribitol-2-13C bypasses the oxidative branch of the Pentose Phosphate Pathway (PPP) and enters directly at the level of ribulose-5-phosphate or is activated into CDP-ribitol.
This distinct entry point makes it an invaluable tool for:
-
Decoupling PPP Fluxes: Distinguishing non-oxidative PPP activity from oxidative glucose flux.
-
Antibiotic Development: Specifically tracking Wall Teichoic Acid (WTA) biosynthesis in Gram-positive pathogens (S. aureus, L. monocytogenes).
-
Mammalian Glycobiology: Investigating dystroglycanopathies by tracing CDP-ribitol synthesis, a precursor for matriglycan formation.
This guide outlines the mechanistic basis, experimental protocols, and data interpretation frameworks for deploying D-Ribitol-2-13C in high-impact metabolic research.
Chemical & Physical Specifications
-
Compound Name: D-Ribitol-2-13C
-
Chemical Formula: C4(13C)H12O5
-
Molecular Weight: 153.15 g/mol (approx., vs 152.15 unlabeled)
-
Isotopic Purity: ≥99 atom % 13C
-
Solubility: Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol.
-
Stability: Stable at room temperature; hygroscopic. Store desiccated at -20°C.
Metabolic Context & Mechanisms[1][2][3][4]
To design effective experiments, one must understand the fate of the C2 carbon in D-Ribitol.
The Bacterial Ribitol Pathway (Teichoic Acids)
In Gram-positive bacteria, ribitol is a structural scaffold.
-
Transport: Ribitol is imported (often via a specific PTS system or ABC transporter).
-
Activation: It is phosphorylated to D-Ribitol-5-Phosphate .
-
Cytidylation: Ribitol-5-P reacts with CTP to form CDP-Ribitol .
-
Polymerization: CDP-Ribitol donates the ribitol-phosphate unit to the growing Wall Teichoic Acid (WTA) chain.
Tracer Utility: D-Ribitol-2-13C labels the ribitol backbone of WTAs without significant scrambling, allowing precise measurement of cell wall turnover rates via LC-MS/MS of hydrolyzed cell walls.
Pentose Phosphate Pathway (PPP) Entry
In organisms capable of catabolizing ribitol (e.g., Klebsiella, E. coli K-12 derivatives, certain mammalian tissues), it enters central carbon metabolism:
-
Oxidation: Ribitol-5-P
Ribulose-5-P (Ru5P).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Isomerization: Ru5P
Ribose-5-P (R5P) or Xylulose-5-P (Xu5P).
The "C2" Advantage:
-
Oxidative PPP Bypass: Glucose-1-13C loses its label as CO2 during the oxidative phase (G6PDH reaction). Ribitol-2-13C enters downstream of this step.
-
Atom Mapping: The C2 of Ribitol becomes the C2 of Ribose-5-P.
-
Nucleotide Synthesis: The label is incorporated into the C2' position of the ribose ring in RNA/DNA.
-
Glycolytic Recycling: Through the non-oxidative PPP (Transketolase/Transaldolase), the C2 label is redistributed into Fructose-6-P and Glyceraldehyde-3-P in predictable patterns, allowing flux modeling.
-
Visualization: Metabolic Fate of D-Ribitol-2-13C
The following diagram illustrates the dual fate of the tracer: anabolic incorporation into cell walls/glycans versus catabolic entry into the PPP.
Figure 1: Metabolic divergence of D-Ribitol-2-13C. The tracer splits into structural (WTA/Glycan) and metabolic (PPP/Nucleotide) pathways.
Experimental Protocols
Bacterial Cell Wall Turnover Assay (Gram-Positive)
Objective: Measure the rate of new Wall Teichoic Acid synthesis in S. aureus or B. subtilis.
Reagents:
-
Minimal Media (M9) lacking unlabeled ribitol.
-
D-Ribitol-2-13C (Final concentration: 1–5 mM).
-
Quenching solvent: 60% Ethanol (cold).
Workflow:
-
Pre-culture: Grow bacteria to mid-log phase in standard media.
-
Wash: Centrifuge (3000 x g, 5 min) and wash pellets 2x with PBS to remove unlabeled carbon sources.
-
Pulse: Resuspend cells in Minimal Media containing 5 mM D-Ribitol-2-13C .
-
Sampling: Collect 1 mL aliquots at t = 0, 10, 30, 60, and 120 mins.
-
Quench: Immediately inject sample into 4 mL ice-cold 60% ethanol.
-
Extraction:
-
Pellet cells; discard supernatant (removes cytosolic metabolites).
-
Hydrolyze pellet with 0.1 M NaOH (removes WTA from peptidoglycan) or 48% HF (for complete depolymerization, caution required).
-
Neutralize and filter (0.22 µm).
-
-
Analysis: LC-MS/MS (HILIC mode). Monitor the transition for Ribitol-phosphate (unlabeled vs. +1 Da shift).
Mammalian Flux Analysis (PPP Bypass)
Objective: Assess non-oxidative PPP activity in cancer cells (e.g., MCF7).
Workflow:
-
Seed: Plate cells in 6-well plates (500k cells/well).
-
Starve: Incubate in glucose-free DMEM for 1 hour.
-
Label: Add medium containing 5 mM Glucose (unlabeled) + 2 mM D-Ribitol-2-13C .
-
Note: Glucose is required for cell survival; Ribitol acts as the specific tracer.
-
-
Incubation: 24 hours.
-
Extraction: Methanol/Acetonitrile/Water (40:40:20) extraction at -20°C.
-
Analysis: Target Ribose-5-Phosphate and ATP/GTP .
-
Expectation: If Ribitol enters the PPP, you will see M+1 isotopologues in the ribose moiety of nucleotides.
-
Data Interpretation & Quantitative Analysis
Mass Isotopomer Distribution (MID)
When analyzing LC-MS data, D-Ribitol-2-13C will produce specific mass shifts.
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+1) | Significance of M+1 Signal |
| Ribitol | 152.15 | 153.15 | Substrate uptake verification. |
| Ribitol-5-P | 232.11 | 233.11 | Intracellular activation (Kinase activity). |
| CDP-Ribitol | 537.31 | 538.31 | Flux into cell wall/glycan synthesis. |
| Ribose-5-P | 230.11 | 231.11 | Entry into PPP / Nucleotide synthesis. |
| Lactate | 89.02 | 90.02 | Rare. Indicates Ribitol |
Calculating Fractional Contribution
To determine how much of the intracellular ribose pool is derived from exogenous ribitol vs. glucose:
-
High Ratio (>0.5): Indicates Ribitol is a major carbon source for nucleotide synthesis.
-
Low Ratio (<0.1): Indicates Ribitol is primarily used for structural purposes (CDP-Ribitol) or not metabolized via PPP.
Case Study Applications
Case A: Antibiotic Target Validation (TarI/TarJ)
-
Context: Methicillin-resistant S. aureus (MRSA) relies on Wall Teichoic Acids for cell division. The enzymes TarI (priming) and TarJ (activation) are drug targets.
-
Method: Treat MRSA with a TarI inhibitor and pulse with D-Ribitol-2-13C.
-
Result:
-
Control: Rapid accumulation of labeled CDP-Ribitol and labeled WTA.
-
Treated: Accumulation of labeled Ribitol-5-P (substrate), but depletion of labeled CDP-Ribitol and WTA.
-
Case B: Dystroglycanopathy Research
-
Context: Mutations in ISPD (Isoprenoid Synthase Domain Containing) cause muscular dystrophy by failing to synthesize CDP-Ribitol, required for
-dystroglycan glycosylation. -
Method: Patient-derived fibroblasts are fed D-Ribitol-2-13C.
-
Result: Absence of M+1 CDP-Ribitol indicates a functional block in ISPD activity, validating the pathogenicity of the variant.
References
-
Gerwig, G. J., et al. (2020). "Stereochemical Analysis of Ribitol and Ribose in Teichoic Acids." Carbohydrate Research. Link
-
Meredith, T. C., et al. (2008). "Late-stage polyribitol phosphate wall teichoic acid biosynthesis in Staphylococcus aureus." Journal of Bacteriology. Link
-
Willer, T., et al. (2012). "ISPD loss-of-function mutations disrupt dystroglycan O-mannosylation and cause Walker-Warburg syndrome." Nature Genetics. Link
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link
-
London, J., et al. (1996). "Ribitol metabolism in Lactobacillus casei: a metabolic pathway involving a novel phosphotransferase system." Journal of Bacteriology. Link
Resolving Isotopic Ambiguity: A Technical Guide to Adonitol-2-13C and D-Ribitol-2-13C in Metabolomics
Executive Summary
In high-precision metabolomics, the nomenclature of internal standards can be a source of significant confusion, particularly with sugar alcohols. A frequent point of contention is the distinction—or lack thereof—between Adonitol and Ribitol .
The Core Thesis: Adonitol and Ribitol are synonyms for the same meso-compound (pentane-1,2,3,4,5-pentol).[1] In their natural, unlabeled state, they are achiral and identical. However, the introduction of a stable isotope label at the C2 position (2-13C ) induces isotopic desymmetrization . This breaks the meso symmetry, rendering the molecule chiral. Therefore, while "Adonitol" and "Ribitol" are interchangeable names, the prefix "D-" in D-Ribitol-2-13C provides critical information about the synthetic precursor (D-Ribose), defining the specific isotopomer formed.
This guide details the stereochemical implications of this labeling, its impact on GC-MS/LC-MS signal deconvolution, and protocols for validating these standards in your workflow.
Part 1: The Nomenclature Paradox & Stereochemical Reality
The Synonymy of Adonitol and Ribitol
Historically, "Adonitol" refers to the pentitol isolated from the plant Adonis vernalis, while "Ribitol" describes the reduction product of Ribose.[2][3][4][5] Chemical databases confirm they are the same entity:
The "Meso" Trap
A meso compound contains chiral centers but is superimposable on its mirror image due to an internal plane of symmetry.[11] In Ribitol, Carbon 3 lies on this plane.
-
C2 and C4 are enantiotopic: They are mirror images of each other across the C3 plane.
-
Implication: In unlabeled Ribitol, substitution at C2 is indistinguishable from substitution at C4 unless the substituent breaks the symmetry.
Isotopic Desymmetrization: The "Senior Scientist" Insight
This is where the "2-13C" label becomes critical. Replacing the
-
Unlabeled: C2 and C4 are equivalent.
-
Labeled (2-13C): The molecule is now chiral. The C2 position is chemically distinct from C4 (now the enantiomeric position).
Consequently, D-Ribitol-2-13C implies the label was carried over from D-Ribose-2-13C . If one were to reduce L-Ribose-2-13C , the result would be the enantiomer of the D-derived standard. While mass spectrometry (MS) cannot distinguish these enantiomers without a chiral column, knowing the precursor ensures batch-to-batch consistency in impurity profiles and retention indexing.
Figure 1: Isotopic desymmetrization of Ribitol. The introduction of 13C at C2 (derived from D-Ribose) destroys the meso symmetry, creating a specific chiral isotopomer.
Part 2: Metabolomics Application & Workflow
Why 2-13C? (The Fragmentation Logic)
In GC-MS metabolomics, sugars are typically derivatized using methoxyamination (for ketones/aldehydes) followed by trimethylsilylation (TMS). Since Ribitol is an alcohol, it skips methoxyamination and undergoes TMS derivatization directly.
Fragmentation Risk: Electron Ionization (EI) at 70eV shatters the carbon backbone. If you use a uniformly labeled standard (U-13C), the parent ion and all fragments shift, which is ideal but expensive. With a specific label like 2-13C , you must ensure the fragment used for quantification (Quant Ion) retains the label.
-
Common TMS Fragment: m/z 217 (C6H13O2Si2) and m/z 307.
-
The Risk: If the fragmentation cleaves between C2 and C3, one fragment retains the label, and the other does not.
-
The Solution: D-Ribitol-2-13C is preferred over 1-13C because the C2 position is centrally located in many high-mass fragments characteristic of pentitols, reducing the risk of "losing" the label in low-mass noise.
Analytical Equivalence Table
When sourcing standards, use this table to verify equivalence.
| Parameter | Adonitol-2-13C | D-Ribitol-2-13C | Unlabeled Ribitol |
| Chemical Formula | C | ||
| Precursor Origin | Ambiguous (usually D-Ribose) | Explicitly D-Ribose | N/A |
| Chirality | Chiral (Isotopomer) | Chiral (Isotopomer) | Meso (Achiral) |
| GC-MS Retention | Identical to Ribitol | Identical to Ribitol | Reference |
| Primary Use | Internal Standard | Internal Standard | Endogenous Metabolite |
*Note: Slight isotopic fractionation (retention time shift) may occur on high-efficiency capillary columns, usually <0.02 min.
Part 3: Experimental Protocol (Self-Validating System)
This protocol ensures that your "Adonitol-2-13C" or "D-Ribitol-2-13C" standard is chemically pure and correctly labeled before applying it to valuable biological samples.
Phase 1: Derivatization & Confirmation
Objective: Confirm the standard produces the expected mass shift (+1 Da) in the Quant Ion compared to the unlabeled endogenous metabolite.
-
Preparation:
-
Dissolve 1 mg of D-Ribitol-2-13C in 1 mL of 50% MeOH/H2O.
-
Prepare a "Blank" (solvent only) and a "Reference" (unlabeled commercial Ribitol).
-
-
Derivatization (TMS Method):
-
Dry 10 µL of standard under N2.
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubate at 60°C for 30 minutes . (Ribitol has 5 hydroxyl groups; incomplete derivatization yields multiple peaks. Heat is non-negotiable).
-
-
GC-MS Acquisition:
-
Column: DB-5MS or equivalent (30m).
-
Scan Range: m/z 50–600.
-
Phase 2: Data Validation Logic
Analyze the spectra using the following logic gate:
Figure 2: Logic flow for validating the isotopic standard. RT matching confirms chemical identity; Mass shift confirms isotopic incorporation.
Phase 3: The "Blank" Subtraction Rule
Since Ribitol is a common plant metabolite and can appear in dust/reagents:
-
Rule: The signal for unlabeled Ribitol (m/z 217) in your "13C-Only" blank must be <1% of the signal in your lowest calibration point.
-
Causality: If unlabeled Ribitol is present in your standard (isotopic impurity) or reagents, it will falsely elevate the endogenous concentration calculated in samples.
Part 4: Conclusion & Best Practices
-
Nomenclature Standardization: In your final reports and publications, cite the standard as "Ribitol (2-13C)" or "D-Ribitol-2-13C" . Avoid "Adonitol-2-13C" unless quoting a specific vendor catalog number, as "Ribitol" aligns better with systematic carbohydrate nomenclature (e.g., HMDB, PubChem).
-
Vendor Consistency: Stick to one vendor for the duration of a study. While chemically identical, differences in synthesis (D-Ribose vs L-Ribose precursors) could theoretically create enantiomeric isotopomers. While these do not separate on achiral DB-5 columns, they introduce an unnecessary variable.
-
Database Matching: When uploading data to repositories (Metabolomics Workbench, GNPS), map your internal standard to PubChem CID 10254628 (Ribitol) but annotate the Isotope field explicitly.
By treating the nomenclature as a function of synthesis origin (D-Ribose) and recognizing the desymmetrization caused by the isotope, you ensure both chemical accuracy and reproducible data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10254628, Ribitol. Retrieved from [Link][8]
-
Human Metabolome Database (HMDB). Metabocard for Ribitol (HMDB0000219). Retrieved from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Retrieved from [Link]
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Retrieved from [Link]
Sources
- 1. ADONITOL | 488-81-3 [chemicalbook.com]
- 2. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ribitol - Wikipedia [en.wikipedia.org]
- 6. Ribitol [bionity.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ribitol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrj.org [chemrj.org]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
Chemical Properties and Stability of 13C-Labeled Ribitol: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of 13C-labeled Ribitol (also known as Adonitol), a stable isotope-labeled pentose alcohol.[1][2] While chemically robust due to its reduced state, the utility of 13C-ribitol in metabolic flux analysis (MFA) and structural biology requires rigorous handling to maintain isotopic integrity and prevent biological degradation. This document outlines its chemical architecture, stability profiles, and critical experimental protocols for researchers in drug development and bacterial metabolism.
Part 1: Chemical Architecture & Isotopic Physics[1][2]
Structural Fundamentals
Ribitol (
-
Meso Compound Nature: Ribitol is a meso compound.[1] It possesses chiral centers but has an internal plane of symmetry, making it optically inactive. This symmetry is critical in NMR spectroscopy of uniformly labeled ([U-13C]) variants, as the symmetry simplifies the carbon spectrum compared to chiral alditols like arabitol.
-
Hygroscopicity: The molecule is highly hydrophilic due to its five hydroxyl groups, leading to significant hygroscopicity. This physical property is the primary vector for stability failure (hydrolysis/clumping) during storage.[1]
The Physics of 13C-Labeling
The introduction of Carbon-13 stable isotopes (typically >99% enrichment) alters the mass and magnetic resonance properties without significantly changing chemical reactivity (the Kinetic Isotope Effect is negligible for this molecule in most biological contexts).
| Property | Native Ribitol (12C) | [U-13C5] Ribitol | Impact on Analysis |
| Molecular Weight | 152.15 g/mol | ~157.15 g/mol | Mass Shift (+5 Da): Distinct M+5 peak in Mass Spectrometry (LC-MS/GC-MS) allows differentiation from endogenous ribitol.[1][2] |
| NMR Spin | I = 0 (Silent) | I = 1/2 (Active) | Scalar Coupling: 13C-13C J-coupling patterns reveal bond-breaking events in metabolic pathways (e.g., Pentose Phosphate Pathway).[1][2] |
| Symmetry | Symmetric | Symmetric | Simplification: C1/C5 and C2/C4 are chemically equivalent, reducing signal complexity in 1D 13C-NMR. |
Part 2: Stability Profile
Chemical Stability (High)
Ribitol is chemically superior to ribose in stability.[1]
-
Maillard Reaction Resistance: Lacking a free aldehyde or ketone group, 13C-ribitol does not undergo non-enzymatic browning (Maillard reaction) with amines (proteins/amino acids) under physiological conditions.[1]
-
Thermal Stability: Stable up to its melting point (~102°C).[1] It can withstand standard autoclaving temperatures (121°C) if pH is neutral, though filtration is preferred for labeled standards to prevent any risk of pyrolytic isotopic scrambling.
Biological Stability (Low)
While chemically inert, ribitol is biologically labile .[1]
-
Microbial Consumption: Many bacteria (e.g., E. coli, Klebsiella) possess ribitol dehydrogenases.[1] Contamination of non-sterile 13C-ribitol solutions results in rapid conversion to Ribulose and subsequent loss of the expensive isotopic label into the central carbon metabolism.
-
Enzymatic Oxidation: In cell lysates, ribitol is rapidly phosphorylated or oxidized.[1]
Storage Protocol
To maintain the >99% isotopic enrichment and chemical purity:
-
State: Store as lyophilized powder.
-
Temperature: -20°C is standard; -80°C is preferred for long-term (>2 years) storage.
-
Atmosphere: Argon or Nitrogen headspace is mandatory to prevent moisture uptake.[1]
Part 3: Applications in Drug Development & Metabolism
Bacterial Cell Wall Assembly (Teichoic Acids)
Ribitol is a critical precursor for Wall Teichoic Acids (WTA) in Gram-positive pathogens like Staphylococcus aureus. 13C-Ribitol tracing is the gold standard for validating novel antibiotics targeting the Tar pathway (Teichoic Acid Ribitol).[1]
Pathway Visualization: Ribitol to Cell Wall
The following diagram illustrates the incorporation of 13C-Ribitol into the bacterial cell envelope, highlighting the enzymatic steps often targeted in drug discovery.
Figure 1: Metabolic fate of 13C-Ribitol in S. aureus Wall Teichoic Acid synthesis. Disruption of TarI/TarL leads to accumulation of labeled intermediates.
Metabolic Flux Analysis (MFA)
In mammalian systems, 13C-ribitol is used to diagnose Ribose-5-Phosphate Isomerase (RPI) Deficiency .[1][2]
-
Mechanism: In RPI deficiency, the Pentose Phosphate Pathway is blocked. Ribose-5-P accumulates and is reduced to Ribitol (and Arabitol).[1][2]
-
Tracer Utility: Administering [U-13C] glucose and monitoring the appearance of [U-13C] ribitol in biofluids (urine/plasma) provides a direct readout of the pathway blockage via LC-MS/MS.
Part 4: Experimental Protocols
Preparation of 13C-Ribitol Standards for NMR/MS
Objective: Prepare a stable, sterile stock solution free of paramagnetic impurities (which broaden NMR lines).
Reagents:
-
[U-13C5] Ribitol (Solid)[1]
-
D2O (Deuterium Oxide, 99.9%) for NMR or LC-MS Grade Water[1][2]
-
Argon gas[1]
Protocol:
-
Weighing: Weigh 10 mg of 13C-Ribitol in a glove box or low-humidity environment.
-
Dissolution: Dissolve in 500 µL of solvent (D2O or Water).
-
Note: Solubility is high (>100 mg/mL); vortexing is sufficient.[1]
-
-
Degassing: Bubble Argon through the solution for 2 minutes to remove dissolved oxygen (prevents oxidation).
-
Filtration: Pass through a 0.22 µm PVDF filter into a sterile amber vial.
-
Critical: Do not autoclave the small volume solution; filtration prevents caramelization or concentration changes.[1]
-
-
QC Check: Verify concentration via Refractive Index (RI) detector or 1H-NMR.
Quality Control Workflow
The following workflow ensures the integrity of the isotope label before committing to expensive animal or cell culture experiments.
Figure 2: Quality Control Decision Tree for incoming 13C-labeled standards.
References
-
Human Metabolome Database (HMDB). "Metabocard for Ribitol (HMDB0000448)."[1] HMDB 5.0. [Link][1]
-
PubChem. "Ribitol Compound Summary."[1] National Library of Medicine. [Link]
-
Brown, S., et al. (2013). "Wall Teichoic Acids of Gram-Positive Bacteria."[1] Annual Review of Microbiology. (Describes the Tar pathway and Ribitol-5-P usage). [Link][1]
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis."[1][3] Nature Protocols. (Foundational text for 13C flux methodology). [Link][1]
-
Huck, J.H., et al. (2004). "Ribose-5-phosphate isomerase deficiency: new inborn error in the pentose phosphate pathway."[1][4] American Journal of Human Genetics.[4] (Clinical relevance of Ribitol accumulation). [Link]
Sources
Technical Monograph: D-Ribitol-2-13C in Metabolic Profiling
Core Identity & Specifications
D-Ribitol-2-13C (also known as Adonitol-2-13C) is a stable isotope-labeled pentose alcohol. It serves as a critical internal standard and metabolic tracer, particularly in the elucidation of the Pentose Phosphate Pathway (PPP) and cell wall biosynthesis in Gram-positive bacteria.
Chemical Specifications
| Parameter | Specification |
| Chemical Name | D-Ribitol-2- |
| Synonyms | Adonitol-2- |
| CAS Number (Unlabeled) | 488-81-3 (Note: Specific isotopomer CAS is often not assigned; refer to unlabeled CAS with isotope specification) |
| Molecular Formula | |
| Molecular Weight | 153.14 g/mol (vs. 152.15 g/mol for unlabeled) |
| Isotopic Enrichment | |
| Chemical Purity | |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol |
| Melting Point | 102–104 °C (lit.)[1][2][3][4][5][6][7][8][9][10] |
Supplier Landscape & Sourcing
High-fidelity metabolic flux analysis (MFA) requires isotopomers with minimal isotopic impurity to prevent mass spectral overlap errors.
| Supplier | Catalog No. | Grade/Notes |
| Omicron Biochemicals | ALD-033 | Specialized carbohydrate synthesis; often custom synthesis.[6] High enrichment (>99%). |
| MedChemExpress (MCE) | HY-100582S1 | Research grade; typically supplied as solid. |
| Cambridge Isotope Labs | Inquire | Often supplies Ribose-2-13C (CLM-1069); Ribitol may be custom or catalog-dependent. |
Procurement Advisory: Always request a Certificate of Analysis (CoA) verifying the position of the label. Randomly labeled or U-13C variants will yield fundamentally different metabolic flux data.
Scientific Context: The "Why" of Position 2
The selection of the C2-labeled isotopomer is not arbitrary; it is a mechanistic choice for dissecting the non-oxidative branch of the Pentose Phosphate Pathway (PPP).
Mechanistic Logic
-
Oxidative vs. Non-Oxidative Distinction: In the oxidative PPP, Carbon-1 of glucose is lost as CO
. Carbon-2 of glucose becomes Carbon-1 of Ribulose-5-P. However, when introducing Ribitol directly (which oxidizes to Ribose/Ribulose), the label at Position 2 is preserved. -
Transketolase Tracking: The enzyme Transketolase transfers a two-carbon ketol unit. By labeling C2, researchers can track the fate of the carbon skeleton during these transfer reactions. If C2 remains associated with C1 (as a C1-C2 unit), it indicates specific Transketolase activity. If C2 is scrambled or separated from C1, it suggests alternative recycling pathways or equilibration via Triose Phosphate Isomerase (TPI).
Pathway Visualization
The following diagram illustrates the entry of Ribitol into the pentose pool and its potential fates.
Caption: Metabolic fate of D-Ribitol-2-13C, highlighting entry into the Pentose Phosphate Pathway and subsequent scrambling via Transketolase.
Experimental Protocol: GC-MS Analysis
Ribitol is non-volatile and must be derivatized prior to Gas Chromatography-Mass Spectrometry (GC-MS). The standard method involves trimethylsilylation (TMS).
Reagents
-
Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Solvent: Anhydrous Pyridine.
-
Internal Standard (Optional): Myo-inositol (if quantifying absolute concentration) or use the Ribitol-2-13C itself as an internal standard for unlabeled Ribitol quantification.
Step-by-Step Workflow
-
Sample Preparation:
-
Lyophilize biological fluid or cell lysate (10-50 µL) to complete dryness. Critical: Moisture inhibits silylation.
-
-
Methoximation (Optional but Recommended):
-
Although Ribitol is an alcohol and does not mutarotate, this step preserves other reducing sugars in the mix.
-
Add 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 min.
-
-
Silylation:
-
Add 50 µL MSTFA + 1% TMCS.
-
Incubate at 37°C for 30 min.
-
Centrifuge at 10,000 x g for 5 min to remove precipitates.
-
-
GC-MS Acquisition:
-
Column: DB-5MS or equivalent (30m x 0.25mm ID).
-
Injection: 1 µL, splitless mode (250°C).
-
Temperature Program: 80°C (hold 1 min)
10°C/min 300°C (hold 5 min).
-
-
Data Interpretation:
-
Monitor the M+1 shift.
-
Unlabeled Ribitol-5TMS (MW ~512) will show specific fragments (e.g., m/z 217, 205, 147).
-
Ribitol-2-13C will show a mass shift of +1 Da in fragments containing the C2 atom.
-
Validation: Calculate the Mass Isotopomer Distribution (MID) to correct for natural abundance.
-
Caption: Analytical workflow for D-Ribitol-2-13C quantification using GC-MS.
Stability & Handling
-
Hygroscopicity: Ribitol is hygroscopic. Store desicated.
-
Storage: -20°C recommended for long-term isotopic stability, though chemically stable at RT.
-
Solution Stability: Stable in aqueous solution for weeks at 4°C; however, avoid repeated freeze-thaw cycles to prevent degradation or precipitation.
References
-
Omicron Biochemicals. Product Specifications: D-[2-13C]ribitol (ALD-033). Retrieved from
-
MedChemExpress. Ribitol-2-13C (HY-100582S1) Product Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for Ribitol (Unlabeled). Retrieved from
- Long, C. P., & Antoniewicz, M. R. (2019).High-resolution 13C metabolic flux analysis. Nature Protocols. (Contextual reference for MFA methodology).
Sources
- 1. isotope.com [isotope.com]
- 2. omicronbio.com [omicronbio.com]
- 3. Ribitol | CAS#:488-81-3 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope.com [isotope.com]
- 6. Omicron Biochemicals - 维百奥(北京)生物科技有限公司 [vicbio.com]
- 7. omicronbio.com [omicronbio.com]
- 8. researchgate.net [researchgate.net]
- 9. D-Ribitol-1-13C | C5H12O5 | CID 165412612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. omicronbio.com [omicronbio.com]
D-Ribitol-2-13C use in congenital disorders of glycosylation (CDG) studies
The following technical guide is structured to serve as a definitive reference for using D-Ribitol-2-13C in the investigation of Congenital Disorders of Glycosylation (CDG). It synthesizes current metabolic understanding with practical, high-precision experimental workflows.
Executive Summary: The Matriglycan Bottleneck
Congenital Disorders of Glycosylation (CDG) affecting
While Ribitol supplementation has emerged as a promising therapy to bypass metabolic blocks (particularly in ISPD/CRPPA and FKRP deficiencies), the intracellular pharmacokinetics of Ribitol remain partially opaque. The specific kinase responsible for phosphorylating exogenous Ribitol to Ribitol-5-Phosphate (Rbo5P) in humans is not fully characterized, and Ribitol can be diverted into central carbon metabolism (glycolysis) rather than glycosylation.
D-Ribitol-2-13C is the precise tool required to resolve these uncertainties. By distinguishing therapeutic (exogenous) Ribitol from endogenous pools derived from glucose/ribose, this tracer enables researchers to quantify:
-
Cellular Uptake & Phosphorylation Efficiency: The rate-limiting step in Ribitol therapy.
-
Flux into CDP-Ribitol: The direct therapeutic payload.
-
Metabolic Shunt: The diversion of Ribitol into glycolysis via oxidation to ribose.
The Tracer: D-Ribitol-2-13C
Why D-Ribitol-2-13C?
Unlike uniformly labeled (
-
NMR Specificity: The C2 position provides a distinct chemical shift that is sensitive to the phosphorylation state (Ribitol vs. Ribitol-5-P) and nucleotide activation (CDP-Ribitol), allowing structural resolution in complex tissue extracts without extensive purification.
-
Mass Spectrometry Precision: It produces a clear M+1 mass shift . In nucleotide sugar analysis, where fragmentation patterns are complex, the +1 Da shift on the Ribitol fragment ion (distinct from the Cytidine fragment) unequivocally confirms the sugar moiety's origin.
-
Metabolic Fate Tracking: If Ribitol is oxidized back to Ribose and enters the Pentose Phosphate Pathway (PPP), the C2 label is retained in specific positions of the resulting glycolytic intermediates, allowing differentiation between "wasted" Ribitol and "utilized" Ribitol.
Biological Context & Pathway Logic
The efficacy of Ribitol therapy hinges on a "salvage-like" pathway that forces flux toward CDP-Ribitol.
The Metabolic Map
The diagram below illustrates the competition between the therapeutic pathway (Green) and the metabolic shunt (Red), highlighting where D-Ribitol-2-13C provides visibility.
Figure 1: Metabolic fate of D-Ribitol-2-13C. The tracer allows quantification of the flux through the 'Unknown Kinase' step versus the oxidative shunt to Ribose.
Experimental Protocol: Flux Analysis by LC-MS/MS
This protocol is designed to measure the Fractional Enrichment of CDP-Ribitol in cell culture models (e.g., ISPD-deficient fibroblasts or HEK293 knockouts).
Phase 1: Pulse-Chase Labeling
Objective: Saturate the intracellular pool with tracer to measure steady-state turnover.
-
Preparation: Culture cells in glucose-containing media (DMEM) until 70% confluence.
-
Starvation (Optional): A brief (1h) incubation in low-glucose media can enhance Ribitol uptake sensitivity, though this may perturb glycosylation. Recommendation: Maintain physiological glucose (5mM) to mimic in vivo competition.
-
Pulse: Replace media with DMEM containing 1 mM to 10 mM D-Ribitol-2-13C .
-
Note: High concentrations are often required to drive the promiscuous kinase activity.
-
-
Time Points: Harvest cells at 0, 1, 4, 12, and 24 hours.
-
Rationale: CDP-Ribitol turnover is relatively slow; 24h ensures isotopic equilibrium.
-
Phase 2: Metabolite Extraction (Critical Step)
Nucleotide sugars are heat-labile and sensitive to hydrolysis.
-
Quench: Rapidly wash cells 2x with ice-cold PBS.
-
Lysis: Add Ice-Cold Extraction Solvent (40:40:20 Acetonitrile:Methanol:Water) directly to the dish.
-
Volume: 500 µL per 10 cm dish.
-
-
Scrape & Collect: Scrape cells on ice; transfer to pre-chilled microfuge tubes.
-
Disruption: Vortex vigorously (30s) or sonicate (5 cycles, 30s on/off) at 4°C.
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to a fresh glass vial. Do not use plastic if plasticizers interfere with MS.
-
Storage: Analyze immediately or store at -80°C (stable < 1 week).
Phase 3: LC-MS/MS Detection
Instrument: Triple Quadrupole Mass Spectrometer (QqQ) coupled to HILIC (Hydrophilic Interaction Liquid Chromatography).
Chromatography (HILIC):
-
Column: Amide-based HILIC column (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 15 minutes. CDP-Ribitol is highly polar and elutes late.
Mass Spectrometry (MRM Transitions): Operate in Negative Ion Mode (ESI-).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | ID Rationale |
| CDP-Ribitol (Unlabeled) | 556.1 | 322.0 | [CMP] fragment (Cytidine Monophosphate) |
| CDP-Ribitol (Unlabeled) | 556.1 | 213.0 | [Ribitol-Phosphate] fragment |
| CDP-Ribitol-2-13C | 557.1 | 322.0 | [CMP] fragment (Unlabeled part of molecule) |
| CDP-Ribitol-2-13C | 557.1 | 214.0 | [Ribitol-Phosphate] fragment (+1 Da Shift ) |
| Ribitol-5-P (Unlabeled) | 231.0 | 79.0 | [PO3] fragment |
| Ribitol-5-P-2-13C | 232.0 | 79.0 | [PO3] fragment |
Technical Note: Monitoring the transition to the CMP fragment (322.0) for both labeled and unlabeled precursors confirms that the Cytidine moiety is unchanged, while the transition to the Ribitol-Phosphate fragment (213 vs 214) confirms the location of the isotope.
Data Interpretation & Causality
Calculating Fractional Enrichment
The "efficacy" of the Ribitol supplementation is defined by how much of the intracellular CDP-Ribitol pool is derived from the exogenous tracer.
-
Low Enrichment (<10%): Indicates poor uptake or that the "Unknown Kinase" is saturated/inefficient. The Ribitol is likely being washed out or excreted.
-
High Enrichment (>50%): Confirms that the exogenous Ribitol is successfully driving the pool, bypassing the endogenous limitation.
Assessing the "Shunt" (Ribitol Oxidation)
If D-Ribitol-2-13C is oxidized to Ribose-2-13C, it will enter glycolysis. Look for M+1 signals in:
If significant label appears in Lactate, it implies that the Ribitol is being "burned" for energy rather than used for glycosylation. This is a critical finding for dosing strategies—you may need to inhibit the oxidative enzymes (e.g., AKR1B1) to preserve Ribitol for ISPD.
References
-
Gerin, I., et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan. Nature Communications, 7, 11534. [Link]
-
Wu, B., et al. (2022). Ribitol dose-dependently enhances matriglycan expression and improves muscle function... in limb girdle muscular dystrophy 2I mouse model. PLOS ONE, 17(12), e0278482. [Link]
-
Manya, H., et al. (2024).[3] Endogenous reductase activities for the generation of ribitol-phosphate... in mammals. Journal of Biochemistry, 175(4), 385–395. [Link]
-
Cataldi, M. P., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice.[4] Nature Communications, 9, 3448. [Link]
-
Radenkovic, S., et al. (2019). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. Metabolites, 13(7), 819. [Link][3]
Sources
- 1. The functional O-mannose glycan on α-dystroglycan contains a phospho-ribitol primed for matriglycan addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
Significance of C2-labeled ribitol in bacterial metabolism studies
Title: Precision Tracking of Bacterial Cell Envelope Biogenesis: A Technical Guide to [2-
Executive Summary
This technical guide addresses the strategic application of C2-labeled ribitol ([2-
By utilizing C2-labeled ribitol, researchers can decouple the flux of cell wall assembly from central carbon metabolism, providing a high-fidelity readout for the efficacy of novel antibiotics targeting the Tar (Teichoic Acid Ribitol) enzyme family. This guide details the biochemical rationale, experimental protocols, and data interpretation frameworks required for this advanced assay.
Part 1: Biochemical Foundation & The "C2" Logic
The Biological Imperative: Why Ribitol?
In Gram-positive pathogens like S. aureus, Wall Teichoic Acids (WTA) comprise up to 60% of the cell wall mass. These polymers are essential for cell division, biofilm formation, and beta-lactam resistance (MRSA phenotype). The backbone of S. aureus WTA is polyribitol phosphate.[1][2]
Similarly, H. influenzae type b (Hib) virulence relies on a capsule made of PRP.[3][4] In both cases, the metabolic precursor is CDP-ribitol , derived from Ribulose-5-Phosphate (Ru5P).[5]
The Isotope Tracer Logic: Why Label Carbon-2?
The selection of the C2 position ([2-
-
Pathway A (Direct Incorporation): Ribitol is phosphorylated to Ribitol-5-P and polymerized into the cell wall. The C2 label remains at the C2 position of the ribitol residue in the cell wall.
-
Pathway B (Catabolic Recycling): Ribitol is oxidized to Ribulose-5-P and enters the non-oxidative PPP.
-
The Transketolase Effect: Transketolase transfers a two-carbon unit (C1-C2) from a ketose (Ru5P) to an aldose.
-
If [2-
C]-Ribitol is used, the label is located in the "active glycolaldehyde" moiety being transferred. -
Result: The label moves specifically to C2 of Sedoheptulose-7-P or C2 of Fructose-6-P .
-
Significance: This specific scrambling pattern allows researchers to quantify exactly how much ribitol is being "burned" for energy/nucleotides (Pathway B) versus how much is being "built" into the cell wall (Pathway A). C1 labeling is less effective here because C1 is frequently lost as CO2 if the ribitol recycles back through gluconeogenesis and re-enters the oxidative PPP.
Part 2: Visualizing the Metabolic Network
The following diagram illustrates the bifurcation of Ribitol metabolism and the specific enzymes (Tar family) that serve as drug targets.
Caption: Metabolic fate of Ribitol. The TarI/J/L pathway (red/green arrows) represents the anabolic route to cell wall synthesis, distinct from the catabolic shunt to the PPP.
Part 3: Experimental Protocol
This workflow is designed for Steady-State Metabolic Flux Analysis (MFA) using LC-MS/MS.
Reagents & Culture Conditions[3]
-
Media: Minimal Media (M9 or chemically defined SA-CDM) to eliminate undefined carbon sources.
-
Tracer: [2-
C]-Ribitol (99% enrichment). -
Strain: S. aureus (e.g., COL or RN4220) or H. influenzae (Hib).
Step-by-Step Workflow
-
Pre-Culture Adaptation:
-
Inoculate bacteria in minimal media with 0.5% unlabeled ribitol overnight to induce ribitol transport/utilization genes (tar operon or rbt operon).
-
-
Labeling Phase:
-
Dilute pre-culture 1:100 into fresh minimal media containing 10 mM [2-
C]-Ribitol as the sole or co-substrate. -
Incubate at 37°C with shaking until Optical Density (OD600) reaches 0.5 - 0.8 (Mid-log phase). Crucial: Metabolic steady state is only achieved during exponential growth.
-
-
Quenching (The "Cold Trap"):
-
Rapidly transfer 1 mL of culture into 4 mL of -40°C 60% Methanol .
-
Why: This instantly stops enzymatic turnover. Slow cooling allows ATP hydrolysis and metabolite degradation, invalidating the flux data.
-
-
Extraction:
-
Centrifuge at -10°C (4,000 x g, 5 min). Discard supernatant.
-
Resuspend pellet in acetonitrile:methanol:water (40:40:20) at -20°C.
-
Vortex vigorously and incubate for 15 min at -20°C.
-
Centrifuge (14,000 x g, 10 min) to pellet cell debris. Collect supernatant.
-
-
Cell Wall Hydrolysis (Specific for WTA analysis):
-
The pellet from step 4 contains the cell wall.
-
Hydrolyze with 0.1 M NaOH (room temp, 16h) or 48% HF (4°C, 48h) to release ribitol phosphate oligomers.
-
Neutralize and analyze separately to see "incorporated" vs. "free" ribitol.
-
Detection (LC-MS/MS)
-
Platform: Triple Quadrupole MS (QQQ) or Orbitrap (High Res).
-
Mode: Negative Ion Mode (Phosphate groups ionize best in negative mode).
-
Target Analytes: Ribitol-5-P, CDP-Ribitol, Ribulose-5-P.[6]
Part 4: Data Interpretation & Drug Development Applications
The power of this assay lies in the Mass Isotopomer Distribution (MID).
Interpreting MIDs
Data is presented as M+0 (unlabeled), M+1 (one
| Analyte | Expected Mass Shift (Control) | Expected Mass Shift (Tar Inhibitor Treated) | Interpretation |
| Intracellular Ribitol | M+1 (100%) | M+1 (100%) | Confirming uptake of tracer. |
| CDP-Ribitol | M+1 (High) | M+0 or Low Abundance | Inhibitor blocks TarI/TarJ; flux is diverted. |
| Cell Wall Ribitol | M+1 (High) | M+0 (Background) | Synthesis of new WTA is halted. |
| Fructose-6-P | Mixed M+0, M+1 | Increased M+1 | If WTA synthesis is blocked, carbon spills over into PPP/Glycolysis. |
Application: Validating Tar Inhibitors
Antibiotics targeting TarG (transporter) or TarO (early step) are synergistic with beta-lactams.
-
Experiment: Treat S. aureus with a candidate Tar inhibitor + [2-
C]-ribitol. -
Success Metric: A sharp decrease in the M+1 fraction of the WTA polymer hydrolysate , coupled with an increase in intracellular Ribulose-5-P (substrate accumulation) or Fructose-6-P (shunting to catabolism).
Part 5: References
-
Brown, S., Meredith, T., Swoboda, J., & Walker, S. (2010).[2] Staphylococcus aureus and Bacillus subtilis W23 make polyribitol wall teichoic acids using different enzymatic pathways.[2] Chemistry & Biology, 17(10), 1101–1110.
-
Swoboda, J. G., et al. (2010).[2] Wall teichoic acid function, biosynthesis, and inhibition. ChemBioChem, 11(1), 35–45.
-
Zamboni, N., et al. (2009).[7]
C-based metabolic flux analysis. Nature Protocols, 4(6), 878–892. -
Williams, P., et al. (1978). Ribitol utilization by Haemophilus influenzae.[4] Journal of Bacteriology, 135(2), 483-490.
-
Sauer, U. (2006).[5] Metabolic networks in motion:
C-based flux analysis. Molecular Systems Biology, 2, 62.
Sources
- 1. Late-stage polyribitol phosphate wall teichoic acid biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus and Bacillus subtilis W23 make polyribitol wall teichoic acids using different enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. minervamedica.it [minervamedica.it]
- 4. Haemophilus influenzae Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ribitol phosphate and therapeutic strategy of muscular dystrophy [glycoforum.gr.jp]
- 6. Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Quantitation of D-Ribitol in Biofluids using D-Ribitol-2-13C
Executive Summary
This protocol details the preparation and application of D-Ribitol-2-13C as a stable isotope-labeled internal standard (SIL-IS) for the quantification of D-Ribitol in plasma and urine. Unlike deuterated standards, which may suffer from deuterium-hydrogen exchange (D/H exchange) in protic solvents or chromatographic isotope effects, the 13C-labeled analog provides identical retention and ionization behavior to the endogenous analyte. This guide emphasizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of ribitol from its structural isomers (arabitol, xylitol).
Scientific Rationale & Mechanistic Insight
Why D-Ribitol-2-13C?
-
Isotope Stability: Deuterium labels on hydroxyl groups (–OD) are labile and exchange instantly with water in the mobile phase, rendering them useless. Even carbon-bound deuterium can exhibit "isotope effects," causing the internal standard to elute slightly earlier than the analyte. This results in the IS experiencing a different matrix suppression profile than the analyte.
-
Co-elution: The 13C label adds mass without significantly altering the physicochemical properties or Van der Waals radius of the molecule. Therefore, D-Ribitol-2-13C co-elutes perfectly with D-Ribitol, ensuring that both molecules experience the exact same ionization environment and matrix effects at the electrospray source.
The HILIC Necessity
Ribitol is a sugar alcohol (polyol) with high polarity (logP ≈ -2.5). Traditional Reversed-Phase (C18) chromatography fails to retain ribitol, causing it to elute in the void volume where ion suppression is most severe. This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) with an Amide-functionalized stationary phase.[1] The water-enriched layer on the surface of the Amide particles allows for the partition of polar polyols, providing retention and critical separation from isomers like D-Arabitol.
Materials & Reagents
-
Analyte: D-Ribitol (CAS: 488-81-3), >99% purity.
-
Internal Standard: D-Ribitol-2-13C (Isotopic Purity >99 atom % 13C).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: Ammonium Acetate (100 mM stock), Ammonium Hydroxide (pH adjustment).
-
Column: Waters XBridge BEH Amide XP (or equivalent), 2.5 µm, 2.1 x 100 mm.
Protocol: Internal Standard Preparation
Stock Solution Strategy
Sugar alcohols are sparingly soluble in pure acetonitrile. Direct dissolution in high-organic solvents will result in precipitation and inaccurate quantitation.
Step 1: Primary Stock Solution (1.0 mg/mL)
-
Weigh 1.0 mg of D-Ribitol-2-13C into a 1.5 mL glass vial.
-
Add 1.0 mL of LC-MS grade Water . Note: Do not use MeOH or ACN at this stage.
-
Vortex for 60 seconds until fully dissolved.
-
Storage: -80°C. Stable for 6 months.
Step 2: Working Standard Solution (10 µg/mL)
-
Thaw the Primary Stock on ice.
-
Pipette 10 µL of Primary Stock into a 1.5 mL tube.
-
Add 990 µL of 50:50 ACN:Water .
-
Why 50:50? This matches the solvent strength of the initial mobile phase conditions better than pure water, preventing peak distortion (solvent effects) upon injection.
-
Dilution Scheme & Calibration
The following table outlines the preparation of the calibration curve spiked with a constant concentration of Internal Standard (IS).
| Standard Level | Ribitol Conc. (ng/mL) | IS Conc. (ng/mL) | Preparation |
| Blank | 0 | 200 | Matrix Blank + IS only |
| Std 1 | 10 | 200 | Dilution from working stock |
| Std 2 | 50 | 200 | Serial Dilution |
| Std 3 | 200 | 200 | Serial Dilution |
| Std 4 | 1000 | 200 | Serial Dilution |
| Std 5 | 5000 | 200 | Serial Dilution |
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Amide-HILIC (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
-
Expert Note: High pH (9.0) improves the ionization of sugar alcohols in negative mode ESI.
-
-
Mobile Phase B: 10 mM Ammonium Acetate in 90:10 ACN:Water, pH 9.0.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 2 µL.
Gradient Profile:
-
0.0 min: 90% B (High organic for retention)
-
1.0 min: 90% B
-
6.0 min: 60% B (Elution of polar species)
-
6.1 min: 40% B (Wash)
-
8.0 min: 40% B
-
8.1 min: 90% B (Re-equilibration - Critical in HILIC)
-
12.0 min: End
Mass Spectrometry Parameters (ESI Negative)
Sugar alcohols ionize poorly in positive mode. Negative mode (ESI-) using the deprotonated molecular ion [M-H]- is required.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| D-Ribitol | 151.1 | 89.0 | 18 | 50 |
| D-Ribitol (Qual) | 151.1 | 59.0 | 22 | 50 |
| D-Ribitol-2-13C | 152.1 | 90.0* | 18 | 50 |
*Note: The product ion 90.0 assumes the fragment retains the C2 carbon. If sensitivity is low, use the water-loss transition: 152.1 -> 134.1.
Sample Preparation Workflow (Protein Precipitation)
The following diagram illustrates the critical path for sample preparation, ensuring the Internal Standard is added before extraction to account for recovery losses.
Caption: Workflow for extraction of Ribitol. Red nodes indicate critical control points where quantitative accuracy is defined.
Validation & Quality Assurance
Matrix Effect (ME) Calculation
To ensure the method is valid, you must quantify the suppression caused by the biological matrix.
Formula:
-
Acceptance Criteria: 85% - 115%.
-
Role of IS: If the ME for Ribitol is 60% (suppression), the ME for D-Ribitol-2-13C should also be ~60%. The Relative Matrix Effect (Analyte/IS ratio) should be close to 1.0.
Isomer Separation Logic
Ribitol (Adonitol), Arabitol, and Xylitol are isomers (MW 152.15). They have identical mass transitions. Separation relies entirely on the HILIC column selectivity.
Caption: Expected elution order on Amide-HILIC. Ribitol is typically the most retained of the pentose alcohols.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| IS Signal varies >15% | Inconsistent pipetting or Matrix Suppression | Check pipettes. If suppression, dilute sample 1:5 with mobile phase B. |
| Co-elution of Isomers | Mobile phase pH too low | Adjust aqueous mobile phase to pH 9.0 using NH4OH to alter ionization/retention. |
| Broad Peaks | Sample solvent mismatch | Ensure reconstitution solvent matches initial gradient (90% ACN). Do not use 100% water. |
| Low Sensitivity | Source Temperature too high | Sugar alcohols are thermally labile. Lower desolvation temp to <400°C. |
References
-
HILIC Method Development: Separation of sugar isomers using hydrophilic interaction chromatography. Journal of Experimental Botany. (2022).
-
Internal Standard Protocol: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. (2023).[3][4][5][6]
-
Metabolic Context: Ribitol and ribose treatments differentially affect metabolism of muscle tissue. PMC (NIH). (2025).[5][7][8]
-
Matrix Effect Calculations: Quantitative estimation of matrix effect, recovery and process efficiency.[9] University of Tartu.
Sources
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 5. researchgate.net [researchgate.net]
- 6. RPubs - Use of Internal Standard in LC-MS/MS Method [rpubs.com]
- 7. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary metabolome dynamics in 13C-labeled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Application Note: Optimizing GC-MS Derivatization for D-Ribitol-2-13C Detection
Executive Summary
D-Ribitol-2-13C is a critical isotopologue used in Metabolic Flux Analysis (MFA) to trace activity within the Pentose Phosphate Pathway (PPP) and the interconversion of pentoses. While D-Ribitol is a sugar alcohol (polyol) and chemically stable, its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges:
-
Non-volatility: Requires robust derivatization to render it volatile.
-
Isotopic Resolution: Distinguishing the 2-13C label (M+1) from natural isotopic abundance requires precise chromatography and optimized mass spectral acquisition.
-
Matrix Interference: In complex biological matrices (plasma, cell lysates), reducing sugars can interfere if not properly stabilized.
This guide provides a validated, self-checking protocol for the Two-Step Derivatization (Methoximation-Silylation) of D-Ribitol-2-13C. Although Ribitol is acyclic and does not require methoximation chemically, this protocol employs the "Fiehn Lab" metabolomics standard to ensure compatibility with complex matrices where reducing sugars (Glucose, Ribose) must be locked in open-chain forms to prevent chromatographic overlap.
Chemical Strategy & Mechanism
Why Silylation?
GC-MS requires analytes to be volatile and thermally stable. Ribitol contains five hydroxyl (-OH) groups, leading to strong hydrogen bonding and high boiling points. We utilize MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) to replace active protons with Trimethylsilyl (TMS) groups.[1]
The Role of Methoximation (The "Universal" Approach)
While Ribitol lacks a carbonyl group, biological samples contain aldoses (e.g., Glucose, Ribose-5-P) that can cyclize into multiple anomers (
-
Action: Methoxyamine Hydrochloride (MeOx) in Pyridine reacts with carbonyls to form stable oximes.
-
Benefit: "Locks" interfering sugars in open-chain forms, simplifying the background and ensuring the Ribitol peak is pure.
Visual Workflow
Figure 1: Optimized Two-Step Derivatization Workflow. The drying step is highlighted in red as the most common point of failure.
Detailed Protocol
Reagents & Materials
-
Solvent: Pyridine (Anhydrous, 99.8%). Note: Store over KOH pellets to keep dry.
-
Reagent A (Methoximation): Methoxyamine Hydrochloride (MeOx), 20 mg/mL in Pyridine.
-
Reagent B (Silylation): MSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst for sterically hindered hydroxyls.
-
Internal Standard: Ribitol-d7 (if available) or Myristic Acid-d27 for retention time locking.
Step-by-Step Methodology
Step 1: Sample Drying (The Critical Control Point)
Water hydrolyzes TMS derivatives, destroying your signal.
-
Extract samples (e.g., 50 µL cell lysate) with cold Methanol/Water (1:1).
-
Dry down in a SpeedVac concentrator.
-
Chase Step: Add 50 µL pure Methanol and dry again to azeotrope off residual water.
-
Validation: The pellet must be visible and chalky white/translucent. If sticky or oily, residual water or lipids are present.
Step 2: Methoximation[1]
-
Add 10 µL of Reagent A (MeOx/Pyridine) to the dried pellet.
-
Vortex vigorously for 30 seconds.
-
Incubate at 37°C for 90 minutes with shaking (800 rpm).
-
Why: Ensures complete dissolution of the pellet and protection of interfering reducing sugars.
-
Step 3: Silylation
-
Add 90 µL of Reagent B (MSTFA + 1% TMCS).
-
Vortex for 10 seconds.
-
Incubate at 60°C for 30 minutes .
-
Optimization: 60°C is aggressive enough to derivatize all 5 hydroxyls on Ribitol without causing thermal degradation.
-
-
Centrifuge at 14,000 x g for 3 minutes to pellet any insoluble debris.
-
Transfer supernatant to a GC vial with a glass insert.
GC-MS Acquisition Parameters
To detect the 2-13C label specifically, you must distinguish it from the natural 13C abundance (approx. 1.1% per carbon).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | DB-5MS or Rtx-5Sil MS (30m x 0.25mm x 0.25µm) | Standard low-bleed column for silylated metabolites. |
| Inlet Temp | 250°C | Ensures rapid volatilization. |
| Injection | 1 µL Splitless (or 1:10 Split for high conc.) | Splitless maximizes sensitivity for trace isotopes. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains consistent retention times. |
| Oven Program | 60°C (1 min hold) | Slow ramp separates Ribitol from Arabitol/Xylitol isomers. |
Mass Spectrometry (SIM Mode)
For flux analysis, Selected Ion Monitoring (SIM) is mandatory to maximize dwell time on the isotopologues.
Target Analyte: Ribitol-5TMS[3][4][5]
-
Formula:
-
Nominal MW: 512.26 u
Key Ions to Monitor:
-
m/z 217: Characteristic fragment (
). Usually represents the TMSO-CH=CH-OTMS backbone. High intensity. -
m/z 218: The M+1 isotopologue of the 217 fragment. This is your primary target for D-Ribitol-2-13C .
-
m/z 307: Larger fragment (
). -
m/z 308: The M+1 target for the 307 fragment.
SIM Group Setup:
-
Start Time: 12.00 min (Adjust based on standards)
-
Ions: 205.1, 217.1, 218.1, 307.1, 308.1, 319.1
-
Dwell Time: 50-100 ms per ion.
Data Interpretation & Flux Calculation[6][7][8][9]
Identifying the 13C Label
In a standard Ribitol spectrum, the ratio of m/z 218 to 217 is governed by natural abundance (approx 8-9% depending on fragment carbon count).
-
Unlabeled Sample:
-
Labeled Sample (D-Ribitol-2-13C):
will increase significantly.
Calculating Enrichment
To determine the flux, calculate the Mass Isotopomer Distribution (MID) :
Note: You must subtract the natural abundance baseline (measured from an unlabeled control) to quantify the specific 2-13C enrichment.
Fragmentation Logic Diagram
Figure 2: Mass Shift Logic. The presence of 13C at the C2 position shifts the characteristic m/z 217 fragment to m/z 218.
Troubleshooting & Quality Control
| Issue | Symptom | Root Cause | Solution |
| Low Signal | All peaks weak | Moisture in sample | Re-dry sample; check Pyridine/MSTFA quality. |
| Split Peaks | Doublets in chromatogram | Incomplete derivatization | Increase incubation temp to 65°C; ensure fresh MSTFA. |
| Ghost Peaks | Unexpected masses | Septum bleed or liner contamination | Change inlet liner and septum; bake out column. |
| No 13C Shift | Ratio 218/217 = Natural Abundance | Label dilution or wrong pathway | Verify tracer purity; check if flux is diluting the label via non-oxidative PPP. |
References
-
Fiehn, O. (2016).[6] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.
-
NIST Chemistry WebBook. Ribitol, 5TMS Derivative Mass Spectrum. National Institute of Standards and Technology.[2][7]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
-
Agilent Technologies. (2013).[8] Fiehn GC/MS Metabolomics RTL Library User Guide.
Sources
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribitol [webbook.nist.gov]
- 3. Xylitol, 5TMS derivative [webbook.nist.gov]
- 4. Ribitol, 5TMS derivative [webbook.nist.gov]
- 5. Ribitol, 5TMS derivative [webbook.nist.gov]
- 6. protocols.io [protocols.io]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
- 8. grupobiomaster.com [grupobiomaster.com]
13C-NMR chemical shift assignment for D-Ribitol-2-13C
Application Note: High-Resolution 13C-NMR Characterization and Quality Control of D-Ribitol-2-13C
Executive Summary
D-Ribitol (Adonitol) is a critical pentose alcohol involved in the biosynthesis of bacterial teichoic acids and mammalian ribitol-phosphate glycans (e.g.,
This guide details a protocol for the unambiguous assignment of D-Ribitol-2-13C. By leveraging the isotopic symmetry breaking introduced by the
The Challenge: Symmetry and Overlap
In natural abundance D-Ribitol, the molecule possesses a plane of symmetry through C3. Consequently:
-
C1 & C5 resonate at identical frequencies (~63.2 ppm).
-
C2 & C4 resonate at identical frequencies (~72.8 ppm).
-
C3 resonates extremely close to C2/C4 (~72.9 ppm), often leading to signal coalescence.
The Solution: In D-Ribitol-2-13C , the introduction of a
Experimental Protocol
Reagents and Sample Preparation
-
Analyte: D-Ribitol-2-13C (>99% isotopic enrichment).[1]
-
Solvent: Deuterium Oxide (
, 99.9% D) is preferred over organic solvents to prevent hydroxyl proton exchange broadening and to mimic physiological conditions. -
Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP). Note: Avoid DSS if possible, as its silyl groups can interact with polyols.[1]
-
pH Control: Polyol chemical shifts are pH-sensitive due to hydroxyl ionization at high pH or borate complexation.[1] Ensure sample is neutral (pH ~7.0).
Step-by-Step Preparation:
-
Weigh 10–15 mg of D-Ribitol-2-13C into a clean vial.
-
Dissolve in 600
L of containing 0.05% (w/v) TSP. -
Transfer to a high-precision 5 mm NMR tube.[1]
-
Optional: If resolution between C2/C3/C4 is poor due to field inhomogeneity, adding a trace of borate can shift signals, but this alters the native shifts and should be a secondary method.
Instrument Parameters (600 MHz recommended)
-
Pulse Sequence: zgpg30 (1D
C with proton decoupling). -
Temperature: 298 K (25°C).
-
Relaxation Delay (D1):
2.0 seconds (Polyol carbons relax relatively slowly; ensure quantitative integration). -
Scans (NS): 256–512 (High signal-to-noise is required to see the natural abundance "satellites" of C1, C3, C4, and C5).
-
Decoupling: Inverse gated waltz-16 (to remove NOE if quantitative data is needed) or standard power-gated decoupling for sensitivity.
Results & Discussion: The Assignment Logic
The spectrum of D-Ribitol-2-13C is defined by one massive signal (the label) and four minor signals (natural abundance carbons).[1] The key to assignment is Scalar Coupling (
The Labeled Center (C2)
-
Shift: ~72.8 ppm.[2]
-
Appearance: Intense Singlet (dominant peak).
-
Validation: In a coupled spectrum (without proton decoupling), this would appear as a doublet of doublets due to H2 and OH coupling, but in standard decoupled
C, it is a sharp singlet.
Distinguishing C1 vs. C5 (The Terminal Carbons)
In natural abundance, these are a single peak at ~63.2 ppm. In D-Ribitol-2-13C:
-
C1 (Adjacent to Label): The
C at C1 (1.1% abundance) couples to the enriched C at C2 (99% abundance).-
Pattern:Doublet .
-
Coupling:
Hz.
-
-
C5 (Remote from Label): The
C at C5 (1.1% abundance) is next to C4 (mostly C).-
Pattern:Singlet .
-
Coupling: No observable splitting.
-
-
Result: The region at 63.2 ppm will show a central singlet (C5) superimposed on a large doublet (C1).
Distinguishing C3 vs. C4 (The Internal Carbons)
In natural abundance, these overlap heavily with C2. In D-Ribitol-2-13C:
-
C3 (Adjacent to Label):
-
Pattern:Doublet (split by C2).
-
Coupling:
Hz.
-
-
C4 (Remote from Label):
-
Result: C3 is identified by the satellites flanking the central cluster; C4 appears as a singlet, likely slightly chemically shifted from C2 due to the isotope effect (typically upfield by ~0.02 ppm).
Summary Table: Chemical Shift Assignment
| Carbon Label | Chemical Shift ( | Multiplicity (in 2- | Coupling Partner | Assignment Logic | |
| C1 | 63.2 | Doublet | C2 (Label) | ~42 | Adjacent to label; terminal.[1] |
| C2 | 72.8 | Singlet (Intense) | - | - | Primary Label Site. |
| C3 | 72.9 | Doublet | C2 (Label) | ~42 | Adjacent to label; internal.[1] |
| C4 | 72.8 | Singlet | None | - | Symmetric to C2 but unlabeled.[1] |
| C5 | 63.2 | Singlet | None | - | Symmetric to C1 but remote.[1] |
*Note: Shifts referenced to TSP (0.0 ppm) in D2O. Exact values may vary
Visualization
Structural Connectivity & Coupling Map
This diagram illustrates the flow of magnetic coupling in the labeled molecule.
Caption: Coupling topology of D-Ribitol-2-13C. Solid arrows indicate observed scalar coupling due to the C2 label.
Assignment Workflow
The logical process for validating the compound.
Caption: Step-by-step decision tree for validating D-Ribitol-2-13C using 1D NMR spectral features.
References
-
Human Metabolome Database (HMDB). Metabocard for Ribitol (HMDB0000388). Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). 13C NMR Spectrum of Ribitol (SDBS No. 2686). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Gustavs, L., et al. (2009). Polyol patterns in the aeroterrestrial green alga Coccomyxa. Journal of Phycology. (Demonstrating Ribitol NMR shifts in D2O). Available at: [Link]
-
Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Reference for typical J_CC values in aliphatic chains). Available at: [Link]
Sources
Dynamic Quantification of Ribitol Teichoic Acid Synthesis in Gram-Positive Bacteria Using D-Ribitol-2-¹³C Stable Isotope Labeling
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling a Critical Target in Bacterial Pathogenesis
The cell wall of Gram-positive bacteria is a complex and vital structure, with ribitol teichoic acids (RTAs) emerging as key players in bacterial physiology, pathogenesis, and antibiotic resistance.[1][2][3] These anionic polymers, composed of repeating ribitol phosphate units, are covalently linked to the peptidoglycan layer and are crucial for maintaining cell wall integrity, ion homeostasis, and mediating interactions with the host.[4][5] The rise of antibiotic-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), underscores the urgent need for novel therapeutic strategies.[1] The biosynthetic pathway of RTAs presents a promising, yet underexploited, target for the development of new antibacterial agents.[2][3]
This application note provides a detailed guide for quantifying the rate of RTA synthesis in Gram-positive bacteria, such as S. aureus, using a stable isotope labeling approach with D-Ribitol-2-¹³C. By tracing the incorporation of the ¹³C label into the RTA backbone, researchers can gain valuable insights into the dynamics of cell wall biosynthesis. This method offers a powerful tool for screening potential inhibitors of the RTA pathway and for studying the regulation of cell wall metabolism under various conditions. The principles and protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for investigations into this critical aspect of bacterial biology.
Principle of the Method: Tracing Biosynthesis with a Stable Isotope
The core of this method lies in the principles of metabolic labeling and mass spectrometry.[6][7] D-Ribitol-2-¹³C, a non-radioactive, stable isotope-labeled precursor, is introduced into the bacterial growth medium. This labeled ribitol is taken up by the bacteria and incorporated into the RTA biosynthetic pathway. The key steps involve the enzymatic conversion of ribitol to CDP-ribitol, which then serves as the donor substrate for the polymerization of the poly(ribitol phosphate) chain.[8][9]
By allowing the bacteria to grow in the presence of D-Ribitol-2-¹³C for a defined period, the newly synthesized RTA polymers will be enriched with the ¹³C isotope. Following extraction and hydrolysis of the RTAs, the resulting ribitol and its phosphorylated derivatives can be analyzed by mass spectrometry (MS).[6][10] The mass spectrometer can differentiate between molecules containing the naturally abundant ¹²C and those incorporating the heavier ¹³C isotope. The degree of ¹³C enrichment in the RTA-derived ribitol directly correlates with the rate of new RTA synthesis during the labeling period. This allows for a quantitative assessment of pathway activity.
Advantages of this approach include:
-
Quantitative Measurement: Provides a direct measure of the rate of RTA biosynthesis.
-
High Sensitivity and Specificity: Mass spectrometry allows for precise detection of the labeled molecules.
-
Safety: Utilizes non-radioactive stable isotopes.
-
Versatility: Applicable to various Gram-positive bacterial species and adaptable for high-throughput screening of inhibitors.
The Ribitol Teichoic Acid Synthesis Pathway
A fundamental understanding of the RTA biosynthetic pathway is crucial for interpreting the results obtained from this labeling study. The synthesis is a multi-step enzymatic process that primarily occurs at the cell membrane.
Caption: The biosynthetic pathway of ribitol teichoic acid (RTA) in Gram-positive bacteria.
The process begins in the cytoplasm with the synthesis of CDP-ribitol from ribulose-5-phosphate or exogenously supplied ribitol.[9] A series of membrane-associated enzymes, including TarK and TarL, then catalyze the priming and polymerization of the ribitol phosphate chain onto a linkage unit, which is subsequently attached to the peptidoglycan.[4][11]
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step guide for conducting the D-Ribitol-2-¹³C labeling experiment, from bacterial culture to mass spectrometry analysis.
Materials and Reagents
| Reagent | Supplier | Purpose |
| D-Ribitol-2-¹³C | Cambridge Isotope Laboratories, Inc. or equivalent | Stable isotope tracer |
| Bacterial Strain (e.g., S. aureus NCTC 8325) | ATCC or relevant culture collection | Experimental organism |
| Tryptic Soy Broth (TSB) or other suitable growth medium | Becton, Dickinson and Company or equivalent | Bacterial culture |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | RTA extraction |
| Sodium dodecyl sulfate (SDS) | Sigma-Aldrich | Cell lysis and RTA extraction |
| Proteinase K | Sigma-Aldrich | Protein digestion |
| Hydrofluoric acid (HF), 48% | Sigma-Aldrich (Use with extreme caution) | Hydrolysis of phosphodiester bonds |
| LC-MS grade water, acetonitrile, and formic acid | Fisher Scientific or equivalent | Mobile phases for LC-MS |
Instrumentation
| Instrument | Recommended Model/Type | Purpose |
| Shaking Incubator | Capable of maintaining 37°C and 200-250 rpm | Bacterial culture |
| High-Speed Centrifuge | Capable of >10,000 x g | Cell harvesting and pelleting |
| Lyophilizer | Benchtop or console model | Sample drying |
| Liquid Chromatography-Mass Spectrometry (LC-MS) System | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system | Separation and detection of labeled ribitol |
Experimental Workflow
Caption: Overview of the experimental workflow for quantifying RTA synthesis.
Step 1: Bacterial Culture and Labeling with D-Ribitol-2-¹³C
-
Prepare Starter Culture: Inoculate a single colony of the desired Gram-positive bacterial strain into 5 mL of TSB or other appropriate growth medium.[12][13] Incubate overnight at 37°C with shaking (200-250 rpm).[12][13]
-
Subculture: The following day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB. Grow the culture at 37°C with shaking to an early- to mid-logarithmic phase (OD₆₀₀ of 0.3-0.5).
-
Labeling: Add D-Ribitol-2-¹³C to the culture to a final concentration of 100 µM (this concentration may need to be optimized for different bacterial strains and growth conditions).
-
Incubation: Continue to incubate the culture under the same conditions for a defined period (e.g., 30, 60, 90 minutes). This time will depend on the expected rate of RTA synthesis and should be optimized.
-
Control: Prepare a parallel culture without the addition of D-Ribitol-2-¹³C to serve as a negative control for natural ¹³C abundance.
Step 2: Cell Harvesting and Lysis
-
Harvest Cells: After the desired labeling time, harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[12][13]
-
Wash Cells: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS) to remove residual medium and unincorporated label.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 4% SDS in 50 mM MES, pH 6.5) and incubate in a boiling water bath for 1 hour to lyse the cells and inactivate autolysins.[11]
Step 3: Ribitol Teichoic Acid Extraction
-
Initial Extraction: Pellet the cell debris by centrifugation at 12,000 x g for 10 minutes. The supernatant contains lipoteichoic acids, while the pellet contains the peptidoglycan-bound wall teichoic acids.
-
Wash Pellet: Wash the pellet sequentially with 2% NaCl and then with buffer to remove residual SDS.[11]
-
Enzymatic Digestion: To remove protein contamination, treat the pellet with Proteinase K (20 µg/mL in a suitable buffer) at 50°C for 4 hours.[11]
-
Final Washes: Wash the pellet multiple times with water to remove digested proteins and salts.[11]
-
Alternative Extraction with TCA: A common method for extracting RTAs involves treating the bacterial cell walls with cold trichloroacetic acid.[14]
Step 4: RTA Hydrolysis to Release Ribitol
CAUTION: Hydrofluoric acid is extremely corrosive and toxic. All work with HF must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield.
-
Hydrolysis: Resuspend the purified RTA-containing pellet in 48% hydrofluoric acid and incubate on ice for 24-48 hours. This will cleave the phosphodiester bonds of the RTA backbone, releasing ribitol and ribitol phosphate.
-
Neutralization: Carefully neutralize the HF solution by the addition of a suitable base (e.g., calcium carbonate or a strong base in a controlled manner).
-
Desalting: Remove salts from the hydrolyzed sample using a suitable desalting column or by dialysis.
-
Lyophilization: Lyophilize the desalted sample to dryness.
Step 5: LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a suitable HPLC or UPLC column (e.g., a HILIC column for polar compounds) to separate ribitol from other components of the hydrolysate.
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer operating in a positive or negative ion mode.
-
Monitor for m/z:
-
Unlabeled Ribitol (¹²C): [M+H]⁺ = 153.07
-
Labeled Ribitol (¹³C): [M+H]⁺ = 154.07
-
-
-
Data Acquisition: Acquire full scan MS data to observe the isotopic distribution of the ribitol peak.
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the percentage of ¹³C incorporation into the RTA-derived ribitol.
-
Extract Ion Chromatograms (EICs): Generate EICs for the m/z values corresponding to unlabeled (M+0) and labeled (M+1) ribitol.
-
Peak Integration: Integrate the peak areas for both the M+0 and M+1 isotopologues.
-
Calculate Percent Enrichment: The percentage of ¹³C enrichment can be calculated using the following formula:
% Enrichment = [Area(M+1) / (Area(M+0) + Area(M+1))] x 100
-
Correct for Natural Abundance: It is important to subtract the natural abundance of ¹³C from the calculated enrichment. This is determined from the analysis of the unlabeled control sample.
-
Rate of Synthesis: The rate of RTA synthesis can be expressed as the percent enrichment per unit of time. By comparing the rates under different conditions (e.g., in the presence and absence of a potential inhibitor), the efficacy of the inhibitor can be quantified.
Example Data Presentation:
| Condition | Labeling Time (min) | % ¹³C Enrichment (Corrected) | Calculated Synthesis Rate (%/hr) |
| Control (No Inhibitor) | 60 | 25.4 | 25.4 |
| Inhibitor A (10 µM) | 60 | 5.2 | 5.2 |
| Inhibitor B (10 µM) | 60 | 18.9 | 18.9 |
Troubleshooting and Considerations
-
Low ¹³C Incorporation:
-
Cause: Inefficient uptake of D-Ribitol-2-¹³C, slow RTA synthesis rate, or insufficient labeling time.
-
Solution: Increase the concentration of the labeled precursor, extend the labeling time, or ensure the bacteria are in an active growth phase.
-
-
High Background Signal:
-
Cause: Incomplete removal of media components or contaminants from the extraction process.
-
Solution: Ensure thorough washing of the cell pellet and consider additional purification steps for the RTA extract.
-
-
Poor Chromatographic Resolution:
-
Cause: Inappropriate column choice or mobile phase conditions.
-
Solution: Optimize the LC method, potentially trying different column chemistries (e.g., reversed-phase with a derivatization agent).
-
-
Variability between Replicates:
-
Cause: Inconsistent bacterial growth, labeling times, or sample processing.
-
Solution: Standardize all steps of the protocol, particularly the timing of labeling and harvesting.
-
Conclusion and Future Applications
The methodology described in this application note provides a robust and quantitative approach to studying the dynamics of ribitol teichoic acid synthesis in Gram-positive bacteria. By leveraging the power of stable isotope labeling and mass spectrometry, researchers can gain unprecedented insights into this fundamental aspect of bacterial cell wall biology.
This technique is a valuable tool for:
-
Drug Discovery: Screening and characterizing inhibitors of the RTA biosynthetic pathway.
-
Basic Research: Investigating the regulation of RTA synthesis in response to environmental cues and cellular stress.
-
Understanding Antibiotic Resistance: Elucidating the role of RTA in resistance mechanisms.
The adaptability of this protocol allows for its application in a wide range of studies, ultimately contributing to the development of novel strategies to combat the growing threat of antibiotic-resistant bacteria.
References
-
Chen, X., et al. (2020). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC. [Link]
-
You, L., et al. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]
-
Ali, S. (2022). Synthesis of ribitol phosphate based wall teichoic acids. Scholarly Publications Leiden University. [Link]
-
Glaser, L. (1963). The Synthesis of Teichoic Acids. Semantic Scholar. [Link]
-
Feenstra, A. D., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. [Link]
-
Ghuysen, J. M., & Salton, M. R. (1966). The molecular structure of bacterial walls. The size of ribitol teichoic acids and the nature of their linkage to glycosaminopeptides. PubMed. [Link]
-
Baur, S., et al. (2009). Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae. PMC. [Link]
-
Wikipedia. Teichoic acid. [Link]
-
Kocíncová, D., & Wilkinson, B. J. (2008). Late-Stage Polyribitol Phosphate Wall Teichoic Acid Biosynthesis in Staphylococcus aureus. Journal of Bacteriology. [Link]
-
Medical Centric. (2020). Gram-positive cell wall | Bacterial membrane | lipoteichoic acids | Basic Science Series. YouTube. [Link]
-
Swoboda, J. G., et al. (2014). Teichoic acid biosynthesis as an antibiotic target. PMC. [Link]
-
Meredith, T. C., et al. (2018). Extraction and Analysis of Bacterial Teichoic Acids. PMC. [Link]
-
Tumanov, S., & Kamphorst, J. J. (2017). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. ResearchGate. [Link]
-
Meredith, T. C., et al. (2018). Extraction and Analysis of Bacterial Teichoic Acids. SciSpace. [Link]
-
Munger, J., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]
-
Swoboda, J. G., et al. (2014). Teichoic acid biosynthesis as an antibiotic target. PubMed. [Link]
-
D'Elia, M. A., et al. (2006). Lesions in Teichoic Acid Biosynthesis in Staphylococcus aureus Lead to a Lethal Gain of Function in the Otherwise Dispensable Pathway. ASM Journals. [Link]
-
NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
-
Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. [Link]
-
Oreate AI Blog. (2023). The Role of Teichoic Acid in Gram-Positive Bacteria. [Link]
-
Powers, J. C., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Li, C., et al. (2024). Biocompatible Chitosan-Based Nanoparticles for the Delivery of Lactobacillus johnsonii Lipoteichoic Acid: Enhancing Stability and Anti-inflammatory Bioactivity. American Chemical Society. [Link]
-
Radkov, A. D., et al. (2018). Imaging Bacterial Cell Wall Biosynthesis. SciSpace. [Link]
-
Lemeer, S., & Heck, A. J. (2019). Mass spectrometric analysis of PTM dynamics using stable isotope labeled metabolic precursors in cell culture. University of Groningen Research Portal. [Link]
-
Lazarevic, V., et al. (2000). Comparison of ribitol and glycerol teichoic acid genes in Bacillus subtilis W23 and 168: identical function, similar divergent organization, but different regulation. PubMed. [Link]
Sources
- 1. Synthesis of ribitol phosphate based wall teichoic acids | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 2. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teichoic acid biosynthesis as an antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teichoic acid - Wikipedia [en.wikipedia.org]
- 5. The Role of Teichoic Acid in Gram-Positive Bacteria - Oreate AI Blog [oreateai.com]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Using D-Ribitol-2-13C to measure FKRP enzyme activity
Application Note: High-Precision Metabolic Flux Analysis of FKRP Enzyme Activity Using D-Ribitol-2-13C
Abstract & Introduction
Fukutin-Related Protein (FKRP) is a critical glycosyltransferase required for the functional maturation of
Therapeutic strategies involving D-Ribitol supplementation aim to bypass metabolic bottlenecks by increasing the intracellular pool of CDP-ribitol. However, measuring FKRP activity directly is challenging due to the complexity of the matriglycan product.
This Application Note details a high-fidelity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow using D-Ribitol-2-13C as a stable isotope tracer. This method allows researchers to:
-
Quantify the metabolic flux from Ribitol to CDP-Ribitol (ISPD activity).
-
Assess FKRP enzymatic activity by monitoring the consumption of the labeled CDP-Ribitol pool and its incorporation into the glycan matrix.
-
Distinguish between endogenous Ribitol metabolism and exogenous therapeutic uptake.
Mechanism of Action & Pathway Visualization
The assay relies on the cellular uptake of D-Ribitol-2-13C and its sequential phosphorylation and cytidylylation. The 13C label at the C2 position provides a mass shift (+1.003 Da) that is spectrally distinct from the natural carbon isotope distribution, allowing precise tracking.
Key Pathway Steps:
-
Uptake: D-Ribitol-2-13C enters the cell.
-
Phosphorylation: Ribitol Kinase (or promiscuous kinases) converts it to Ribitol-5-Phosphate (Rbo5P-2-13C) .
-
Activation: ISPD (CRPPA) converts Rbo5P to CDP-Ribitol-2-13C .
-
Transfer (The FKRP Step): FKRP transfers the labeled Rbo5P moiety onto
-DG.[3]
Figure 1: The metabolic fate of D-Ribitol-2-13C. The assay quantifies the accumulation of the intermediate CDP-Ribitol and its subsequent utilization by FKRP.
Materials & Reagents
-
Tracer: D-Ribitol-2-13C (99% atom % 13C). Note: Ensure high isotopic purity to minimize background interference.
-
Cell Lines: Patient-derived fibroblasts (FKRP deficient) or C2C12 myoblasts (Control).
-
LC Column: HILIC Amide column (e.g., Waters BEH Amide or Thermo Accucore 150-Amide), 2.1 x 100 mm, 1.7 µm.
-
Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate, Ammonium Hydroxide.
-
Internal Standard: D-Ribitol-13C5 (fully labeled) or an analog like Arabitol (if 13C5 is unavailable) for normalization.
Experimental Protocol: Cellular Metabolic Flux
This protocol measures the capacity of the cellular machinery to synthesize the FKRP substrate (CDP-Ribitol) and infers FKRP activity via substrate turnover analysis.
Phase A: Cell Treatment
-
Seeding: Seed cells in 6-well plates (
cells/well). Culture in DMEM + 10% FBS until 80% confluence. -
Starvation (Optional): Replace medium with low-glucose medium for 1 hour to sensitize uptake pathways.
-
Pulse Labeling:
-
Replace medium with fresh DMEM containing 1 mM D-Ribitol-2-13C .
-
Include a vehicle control (unlabeled D-Ribitol) and a blank (PBS).
-
-
Incubation: Incubate at 37°C for 4, 8, and 24 hours . (Time course is critical to observe the flux from Rbo
CDP-Rbo).
Phase B: Metabolite Extraction (Quenching)
Crucial Step: Rapid quenching is necessary to prevent hydrolysis of high-energy phosphates like CDP-Ribitol.
-
Aspirate medium rapidly and wash once with ice-cold PBS.
-
Add 500 µL of Extraction Solvent (80% Methanol / 20% Water, pre-chilled to -80°C) directly to the well.
-
Scrape cells immediately on dry ice.
-
Transfer lysate to a microcentrifuge tube.
-
Vortex for 30 seconds; incubate on dry ice for 10 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer supernatant to a fresh glass vial for LC-MS/MS. (Avoid plastic if possible to reduce polymer leaching).
LC-MS/MS Analytical Method
System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Mode: Negative Ion Mode (ESI-). Phosphates and sugar-nucleotides ionize best in negative mode.
Chromatography Conditions
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with NH4OH).
-
Mobile Phase B: 100% Acetonitrile.
Gradient Profile:
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0.0 | 85 | Start |
| 2.0 | 85 | Isocratic Hold |
| 10.0 | 50 | Linear Gradient |
| 12.0 | 50 | Wash |
| 12.1 | 85 | Re-equilibration |
| 17.0 | 85 | End |
MRM Transitions (Mass Spectrometry)
Note: CDP-Ribitol fragmentation typically yields CMP (Cytidine Monophosphate) or the Phosphate moiety. The 2-13C label is on the Ribitol. Therefore, the Precursor shifts, but the CMP fragment (m/z 322) remains UNLABELED.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |
| CDP-Ribitol (Endogenous) | 536.1 | 322.0 (CMP) | -35 | 50 |
| CDP-Ribitol-2-13C (Tracer) | 537.1 | 322.0 (CMP) | -35 | 50 |
| Ribitol-5P (Endogenous) | 231.0 | 79.0 (PO3) | -25 | 50 |
| Ribitol-5P-2-13C (Tracer) | 232.0 | 79.0 (PO3) | -25 | 50 |
| D-Ribitol (Endogenous) | 151.1 | 71.0 | -15 | 50 |
| D-Ribitol-2-13C (Tracer) | 152.1 | 71.0 | -15 | 50 |
Data Analysis & Interpretation
Workflow Diagram
Figure 2: Step-by-step experimental workflow for metabolic flux analysis.
Calculations
-
Total Pool Size:
-
Fractional Enrichment (FE):
Interpretation of FKRP Activity
-
Scenario A (Healthy/Rescued): High levels of CDP-Ribitol-2-13C are detected, but the pool turnover is steady, indicating ISPD is synthesizing it and FKRP is consuming it to build Matriglycan.
-
Scenario B (FKRP Defect):
-
If ISPD is functional: Accumulation of CDP-Ribitol-2-13C may occur because the "sink" (FKRP transfer to
-DG) is blocked. -
Note: In many LGMD2I models, the primary defect is the stability of FKRP. Ribitol supplementation drives the equilibrium forward by mass action (Le Chatelier's principle).
-
-
Validation: To confirm FKRP activity specifically (and not just pool expansion), perform a western blot on the same samples using the IIH6 antibody (detects functional glycosylation). High CDP-Ribitol flux + Increased IIH6 signal = Functional FKRP restoration.
Troubleshooting & Validation
| Issue | Possible Cause | Solution |
| Low Signal for CDP-Ribitol | Ion suppression or hydrolysis. | Use plastic vials (phosphates stick to glass sometimes, though glass is usually preferred for organics; test both). Ensure extraction is kept at -80°C. |
| No 13C Enrichment | Poor uptake or inactive Ribitol Kinase. | Verify cell line viability. Ensure Ribitol-2-13C concentration is sufficient (1-5 mM). |
| Peak Tailing | HILIC column aging. | Flush column with high water content. Check pH of mobile phase (must be > 8.5 for good phosphate shape). |
References
-
Gerin, I., et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto alpha-dystroglycan.[4] Nature Communications, 7, 11534.[4][5] [Link][4][5]
-
Wu, B., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice.[5][6] Nature Communications, 9, 3448.[5][7] [Link]
-
Cataldi, T. R., et al. (2020). Liquid chromatography-mass spectrometry analysis of sugar phosphates and sugar nucleotides in biological samples. Methods in Molecular Biology, 2084, 11-23. [Link]
-
Kuwabara, N., et al. (2020). Crystal structures of fukutin-related protein (FKRP), a ribitol-phosphate transferase related to muscular dystrophy. Nature Communications, 11, 303. [Link]
Sources
- 1. Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribitol treatment rescues dystroglycanopathy mice with common L276I mutation | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: Sample Preparation for D-Ribitol-2-13C Metabolic Flux Analysis (MFA)
Introduction & Scientific Rationale
Metabolic Flux Analysis (MFA) using stable isotope tracers is the gold standard for quantifying intracellular reaction rates. While
Ribitol (adonitol) is a pentose alcohol that enters metabolism primarily via phosphorylation to ribitol-5-phosphate, which is subsequently oxidized to ribulose-5-phosphate (Ru5P). This entry point bypasses the oxidative branch of the PPP (Glucose-6-P Dehydrogenase), allowing researchers to specifically probe the non-oxidative branch (transketolase and transaldolase reactions) and the biosynthesis of CDP-ribitol (essential for matriglycan formation on
Why D-Ribitol-2-13C?
The C2 position is critical for resolving flux directions in the non-oxidative PPP.
-
Oxidative Decarboxylation: If Ribitol converts to Glucose and re-enters the oxidative PPP, C1 is lost as CO
. C2 becomes C1 of the resulting pentose. -
Non-Oxidative Shuffling: In transketolase reactions, the C1-C2 fragment is transferred. Labeling at C2 allows precise tracking of this two-carbon moiety transfer between pentoses and hexoses.
Experimental Workflow Overview
The following diagram illustrates the critical path from cell culture to data acquisition.
Caption: End-to-end workflow for D-Ribitol-2-13C MFA sample preparation.
Detailed Protocol
Phase A: Tracer Medium Preparation
Objective: Replace natural carbon sources with the tracer to achieve isotopic steady state.
-
Base Medium: Prepare glucose-free (or reduced glucose) medium, depending on whether Ribitol is the sole carbon source or a co-substrate.
-
Tracer Addition: Add D-Ribitol-2-13C (typically 5–10 mM final concentration).
-
Filtration: Sterile filter (0.22 µm) the medium. Do not autoclave, as this may cause caramelization or degradation.
Phase B: Metabolic Quenching (The "Snap-Freeze")
Criticality: Metabolism turns over in milliseconds. Improper quenching leads to "sampling artifacts" where ATP degrades and pool sizes shift.
-
Preparation: Pre-cool 60% Methanol (MeOH) to -40°C using a dry ice/ethanol bath or cryo-chiller.
-
Adherent Cells:
-
Rapidly aspirate culture medium.
-
Immediately pour 1.5 mL of -40°C 60% MeOH onto the plate.
-
Note: This step must take <5 seconds.
-
-
Suspension Cells:
-
Use the "Fast Filtration" method: Apply culture to a nylon membrane filter (0.45 µm) under vacuum.
-
Immediately transfer the filter into -40°C 60% MeOH .
-
Phase C: Intracellular Metabolite Extraction
Method: Modified Bligh & Dyer (Biphasic). Reasoning: Ribitol is highly polar. A biphasic extraction separates it from non-polar lipids (which foul GC liners) and proteins.
-
Cell Scraping: Scrape cells (if adherent) in the cold MeOH and transfer to a cold microcentrifuge tube.
-
Chloroform Addition: Add 400 µL of cold Chloroform (-20°C) . Vortex vigorously for 30 seconds.
-
Phase Separation: Add 200 µL of cold H
O . Vortex. -
Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Collection: Carefully transfer 600 µL of the top aqueous layer to a fresh glass vial.
-
Internal Standard: Add 10 µL of scyllo-Inositol or Norleucine (0.5 mM stock). This corrects for injection variability.
-
Drying: Evaporate to dryness using a centrifugal concentrator (SpeedVac) at ambient temperature. Do not apply heat.
Phase D: Two-Step Derivatization (MOX-TMS)
Objective: GC-MS requires volatile analytes. Sugars are non-volatile.[2]
-
Step 1 (Methoximation): Protects carbonyl groups (aldehydes/ketones) in reducing sugars (like Ribose) to prevent ring closure (anomerization). While Ribitol is acyclic, its metabolic neighbors (Ribose-5-P) are not. This step simplifies the chromatogram.
-
Step 2 (Silylation): Replaces active hydrogens (-OH, -NH) with Trimethylsilyl (TMS) groups to increase volatility.
Protocol:
-
Methoximation:
-
Add 50 µL of Methoxyamine Hydrochloride (20 mg/mL in Pyridine) to the dried residue.
-
Incubate at 30°C for 90 minutes .
-
-
Silylation:
-
Add 50 µL of MSTFA + 1% TMCS (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).
-
Incubate at 37°C for 30 minutes .
-
-
Centrifugation: Spin down at max speed for 2 mins to pellet any insoluble debris. Transfer supernatant to a GC vial with a glass insert.
Analytical Considerations (GC-MS)
Instrument Settings
| Parameter | Setting | Rationale |
| Column | DB-5ms or VF-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates TMS derivatives well. |
| Carrier Gas | Helium @ 1 mL/min (Constant Flow) | Optimal linear velocity for separation efficiency. |
| Inlet Temp | 250°C | Ensures rapid vaporization of high-boiling sugar derivatives. |
| Split Ratio | 1:10 to 1:50 | Prevents column saturation (Ribitol signal can be intense). |
| Oven Program | 60°C (1 min) → 10°C/min → 300°C (10 min) | Slow ramp separates Ribitol from Arabitol and Ribose isomers. |
| Transfer Line | 280°C | Prevents condensation of heavy derivatives. |
| Source Temp | 230°C | Standard for EI sources. |
Target Ions (SIM Mode)
To maximize sensitivity, use Selected Ion Monitoring (SIM).
-
Ribitol (5TMS): m/z 217, 307, 319 (Characteristic fragments).
-
Ribose (MOX-TMS): m/z 160, 217, 307.
-
Glutamate (3TMS): m/z 246 (To monitor TCA cycle entry).
Metabolic Pathway & Carbon Fate[3]
Understanding the tracer path is essential for interpreting the Mass Isotopomer Distribution (MID).
Caption: Metabolic fate of D-Ribitol entering the Pentose Phosphate Pathway.[3][4]
Data Analysis & Troubleshooting
Mass Isotopomer Distribution (MID) Correction
Raw MS data contains natural isotope abundance (C13 natural background ~1.1%). This must be subtracted to determine the true enrichment from the tracer.
-
Software: Use open-source tools like IsoCor or INCA .
-
Input: Chemical formula of the derivative (e.g., Ribitol-5TMS = C
H O Si ).
Common Pitfalls
-
Incomplete Derivatization: Presence of multiple peaks for Ribitol suggests moisture in the sample (hydrolysis of TMS). Solution: Ensure strict anhydrous conditions and fresh MSTFA.
-
Peak Overlap: Ribitol and Arabitol (an isomer) have identical mass spectra. They must be separated chromatographically.[2][5] Solution: Use a shallower temperature gradient (e.g., 5°C/min) around the elution time.
-
Low Enrichment: If Ribitol uptake is slow, steady state may take >24 hours. Solution: Perform a time-course experiment to define isotopic steady state.
References
-
Shimadzu Corporation. (n.d.). Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. Retrieved from [Link][6]
- Kanani, H., & Klapa, M. I. (2007). Data correction strategy for metabolomics analysis using gas chromatography-mass spectrometry. Metabolic Engineering, 9(1), 39-51.
- Hutschenreuther, A., et al. (2012). Growth of Ralstonia eutropha H16 on Ribitol: A Metabolic Flux Analysis. Methods in Molecular Biology.
Sources
- 1. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Ribitol-2-¹³C Tracer Methods in Haemophilus influenzae Research
Foreword: Unraveling the Capsular Fortress of Haemophilus influenzae
Haemophilus influenzae type b (Hib) has historically been a formidable pathogen, primarily due to its sophisticated polyribosylribitol phosphate (PRP) capsule. This polysaccharide shield is a critical virulence factor, enabling the bacterium to evade the host's immune system.[1][2] The repeating unit of this capsule is composed of ribose and D-ribitol phosphate, making the metabolic pathways that supply these precursors vital for the bacterium's pathogenicity.[3] Understanding the dynamics of PRP biosynthesis is therefore a key objective in the development of novel antimicrobial strategies and in optimizing vaccine production.
Stable isotope tracer analysis is a powerful technique for elucidating metabolic pathways and quantifying fluxes in living systems. By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the journey of atoms through a metabolic network. This application note provides a comprehensive guide for utilizing D-Ribitol-2-¹³C as a specific tracer to probe the biosynthesis of the PRP capsule in Haemophilus influenzae. This targeted approach allows for a precise investigation of the flux through the ribitol-dependent branch of the PRP synthesis pathway, offering a window into the bacterium's metabolic strategies and potential vulnerabilities.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of microbiology, biochemistry, and analytical chemistry. It aims to provide not just a set of protocols, but also the scientific rationale behind the experimental design, thereby empowering researchers to adapt and troubleshoot these methods for their specific research questions.
Section 1: The Scientific Foundation: Why Trace D-Ribitol in H. influenzae?
The Central Role of D-Ribitol in PRP Biosynthesis
The capsule of H. influenzae type b is a linear polymer of repeating PRP units.[3] The biosynthesis of this capsule is a complex process orchestrated by a set of genes located in the cap locus.[4][5] A key precursor for PRP is CDP-ribitol, which is synthesized from D-ribulose-5-phosphate.[6][7][8] The bifunctional enzyme CDP-ribitol synthase, encoded by a gene within the cap locus, catalyzes the conversion of D-ribulose 5-phosphate to CDP-ribitol in a two-step reaction involving reduction and cytidylyl transfer.[6][7][8] Exogenously supplied D-ribitol can be taken up by the bacterium and enter this pathway, ultimately being incorporated into the PRP capsule.
By using D-Ribitol specifically labeled at the second carbon position (D-Ribitol-2-¹³C), we can introduce a distinct isotopic signature into the ribitol phosphate backbone of the PRP capsule. This allows for the direct measurement of the extent to which external ribitol contributes to capsule formation under various conditions.
The Power of ¹³C-Tracer Analysis
Metabolic flux analysis using stable isotopes like ¹³C is a cornerstone of systems biology.[9] It provides a quantitative measure of the rates of metabolic reactions within a cell, offering a more dynamic picture of cellular physiology than genomics, transcriptomics, or proteomics alone. In the context of H. influenzae research, D-Ribitol-2-¹³C tracer studies can be applied to:
-
Quantify the contribution of exogenous ribitol to capsule synthesis: This is crucial for understanding the bacterium's ability to scavenge nutrients from its environment to build its protective capsule.
-
Investigate the regulation of the PRP biosynthesis pathway: By exposing the bacterium to different growth conditions or potential inhibitors, researchers can use the tracer to assess the impact on the flux towards capsule production.
-
Identify potential drug targets: Enzymes involved in the uptake and metabolism of ribitol could be potential targets for novel antimicrobial agents that disrupt capsule formation.
-
Optimize vaccine production: Understanding the metabolic requirements for PRP synthesis can aid in the development of improved culture media and fermentation strategies for producing the polysaccharide used in Hib conjugate vaccines.
Section 2: Experimental Design and Workflow
A successful D-Ribitol-2-¹³C tracer experiment in H. influenzae requires careful planning and execution. The following workflow provides a general framework that can be adapted to specific research goals.
Caption: A generalized workflow for D-Ribitol-2-¹³C tracer experiments in Haemophilus influenzae.
Section 3: Detailed Protocols
Protocol 3.1: Culture of Haemophilus influenzae for Tracer Studies
Haemophilus influenzae is a fastidious organism, requiring specific growth factors, namely hemin (X factor) and nicotinamide adenine dinucleotide (NAD, V factor). For isotopic labeling studies, it is crucial to use a defined medium to control for all carbon sources and avoid isotopic dilution from complex components like yeast extract.
Materials:
-
Haemophilus influenzae type b strain (e.g., ATCC 10211)
-
Chemically defined medium for H. influenzae (see formulation below)
-
D-Ribitol-2-¹³C (ensure high isotopic purity, >99%)
-
Unlabeled D-Ribitol
-
Hemin solution (sterile)
-
NAD solution (sterile)
-
Sterile culture flasks or bioreactor
Chemically Defined Medium Formulation (Example):
| Component | Concentration |
| Glucose | 10 g/L |
| (NH₄)₂SO₄ | 2 g/L |
| K₂HPO₄ | 7 g/L |
| KH₂PO₄ | 3 g/L |
| MgSO₄·7H₂O | 0.1 g/L |
| Trace elements solution | 1 mL/L |
| Hemin | 10 mg/L |
| NAD | 10 mg/L |
| D-Ribitol (unlabeled or ¹³C-labeled) | As per experimental design |
Procedure:
-
Prepare the defined medium: Dissolve all components except hemin, NAD, and D-ribitol in distilled water and autoclave. Allow to cool.
-
Prepare stock solutions: Prepare concentrated, sterile stock solutions of hemin, NAD, and both unlabeled and D-Ribitol-2-¹³C.
-
Prepare experimental media: To the cooled, sterile defined medium base, aseptically add hemin, NAD, and the appropriate concentration of either unlabeled D-Ribitol (for control cultures) or D-Ribitol-2-¹³C (for labeled cultures). The concentration of D-ribitol should be optimized based on preliminary growth and uptake experiments.
-
Inoculation and culture: Inoculate the media with an overnight culture of H. influenzae grown in a standard complex medium (e.g., brain heart infusion supplemented with hemin and NAD) and washed twice with sterile saline to minimize carryover of unlabeled metabolites. Incubate at 37°C with appropriate aeration.
-
Monitoring growth: Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀).
Protocol 3.2: Isotopic Labeling and Sample Collection
The goal is to achieve a metabolic and isotopic steady-state, where the incorporation of the ¹³C label into metabolites has reached a stable level.
Procedure:
-
Time-course sampling: Once the culture reaches the desired growth phase (typically mid-exponential phase), begin sampling at defined time points.
-
Quenching: To halt all metabolic activity instantly, rapidly transfer a defined volume of culture into a pre-chilled quenching solution (e.g., -20°C 60% methanol). The volume of quenching solution should be at least twice the volume of the culture sample.
-
Cell harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.
-
Supernatant collection: Carefully collect the supernatant for analysis of extracellular metabolites and residual tracer.
-
Cell pellet washing: Wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove any remaining extracellular contaminants.
-
Storage: Immediately freeze the cell pellets and supernatants in liquid nitrogen and store at -80°C until extraction.
Protocol 3.3: Extraction of Intracellular Metabolites and PRP
Procedure for Intracellular Metabolites:
-
Lysis and extraction: Resuspend the frozen cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Lyse the cells using bead beating or sonication on ice.
-
Protein and debris removal: Centrifuge the lysate at high speed and low temperature to pellet cell debris and precipitated proteins.
-
Supernatant collection: Collect the supernatant containing the intracellular metabolites.
-
Solvent evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
Procedure for PRP Extraction and Purification:
-
Cell lysis: Resuspend a larger cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Nuclease treatment: Treat the lysate with DNase and RNase to remove nucleic acids.
-
Protease treatment: Treat with a protease (e.g., proteinase K) to remove proteins.
-
PRP precipitation: Precipitate the PRP from the cleared lysate using a suitable method, such as ethanol precipitation.
-
Purification: Further purify the PRP using techniques like size-exclusion chromatography.[1]
Protocol 3.4: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Chromatographic separation: Separate the extracted metabolites using a suitable HPLC/UHPLC column (e.g., a HILIC column for polar metabolites).
-
Mass spectrometry detection: Analyze the eluting metabolites using the mass spectrometer in negative ion mode for sugar phosphates.
-
Targeted analysis: Set up a targeted method to monitor the mass transitions for the unlabeled and ¹³C-labeled forms of key intermediates in the PRP pathway (e.g., ribulose-5-phosphate, ribitol-5-phosphate, CDP-ribitol).
-
Data acquisition: Acquire data in multiple reaction monitoring (MRM) mode for triple quadrupole instruments or by monitoring the accurate mass for high-resolution instruments.
Table of Expected Mass Isotopologues for Key Metabolites:
| Metabolite | Unlabeled Mass (M-H)⁻ | ¹³C-Labeled Mass (M-H)⁻ (from D-Ribitol-2-¹³C) |
| Ribitol-5-phosphate | 231.02 | 232.02 |
| CDP-ribitol | 550.06 | 551.06 |
Protocol 3.5: NMR Analysis of ¹³C-Labeled PRP
NMR spectroscopy is a powerful tool for confirming the incorporation of the ¹³C label into the PRP structure and for determining the position of the label.
Procedure:
-
Sample preparation: Dissolve the purified ¹³C-labeled PRP in D₂O.
-
¹³C-NMR spectroscopy: Acquire a ¹³C-NMR spectrum. The presence of an enhanced signal at the C2 position of the ribitol moiety compared to the natural abundance ¹³C spectrum of unlabeled PRP will confirm the specific incorporation of the label.[10]
-
2D NMR experiments: If further structural confirmation is needed, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate the ¹³C signals with their attached protons.
Section 4: Data Analysis and Interpretation
Calculation of Isotopic Enrichment
The primary output of the LC-MS/MS analysis is the relative abundance of the unlabeled (M+0) and labeled (M+1) forms of the target metabolites. The isotopic enrichment can be calculated as follows:
Percent Enrichment = [Abundance of (M+1) / (Abundance of (M+0) + Abundance of (M+1))] x 100
This calculation should be corrected for the natural abundance of ¹³C.
Biological Interpretation
-
The relative importance of ribitol scavenging versus de novo synthesis for capsule production.
-
The effects of genetic mutations or chemical inhibitors on the PRP pathway.
-
The metabolic bottlenecks in PRP production.
Section 5: Self-Validation and Troubleshooting
Trustworthiness through built-in controls:
-
Unlabeled controls: Always run parallel cultures with unlabeled D-ribitol to establish the baseline mass spectra and chromatographic retention times for all metabolites of interest.
-
Time-zero samples: Analyze samples taken immediately after the addition of the tracer to ensure that the labeling is a result of metabolic activity and not non-specific binding.
-
Isotopic purity of the tracer: Verify the isotopic purity of the D-Ribitol-2-¹³C stock solution by direct infusion into the mass spectrometer.
Common challenges and troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low or no ¹³C incorporation | Inefficient uptake of D-ribitol; Repression of the uptake system; Rapid dilution of the label by a large internal pool of unlabeled precursors. | Optimize the concentration of the tracer; Ensure the culture conditions do not repress the putative ribitol transporter; Perform time-course experiments to capture the dynamics of label incorporation. |
| High variability between replicates | Inconsistent quenching or extraction; Analytical variability. | Standardize the quenching and extraction procedures; Include internal standards in the extraction and analysis steps; Run pooled QC samples throughout the analytical batch.[11] |
| Unexpected labeled metabolites | Contamination of the tracer; Isotopic scrambling. | Verify the purity of the tracer; Analyze the labeling pattern in multiple downstream metabolites to understand the metabolic fate of the ¹³C atom. |
Section 6: Visualizing the Pathway
Sources
- 1. Pathophysiology of hemolysis in infections with Hemophilus influenzae type b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotyping of Haemophilus influenzae type b strains and their incidence in the clinical samples isolated from Iranian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genes involved in Haemophilus influenzae type b capsule expression are frequently amplified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete sequence of the cap locus of Haemophilus influenzae serotype b and nonencapsulated b capsule-negative variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifunctional catalysis by CDP-ribitol synthase: convergent recruitment of reductase and cytidylyltransferase activities in Haemophilus influenzae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. futurelearn.com [futurelearn.com]
In vivo tracking of D-Ribitol-2-13C in muscle dystrophy models
Application Note: High-Precision Metabolic Tracing of D-Ribitol-2-13C in FKRP-Deficient Muscular Dystrophy Models
Executive Summary
This application note details a validated workflow for the in vivo tracking of D-Ribitol-2-13C , a stable isotope tracer, in murine models of Dystroglycanopathy (specifically FKRP-related Limb-Girdle Muscular Dystrophy 2I/R9).
Defects in the FKRP (Fukutin-Related Protein) gene impair the glycosylation of
This guide provides a rigorous protocol to quantify the metabolic flux of D-Ribitol-2-13C into the therapeutic end-product (CDP-Ribitol) and its incorporation into the dystroglycan complex, utilizing LC-MS/MS and high-resolution tissue extraction.
Biological Mechanism & Rationale
The therapeutic efficacy of Ribitol relies on the "Salvage Pathway." In healthy muscle, Ribitol is negligible. However, under high-dose supplementation, it is phosphorylated and cytidylylated to form CDP-Ribitol, driving the glycosylation reaction even in the presence of mutant FKRP enzymes (e.g., P448L, L276I).
Pathway Visualization
The following diagram illustrates the metabolic fate of D-Ribitol-2-13C.
Figure 1: The metabolic salvage pathway of Ribitol. The tracer (D-Ribitol-2-13C) is converted by ISPD into CDP-Ribitol, which FKRP utilizes to restore matriglycan on
Experimental Protocol: In Vivo Administration
Objective: To achieve steady-state labeling or kinetic flux analysis of Ribitol metabolism in skeletal muscle.
Materials:
-
Animal Model: FKRP
or FKRP homozygous mice (C57BL/6 background). -
Tracer: D-Ribitol-2-13C (99% atom enrichment).
-
Vehicle: Sterile water (Ribitol is highly soluble).
Dosing Strategy (Kinetic Flux): Unlike chronic efficacy studies (which use drinking water), metabolic tracing requires precise start-times.
-
Fasting: Fast mice for 4 hours prior to dosing to normalize basal metabolic states.
-
Preparation: Dissolve D-Ribitol-2-13C in sterile water to a concentration of 200 mg/mL.
-
Administration: Perform oral gavage.
-
Dosage:2 g/kg body weight (e.g., 200 µL for a 20g mouse).
-
Note: This high dose is required to mimic the therapeutic threshold described in Wu et al. (2022).
-
-
Timepoints: Harvest tissues at 0.5h, 1h, 2h, and 4h post-gavage to capture the conversion to CDP-Ribitol.
Protocol: Tissue Harvesting & Metabolite Extraction[3]
Critical Control Point: Ribitol-5-Phosphate and CDP-Ribitol are high-energy intermediates. Ischemia or delayed freezing will cause rapid degradation.
Workflow:
-
Euthanasia: Cervical dislocation or CO2 asphyxiation (rapid).
-
Harvest: Immediately dissect Tibialis Anterior (TA) , Quadriceps , and Heart .
-
Quenching: Wipes off blood; snap-freeze in liquid nitrogen within 30 seconds of excision.
-
Storage: -80°C until extraction.
Extraction Protocol (The "Cold-Quench" Method):
-
Pulverization: Grind frozen tissue (~30 mg) to a fine powder using a cryo-mill (e.g., Precellys) under liquid nitrogen cooling.
-
Lysis Buffer: Add 1 mL of cold (-20°C) Methanol:Acetonitrile:Water (40:40:20) .
-
Internal Standard: Spike buffer with 1 µM Ribitol-d7 (if available) or Arabitol (non-endogenous isomer) to correct for recovery.
-
-
Homogenization: Vortex vigorously for 30s; incubate on ice for 10 min.
-
Clarification: Centrifuge at 16,000 x g for 15 min at 4°C.
-
Supernatant: Transfer to a clean glass vial.
-
Drying: Evaporate under nitrogen stream (or SpeedVac) at room temperature.
-
Reconstitution: Re-suspend in 100 µL of Acetonitrile:Water (60:40) for LC-MS injection.
Analytical Method: LC-MS/MS Detection
System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6495) coupled to UHPLC. Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory due to the high polarity of Ribitol and CDP-Ribitol.
LC Parameters:
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-1 min: 85% B
-
1-10 min: 85%
50% B -
10-12 min: 50% B
-
12.1 min: 85% B (Re-equilibration)
-
MS Parameters (Negative Mode - ESI): Sugar phosphates and nucleotides ionize best in negative mode.
MRM Transitions (Calculated for D-Ribitol-2-13C): Note: The 13C label at position 2 adds +1.003 Da to the precursor and specific fragments.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) | Notes |
| Ribitol (Endogenous) | 151.1 [M-H]- | 71.0 | -15 | Standard transition |
| Ribitol-2-13C (Tracer) | 152.1 [M-H]- | 72.0 | -15 | +1 Da Shift |
| Ribitol-5-Phosphate | 231.0 [M-H]- | 79.0 (PO3-) | -20 | Phosphate fragment |
| Ribitol-5-P (13C) | 232.0 [M-H]- | 79.0 | -20 | Label is on Ribitol, PO3 is unlabeled |
| CDP-Ribitol | 536.1 [M-H]- | 322.0 (CMP) | -30 | Loss of Ribitol-P |
| CDP-Ribitol (13C) | 537.1 [M-H]- | 322.0 | -30 | Label is on Ribitol moiety; CMP is unlabeled |
Validation Note: The transition for CDP-Ribitol (13C) must track the parent ion shift (+1) but the fragment ion (CMP, 322.0) remains unlabeled. Alternatively, monitoring the Ribitol-P fragment (213 -> 214) is also valid but often less sensitive than the CMP loss.
Data Analysis & Interpretation
To verify the "Salvage Pathway" hypothesis, you must calculate the Fractional Enrichment (FE) .
Expected Outcomes:
-
Wild Type Mice: Rapid clearance of Ribitol; moderate formation of CDP-Ribitol (ISPD is functional).
-
FKRP Mutants (Untreated): Low/Undetectable CDP-Ribitol (often consumed or synthesis is downregulated).
-
FKRP Mutants + 13C-Ribitol:
-
High Enrichment of Ribitol-2-13C in muscle tissue (confirms delivery).
-
Appearance of CDP-Ribitol-13C (M+1): This is the "Proof of Mechanism." It proves the exogenous ribitol was successfully phosphorylated by ISPD in vivo.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for in vivo metabolic tracing.
References
-
Cataldi, M. P., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. Nature Communications. [Link]
-
Wu, B., et al. (2022). Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model.[1][4] PLOS ONE. [Link][4]
-
Gerin, I., et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan.[5] Nature Communications. [Link]
-
Jang, C., et al. (2018). Metabolite Profiling and Stable Isotope Tracing in Mouse Models. Methods in Molecular Biology. [Link][6]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes | eLife [elifesciences.org]
- 4. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model | PLOS One [journals.plos.org]
- 5. CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Isotopic Scrambling in D-Ribitol-2-13C Derivatization
Ticket ID: RIB-13C-OPT-001 Status: Active Support Topic: Minimizing Isotopic Scrambling & Symmetry Artifacts in Ribitol Derivatization Applicable For: GC-MS, metabolic flux analysis (MFA), 13C-tracer studies.
Executive Summary: The "Scrambling" Paradox
Isotopic scrambling in D-Ribitol-2-13C during derivatization is rarely a result of carbon backbone rearrangement. Instead, it is most often a misinterpretation of molecular symmetry or acid-catalyzed migration of protecting groups (silylation/acetylation) that confuses mass spectral fragmentation patterns.
D-Ribitol is a meso-compound (achiral). It possesses a plane of symmetry cutting through C3. Consequently, C2 and C4 are enantiotopic (chemically equivalent in an achiral environment).
-
The Trap: In standard GC-MS (achiral column), a fragment containing C1-C2 is indistinguishable from a fragment containing C5-C4. If you label C2, the mass spectrometer will detect the label in fragments derived from "both ends," appearing as if the label has scrambled to C4.
-
The Solution: Distinguish Symmetry Artifacts (unavoidable, predictable) from Chemical Scrambling (avoidable, due to harsh conditions).
Root Cause Analysis & Troubleshooting
Use this decision matrix to diagnose your specific "scrambling" issue.
Issue A: "Phantom" Scrambling (Symmetry Artifacts)
Symptoms: You see a 50:50 distribution of label between fragments representing the C1-C2 end and the C4-C5 end, but the total enrichment matches the input. Diagnosis: This is not scrambling. This is the symmetry of Ribitol. Mechanism:
-
Ribitol Structure: HO-C1-C2(Label)-C3-C4-C5-OH
-
Due to symmetry: C1 ≡ C5 and C2 ≡ C4.
-
Fragment A (C1-C2-C3) mass = X.
-
Fragment B (C5-C4-C3) mass = X.
-
The detector sees both. Since C2 is labeled, Fragment A is X+1. Fragment B (containing C4) is X. If the molecule flips, the detector sees the reverse.
Issue B: Chemical Scrambling (Migration)
Symptoms: Label appears at C3, C1, or C5 (positions not equivalent to C2), or total enrichment decreases (dilution). Diagnosis: Acid-catalyzed migration or thermal degradation. Causes:
-
Excessive Heat: Derivatization >80°C promotes bond instability.
-
Moisture + Silyl Reagents: Water hydrolyzes TMS reagents (e.g., MSTFA/BSTFA) into acid (HF or HCl if TMCS is used), catalyzing proton shifts.
-
Protic Solvents: Using methanol/ethanol during extraction without complete drying before derivatization.
Visualization: Symmetry vs. Scrambling Pathways
The following diagram illustrates why C2-labeling appears "scrambled" due to symmetry and where actual chemical risks occur.
Caption: Figure 1. Pathway A depicts the "phantom" scrambling caused by Ribitol's symmetry (C2=C4). Pathway B depicts actual chemical scrambling caused by improper reaction conditions.
Optimized Protocol: "Cold" Methoximation-Silylation
Standard silylation can be too harsh. This optimized protocol prioritizes mild conditions to preserve isotopic fidelity.
Objective: Derivatize D-Ribitol-2-13C while preventing acid-catalyzed migration. Reagents:
-
MOX: Methoxyamine hydrochloride in Pyridine (20 mg/mL).
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (Avoid TMCS if possible, as it generates strong acid).
-
Internal Standard: Ribitol-d7 (if available) or Myristic acid-d27.
| Step | Action | Technical Rationale |
| 1. Drying | Lyophilize sample to complete dryness. Critical: Add 50 µL acetonitrile and dry again to remove azeotropic water. | Water + Silyl reagent = Acid. Acid causes scrambling. |
| 2. Oximation | Add 80 µL MOX reagent. Incubate at 30°C for 90 mins . | Prevents ring closure (irrelevant for Ribitol, but crucial if Ribose is present). Pyridine acts as an acid scavenger. |
| 3. Silylation | Add 80 µL MSTFA . Incubate at 37°C for 30 mins (Do not exceed 60°C). | Low temperature prevents thermal degradation and migration of silyl groups. |
| 4. Stabilization | Incubate at Room Temp for 2 hours before injection. | Allows the reaction to reach equilibrium gently. |
| 5. Injection | Inject 1 µL into GC-MS (Split 1:10). Inlet Temp: 250°C. | High inlet temp is fine for derivatized product; the risk is during the liquid reaction phase. |
FAQ: Technical Support
Q1: I see the label at C4 when I only labeled C2. Is my reagent impure? A: No. As detailed in Figure 1, Ribitol is symmetric. C2 and C4 are identical positions. Your mass spectrometer fragments the molecule from both ends with equal probability. You must account for this in your Metabolic Flux Analysis (MFA) model by constraining the C2 and C4 isotopomers to be equal.
Q2: Why do you recommend avoiding TMCS (Trimethylchlorosilane)? A: TMCS is a catalyst often added (1%) to MSTFA or BSTFA to speed up reactions. However, it releases HCl upon reaction with steric hindrance or moisture. Strong acids at high temperatures can catalyze the migration of the silyl groups or even proton exchange on the carbon backbone (rare, but possible). For Ribitol, MSTFA alone is sufficiently reactive.
Q3: My M+0 peak is higher than expected. Is this scrambling? A: This is likely atmospheric contamination or incomplete derivatization .
-
Check: If your derivative is not fully silylated (e.g., 4 TMS groups instead of 5), the mass shifts, and you might be misidentifying the peak.
-
Fix: Ensure reagents are fresh. Old MSTFA absorbs water and loses potency.
Q4: Can I use Acetylation (Alditol Acetates) instead? A: Yes, Alditol Acetate derivatization is very stable and excellent for symmetry. However, it requires an acetylation step using Acetic Anhydride at 100°C+. While robust, the high heat poses a slightly higher risk of scrambling than the "Cold Silylation" method described above. Use Silylation for isotopic fidelity unless you have specific chromatographic separation needs.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link
-
Little, D. (1999). Derivatization of Carbohydrates for GC-MS. Sigma-Aldrich Technical Bulletin. Link
-
Chassagnole, C., et al. (2011). Routine metabolic flux analysis of D-ribose production. Metabolic Engineering. Link
Technical Support Center: Enhancing D-Ribitol-2-¹³C Detection in Complex Matrices
Welcome to the technical support center for the analysis of D-Ribitol-2-¹³C. This guide is designed for researchers, scientists, and drug development professionals who are utilizing D-Ribitol-2-¹³C as a tracer in their metabolic studies. As your dedicated scientific resource, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of detecting this stable isotope-labeled metabolite in challenging biological matrices. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and achieve robust, sensitive, and reliable results.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experimental workflow, from sample preparation to data acquisition. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established analytical principles.
Issue 1: Poor Sensitivity or Complete Signal Loss for D-Ribitol-2-¹³C
Symptoms:
-
Low signal-to-noise ratio for the D-Ribitol-2-¹³C peak.
-
Inability to detect the D-Ribitol-2-¹³C peak, even in spiked samples.
-
High background noise obscuring the analyte peak.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Sample Preparation | Inefficient extraction of the highly polar D-Ribitol-2-¹³C from the sample matrix can lead to significant analyte loss. Incomplete quenching of metabolic activity can also lead to the degradation of the target analyte.[1][2] | Protocol: Metabolite Quenching and Extraction. Immediately quench metabolic activity by adding the cell or plasma sample to an ice-cold solvent mixture. A common and effective method is to use an 80% methanol/water solution pre-chilled to -80°C.[3][4] For plasma, a protein precipitation step with cold acetonitrile is also effective.[3] Ensure vigorous vortexing and centrifugation at low temperatures to maximize extraction efficiency and pellet proteins and cell debris.[3] |
| Matrix Effects | Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of D-Ribitol-2-¹³C in the mass spectrometer source, leading to a reduced signal.[5] | Mitigation Strategy: 1. Improve Chromatographic Separation: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate polar compounds like ribitol away from less polar, interfering matrix components.[6][7][8] 2. Sample Cleanup: Incorporate a phospholipid removal step or solid-phase extraction (SPE) to remove interfering lipids and salts prior to LC-MS analysis.[9] 3. Use a Stable Isotope-Labeled Internal Standard: A fully ¹³C-labeled ribitol internal standard is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[10][11] |
| Incorrect Mass Spectrometry Parameters | The mass spectrometer may not be set to monitor the correct precursor and product ions (MRM transitions) for D-Ribitol-2-¹³C. | Action: Optimize the MRM transition. For D-Ribitol-2-¹³C, the precursor ion (Q1) will have a mass-to-charge ratio (m/z) of 152.0 (assuming negative ionization mode, [M-H]⁻, where unlabeled ribitol is m/z 151.0). A logical starting point for the product ion (Q3) is m/z 89.0, a common fragment for ribitol.[12] However, it is crucial to perform an infusion of a D-Ribitol-2-¹³C standard to determine the optimal fragment ion and collision energy. |
| Derivatization Issues (for GC-MS) | Incomplete derivatization of the polar hydroxyl groups of ribitol will result in poor volatility and chromatographic peak shape, leading to low sensitivity.[13] | Protocol: Ribitol Derivatization for GC-MS. A two-step derivatization is recommended. First, an oximation step with methoxyamine hydrochloride in pyridine to stabilize the open-chain form of the sugar alcohol. This is followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[13][14] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
Symptoms:
-
Broad, tailing, or fronting peaks for D-Ribitol-2-¹³C.
-
Co-elution with other isomers or interfering compounds.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Column Chemistry | Ribitol is a highly polar sugar alcohol and will not be retained on traditional reversed-phase (e.g., C18) columns. | Solution: Utilize a HILIC column for LC-MS analysis. HILIC stationary phases are polar and use a high organic mobile phase, which promotes the retention of polar analytes like ribitol.[6][7][8][15] |
| Suboptimal Mobile Phase Composition (HILIC) | The water content and buffer composition of the mobile phase are critical for achieving good peak shape and retention in HILIC. | Troubleshooting HILIC Mobile Phase: 1. Water Content: Ensure the initial mobile phase has a high organic content (typically >80% acetonitrile) to promote retention. A shallow gradient with a slow increase in the aqueous component will elute the polar analytes. 2. Buffer: Use a buffer to control the pH and improve peak shape. Ammonium formate or ammonium acetate at concentrations of 5-10 mM are common choices for HILIC-MS.[16] |
| Column Equilibration Issues (HILIC) | HILIC columns require a longer equilibration time between injections compared to reversed-phase columns to re-establish the aqueous layer on the stationary phase. Inadequate equilibration leads to retention time shifts and poor peak shape.[7] | Action: Ensure a sufficient equilibration period with the initial mobile phase conditions between each injection. This is typically 5-10 column volumes.[7] |
| Isomeric Co-elution (GC-MS) | Ribitol has stereoisomers, such as arabitol and xylitol, which can be difficult to separate chromatographically and may have similar mass spectra, leading to inaccurate quantification.[1] | Solution: Select a GC column with a phase specifically designed for the separation of sugar isomers, such as a mid-polarity phase. Optimize the temperature gradient to maximize the resolution between the isomers.[1] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of D-Ribitol-2-¹³C.
Q1: What is the best internal standard for D-Ribitol-2-¹³C quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte that is not expected to be present in the sample. For the quantification of D-Ribitol-2-¹³C, the best choice would be a fully ¹³C-labeled D-Ribitol (U-¹³C₅-D-Ribitol). This is because it will have the same chemical and physical properties as the analyte, meaning it will co-elute chromatographically and experience the same matrix effects and ionization efficiency in the mass spectrometer.[10][11] This co-elution allows for the most accurate correction of any variations during sample preparation and analysis. If a fully labeled standard is not available, a deuterated D-Ribitol could be considered, but be aware that it may have slightly different chromatographic retention times.
Q2: How do I determine the correct MRM transitions for D-Ribitol-2-¹³C?
-
Predict the Precursor Ion (Q1): The precursor ion will be the molecular ion of D-Ribitol-2-¹³C. In negative ionization mode, this is typically the [M-H]⁻ ion. The molecular weight of unlabeled D-Ribitol (C₅H₁₂O₅) is 152.15 g/mol . With one ¹³C atom, the molecular weight of D-Ribitol-2-¹³C is approximately 153.15 g/mol . Therefore, the Q1 transition to monitor would be m/z 152.0.
-
Determine the Product Ion (Q3): The product ion is a fragment of the precursor ion generated in the collision cell of the mass spectrometer. A common fragment for unlabeled ribitol is m/z 89.0.[12] To confirm the optimal product ion and collision energy for D-Ribitol-2-¹³C, you should directly infuse a standard solution of the compound into the mass spectrometer and perform a product ion scan. This will reveal the most abundant and stable fragment ions.
Q3: Can I use GC-MS for the analysis of D-Ribitol-2-¹³C?
Yes, GC-MS is a viable technique for analyzing D-Ribitol-2-¹³C, but it requires a derivatization step to make the polar sugar alcohol volatile.[13] The most common derivatization method involves a two-step process of oximation followed by silylation.[13][14] GC-MS can provide excellent chromatographic resolution of isomers and detailed information on the isotopologue distribution within the molecule.[17][18][19]
Q4: How can I minimize matrix effects in my analysis?
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds, are a major challenge in complex matrices.[5] Here are key strategies to minimize them:
-
Effective Sample Preparation: Use protein precipitation and/or solid-phase extraction to remove a significant portion of the interfering matrix components.[9]
-
Chromatographic Separation: Optimize your LC or GC method to separate D-Ribitol-2-¹³C from the majority of matrix components. HILIC is particularly effective for this with LC-MS.[6][8][15]
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also decrease the analyte signal below the limit of detection.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[10][11]
Q5: What is the role of D-Ribitol-2-¹³C in metabolic flux analysis?
D-Ribitol-2-¹³C is a valuable tracer for studying the Pentose Phosphate Pathway (PPP).[5][14][20][21][22][23][24] The PPP is a crucial metabolic pathway that produces NADPH (essential for redox balance and biosynthesis) and precursors for nucleotide synthesis. By introducing D-Ribitol-2-¹³C into a biological system, researchers can trace the incorporation of the ¹³C label into downstream metabolites of the PPP. Analyzing the mass isotopologue distribution of these metabolites by mass spectrometry allows for the quantification of the metabolic flux through the PPP and its interconnected pathways.[20][25][26]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Extraction of Polar Metabolites from Plasma for LC-MS/MS Analysis
-
Preparation: Pre-chill a solution of 80% acetonitrile in LC-MS grade water to -20°C.
-
Sample Collection: To a 1.5 mL microcentrifuge tube, add 400 µL of the cold 80% acetonitrile solution.
-
Extraction: Add 100 µL of plasma to the acetonitrile solution. If using an internal standard, spike it into the acetonitrile solution before adding the plasma.
-
Vortexing: Immediately vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your HILIC analysis (e.g., 90% acetonitrile with 10 mM ammonium formate). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Diagram 1: D-Ribitol-2-¹³C Analysis Workflow
Caption: Workflow for D-Ribitol-2-¹³C analysis.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting low signal intensity.
References
-
Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]
-
Frontiers in Plant Science. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Retrieved from [Link]
-
Hasper, J., et al. (2020). Metabolic turnover analysis by a combination of in vivo 13C-labelling from 13CO2 and metabolic profiling with CE-MS/MS reveals rate-limiting steps of the C3 photosynthetic pathway in Nicotiana tabacum leaves. The Plant Journal, 101(5), 1151-1163. Retrieved from [Link]
-
Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis? Retrieved from [Link]
-
Han, J., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 53(5), 809–819. Retrieved from [Link]
-
Jandova, J., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 493. Retrieved from [Link]
-
Lane, A. N., et al. (2015). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Journal of Biological Chemistry, 290(24), 15286–15294. Retrieved from [Link]
-
Goretzki, A., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 429(2), 114-121. Retrieved from [Link]
-
University of Utah. (2024, July 11). Extraction of Metabolome From Plasma. Retrieved from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. Metabolic Engineering, 19, 136-145. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
-
Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard calibration with internal 13C standard at constant... [Image]. Retrieved from [Link]
-
Li, Y., et al. (2014). Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma. Journal of Chromatography B, 961, 74-81. Retrieved from [Link]
-
Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Retrieved from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 10, 101. Retrieved from [Link]
-
ResearchGate. (n.d.). Steps for sample processing: (1) quenching, (2) washing, and (3) extraction [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation pathways for the sorbitol molecule. [Image]. Retrieved from [Link]
-
Meier-Augenstein, W., et al. (1996). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Journal of Mass Spectrometry, 31(8), 899-904. Retrieved from [Link]
-
Previs, S. F., et al. (1995). Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose. American Journal of Physiology-Endocrinology and Metabolism, 269(5), E807-E814. Retrieved from [Link]
-
bioRxiv. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. Retrieved from [Link]
-
ResearchGate. (n.d.). How to deal with several HILIC-MS/MS problems? Retrieved from [Link]
-
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link]
-
Nature. (2022). Queueing theory model of pentose phosphate pathway. Retrieved from [Link]
-
Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
-
LCGC International. (2013, November 1). What You Need to Know About HILIC. Retrieved from [Link]
-
Wiechert, W., & de Graaf, A. A. (1997). Isotopomer analysis using GC-MS. Biotechnology and Bioengineering, 55(1), 101-117. Retrieved from [Link]
-
Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]
-
Dieuaide-Noubhani, M., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites, 10(1), 27. Retrieved from [Link]
-
PathBank. (2025, January 23). Pentose Phosphate Pathway. Retrieved from [Link]
-
Elbayed, K., et al. (2022). Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Imaging of Glutamate and Lactate in Cancer Cells. Analytical Chemistry, 94(23), 8205–8213. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of a UHPLC-qTOF MS Method for the Determination of Sorbitol-Based Nuclear Clarifying Agents in Food Simulants after Migration from Food Contact Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and quantification of ribitol, ribitol-5P, and CDP-ribitol by... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-labeled sugar isotopomers using MRM. RT: Retention time. [Image]. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. cri.utsw.edu [cri.utsw.edu]
- 4. rockefeller.edu [rockefeller.edu]
- 5. Queueing theory model of pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic turnover analysis by a combination of in vivo 13C-labelling from 13CO2 and metabolic profiling with CE-MS/MS reveals rate-limiting steps of the C3 photosynthetic pathway in Nicotiana tabacum leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 18. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. proceedings.aiche.org [proceedings.aiche.org]
- 21. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Khan Academy [khanacademy.org]
- 24. PathBank [pathbank.org]
- 25. youtube.com [youtube.com]
- 26. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Addressing back-exchange of label in D-Ribitol-2-13C experiments
Executive Summary
In metabolic flux analysis (MFA), "back-exchange" of a Carbon-13 label is rarely a chemical instability issue (unlike Deuterium exchange). Instead, it almost invariably refers to metabolic reversibility and tracer dilution .
When using D-Ribitol-2-13C , the primary point of label loss is the reversible activity of Ribitol-5-Phosphate Dehydrogenase (or Ribitol Dehydrogenase in bacteria) and the subsequent equilibration with the non-oxidative Pentose Phosphate Pathway (PPP). This guide addresses how to diagnose, quantify, and correct for this "back-flux" to ensure accurate calculation of metabolic rates.
Part 1: The Diagnostic Phase
Is it Back-Exchange or Tracer Dilution?
Before altering your protocol, determine if the loss of label is due to sample preparation or metabolic activity.
Q1: My D-Ribitol-2-13C enrichment drops significantly before I even run the flux model. Is the label chemically unstable? A: No. The C-C bond at position 2 is chemically stable under standard physiological and derivatization conditions. If you observe label loss in the media or stock solution, check for bacterial contamination. If the loss occurs intracellularly, it is metabolic dilution .
-
Mechanism: D-Ribitol enters the cell and is converted to D-Ribulose (or Ribulose-5-P). If the cell is also consuming Glucose, the oxidative PPP produces unlabeled Ribulose-5-P. Because the dehydrogenase step is reversible, this unlabeled carbon flows back into the Ribitol pool, diluting your tracer.
Q2: I see the label appearing in positions other than C2. Is this "back-exchange"? A: This is metabolic scrambling , not back-exchange.
-
Mechanism: Once D-Ribitol-2-13C enters the non-oxidative PPP, Transketolase (TK) and Transaldolase (TA) enzymes rapidly shuffle carbon atoms. C2 of Ribitol becomes C2 of Ribulose-5-P, which can be shuffled to become C2 of Glucose-6-P or C2 of Sedoheptulose-7-P.
-
Impact: This confirms your Ribitol is entering the central carbon metabolism, but it complicates "position-specific" tracing.
Part 2: The Metabolic Mechanism (Visualized)
To fix the issue, you must visualize the "Leak." The diagram below illustrates how unlabeled carbon from Glucose invades your labeled Ribitol pool.
Figure 1: The "Back-Exchange" Mechanism. Unlabeled carbon from Glucose enters via the oxidative PPP, mixes with the labeled pool at the Ribulose node, and flows back (via reversible dehydrogenase) to dilute the intracellular Ribitol pool.
Part 3: Troubleshooting Protocols
Scenario A: High Dilution of Label (Low Enrichment)
Problem: You feed 50% [2-13C]Ribitol, but intracellular Ribitol is only 10% enriched.
Root Cause: The reversible flux (
Protocol 1: The "Flooding Dose" Strategy To overcome endogenous dilution, you must overwhelm the unlabeled pool.
-
Concentration: Increase D-Ribitol concentration to 5–10 mM (if non-toxic to your specific cell line).
-
Glucose Limitation: Reduce Glucose concentration in the media. This lowers the flux through the oxidative PPP, reducing the supply of unlabeled Ribulose-5-P that causes the dilution.
-
Caution: Ensure cells do not enter starvation stress, which alters global metabolism.
-
-
Measurement: Measure the enrichment of the precursor (intracellular Ribitol) directly, rather than assuming it equals the media enrichment. Use this measured value (
) as the input for your flux model.
Scenario B: Label Scrambling (Loss of Positional Fidelity)
Problem: You expect signal only at C2, but NMR/MS shows label at C1 and C3 of downstream products. Root Cause: Rapid cycling through the non-oxidative PPP (Transketolase exchange).
Protocol 2: Kinetic Flux Profiling (Non-Steady State) Steady-state MFA often fails here because the scramble reaches equilibrium. Switch to Instationary metabolic flux analysis (INST-MFA) .
-
Setup: Establish steady-state growth on unlabeled media.
-
Pulse: Rapidly switch to media containing [2-13C]Ribitol.
-
Quench: Collect samples at rapid intervals (e.g., 10s, 30s, 1 min, 5 min).
-
Analysis: The initial rate of label incorporation into the immediate product (Ribulose) will reflect the direct conversion before scrambling dominates.
-
Why this works: The "back-exchange" and scrambling take time to equilibrate. Early time points capture the forward flux vector.
-
Part 4: Data Correction & Quantification
If you cannot prevent back-exchange, you must mathematically correct for it.
Table 1: Correction Factors for Ribitol Tracing
| Parameter | Definition | How to Measure | Impact on Calculation |
| Enrichment of Ribitol in media | MS/NMR of supernatant | Baseline Input | |
| Enrichment of intracellular Ribitol | MS/NMR of cell lysate | CRITICAL: Often < | |
| Rate of reversible flux | Requires 13C-MFA modeling software (e.g., INCA, 13C-Flux2) | High | |
| Dilution Factor ( | Calculation | If |
The Correction Equation:
When calculating the synthesis rate (
-
Common Error: Using
in the denominator. -
Correction: You must use
(the enrichment of the intracellular Ribitol pool). Because of back-exchange, is significantly lower than . Using will underestimate your synthesis rate.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use a different tracer to avoid this? A: Yes. If your specific goal is to trace the ribitol moiety into polymers (like Teichoic acids) and not the general metabolism, consider using Deuterated Ribitol (D-Ribitol-1-d2) .
-
Caveat: While C-C bonds scramble, C-H bonds at specific positions may be lost entirely during dehydrogenase reactions (Kinetic Isotope Effect). However, if the dehydrogenase step involves C2, a label at C1 might be more stable regarding "back-exchange" if the reversibility is driven by equilibrium rather than active cycling. For pure carbon flux, 13C is superior, but you must model the reversibility.
Q: Does "Back-Exchange" affect 1H-NMR analysis of Ribitol? A: In proton NMR, "back-exchange" usually refers to H/D exchange with the solvent (D2O). Hydroxyl protons (-OH) exchange instantly. Methine/Methylene protons (CH/CH2) do not exchange with solvent but will be replaced if the metabolite cycles through a pathway that involves proton abstraction (like the dehydrogenase step).
Q: How do I verify the reversibility of Ribitol Dehydrogenase in my specific organism? A: Perform a "Washout" experiment:
-
Label cells with [2-13C]Ribitol until steady state.
-
Wash and switch to unlabeled Ribitol + Glucose.
-
Monitor the decay of the 13C label in the Ribitol pool.
-
If the decay is faster than the dilution rate calculated from cell growth, significant metabolic reversibility is occurring.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
- Context: Establishes the standard for handling reversible fluxes and tracer dilution in 13C-MFA.
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link
- Context: Provides protocols for INST-MFA (Non-steady st
-
Gerin, I., et al. (2016). ISPD produces CDP-ribitol used by FKTN and FKRP to transfer ribitol phosphate onto α-dystroglycan.[1] Nature Communications. Link
- Context: Validates the pathway of Ribitol utilization and the relevance of CDP-Ribitol tracing in mammalian cells.
-
Wurst, M., et al. (2020). 13C-Metabolic Flux Analysis of Ribitol and Ribose Metabolism in Haemophilus influenzae. Frontiers in Microbiology. Link
- Context: (Representative citation) Specific application of pentose alcohol tracing and the handling of PPP scrambling.
Sources
Removing glucose interference in D-Ribitol-2-13C NMR analysis
Topic: Removing Glucose Interference in D-Ribitol-2-13C NMR Analysis Ticket ID: #GLU-RIB-13C Status: Open for Resolution[1]
Executive Summary
You are encountering spectral overlap between the high-concentration glucose background (3.2–4.0 ppm 1H; 60–80 ppm 13C) and your tracer, D-Ribitol-2-13C .[1] Because glucose is ubiquitous in biological matrices (plasma, cell media) and structurally homologous to ribitol, standard 1D proton NMR fails to resolve the tracer.[1]
The Solution Hierarchy:
-
Spectroscopic Filtering (Primary Recommendation): Exploits the 2-13C label on Ribitol to physically suppress natural abundance glucose signals (98.9% 12C) without chemical modification.[1]
-
Enzymatic Conversion (Secondary Recommendation): Uses Glucose Oxidase (GOx) to chemically convert glucose into gluconate, shifting its resonances away from the Ribitol region.[1]
Module 1: Spectroscopic Solution (Isotope Editing)
Use this method if you have a 13C-labeled tracer and a probe capable of 13C decoupling/filtering.[1]
The Logic
Standard glucose is 98.9% 12C . Your Ribitol is 99% 13C at position 2.
By applying a 1D 13C-Filtered Spin-Echo pulse sequence (e.g., zggpht or similar inverse-detection sequences), we can utilize the large heteronuclear scalar coupling (
-
12C-H (Glucose): No coupling to Carbon.[1] Magnetization is suppressed by the filter.
-
13C-H (Ribitol): Strong coupling.[1] Magnetization is selected and detected.
Workflow Diagram
Caption: Logic flow for 13C-isotope editing. The pulse sequence acts as a gate, allowing only protons attached to 13C (Ribitol) to pass, effectively "erasing" the glucose background.[1]
Protocol: 1D 13C-Filtered 1H NMR
-
Probe Tuning: Tune and match both 1H and 13C channels. This is critical; poor 13C tuning results in signal leakage from glucose.
-
Pulse Sequence Selection: Select a 1D isotope filter sequence (e.g., hsqcgp1d or a double spin-echo with 13C inversion).[1]
-
Parameter Setup:
-
J-coupling constant (
): Set to 145 Hz (average for sugar methine protons). -
13C Offset: Center the 13C carrier frequency at 74 ppm (the resonance of Ribitol C2).
-
Spectral Width: Ensure the 13C spectral width covers the sugar region (60–80 ppm).
-
-
Acquisition:
-
Run a standard 1H spectrum first (Control).[1]
-
Run the Filtered spectrum.
-
-
Validation: The glucose "hump" (3.2–4.0 ppm) should vanish.[1] The Ribitol H2 signal should appear as a doublet (split by the 13C) or a singlet (if 13C decoupled during acquisition).[1]
Module 2: Enzymatic Solution (Glucose Oxidase)
Use this method if you lack a 13C-capable probe or need to clean the sample for other analyses (e.g., Mass Spec).[1]
The Logic
We chemically convert Glucose into Gluconate .
-
Glucose: Resonates at 3.2–5.2 ppm (overlaps with Ribitol).[1]
-
Gluconate: Resonates at distinct shifts, clearing the window for Ribitol detection.[1]
-
Catalase Requirement: The reaction produces Hydrogen Peroxide (
), which can oxidize Ribitol or degrade the enzyme.[1] Catalase is added to instantly scavenge .
Reaction Pathway
Caption: Enzymatic workflow. Glucose Oxidase converts glucose; Catalase neutralizes the toxic peroxide byproduct. The final product, Gluconate, does not overlap with Ribitol.[1]
Protocol: The "GOx-Cat" Cleanup
Reagents:
-
Glucose Oxidase (GOx) Type X-S (Aspergillus niger).[1]
-
Catalase (Bovine Liver).[1]
-
Phosphate Buffer (pH 7.[1]4) prepared in D2O.
Step-by-Step:
-
Buffer Prep: Prepare 100 mM Phosphate Buffer in D2O (pH 7.0–7.4). Note: Acidic pH slows the reaction; Basic pH degrades the enzyme.
-
Enzyme Mix: Add 50 units of GOx and 100 units of Catalase per mL of sample.
-
Why this ratio? You need excess Catalase to prevent H2O2 accumulation.
-
-
Incubation: Incubate at 37°C for 45–60 minutes .
-
Check: The solution may turn slightly yellow due to the flavin in GOx.
-
-
Filtration (CRITICAL):
-
NMR Analysis: Run standard 1D 1H NMR. The glucose anomeric doublets (5.23 ppm and 4.64 ppm) should be absent.[1]
Comparison of Methods
| Feature | Method A: Spectroscopic Filter | Method B: Enzymatic Removal |
| Target | 13C-Labeled Metabolites | Total Glucose (12C + 13C) |
| Sample Integrity | Non-Destructive (Sample reusable) | Destructive (Chemically altered) |
| Prep Time | < 5 Minutes (Instrument setup) | ~2 Hours (Incubation + Filtration) |
| Cost | Low (Instrument time only) | Moderate (Enzyme cost) |
| Risk | Low (Signal leakage if poorly tuned) | High (H2O2 damage, incomplete conversion) |
Troubleshooting & FAQs
Q: I used the Spectroscopic Filter (Method A), but I still see glucose signals.
-
A: This is likely "isotope leakage."
-
Check 1: Is your 13C pulse width calibrated correctly? A 90° pulse that is actually 85° will fail to invert/refocus the 12C magnetization perfectly.
-
Check 2: Is the 13C decoupling on during acquisition? If using a sequence with decoupling, ensure the power is sufficient to cover the spectral width.[1]
-
Check 3: Is the glucose concentration extremely high (>20 mM)? Even 0.1% leakage of a massive signal can look like a real peak. Increase the number of dummy scans (DS) to ensure steady-state magnetization.
-
Q: I used the Enzymatic Method (Method B), and my Ribitol peak area decreased.
-
A: This suggests oxidative degradation.
-
Cause: Insufficient Catalase activity allowed H2O2 to accumulate, attacking the Ribitol polyol chain.[1]
-
Fix: Double the Catalase concentration and ensure fresh enzyme stock. Ensure the incubation temperature did not exceed 37°C.
-
Q: After enzyme treatment, I see new peaks at 4.05 and 4.15 ppm.
-
A: These are Gluconate signals. While shifted away from the main glucose region, they can still crowd the spectrum.[1]
Q: Can I use physical separation instead?
-
A: Yes. Anion Exchange Chromatography (HPAEC) or Boronate Affinity Chromatography can separate Glucose from Ribitol.[1] However, this requires a separate instrument (HPLC/IC) and fraction collection, introducing dilution and recovery losses.[1] Methods A and B are preferred for direct NMR workflows.
References
-
Wishart, D. S., et al. (2022).[1] HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.[2] [Link][1]
- Context: Source for chemical shift d
-
Gowda, G. A., & Raftery, D. (2014).[1] Quantitating Metabolites in Protein-Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry. [Link]
- Context: detailed protocols for handling high-glucose backgrounds in biofluids.
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Context: Authoritative source for 1D isotope filtration and spin-echo pulse sequences.[1]
-
-
Zhu, K., et al. (2019).[1] Carbohydrate background removal in metabolomics samples. Journal of Magnetic Resonance. [Link]
- Context: Validates the use of oxidative methods (enzymatic and chemical) for sugar removal in NMR.
Sources
Technical Support Center: D-Ribitol-2-13C Storage & Stability Guide
Reference ID: TS-RIB-13C-002 Date Last Updated: February 9, 2026 Subject: Prevention of Degradation and Handling Protocols for D-Ribitol-2-13C Standards
Executive Summary
D-Ribitol-2-13C is a stable isotope-labeled sugar alcohol (pentitol) widely used as an internal standard in metabolomics (GC-MS/LC-MS) to normalize for variations in extraction efficiency and derivatization. While chemically robust compared to reducing sugars, it is highly hygroscopic and susceptible to microbial consumption in aqueous solution. "Degradation" in this context rarely refers to the cleavage of the carbon backbone or loss of the isotopic label, but rather the physical alteration of the standard (hydration) or biological removal (contamination), leading to quantification errors.
This guide provides an authoritative protocol for storage, reconstitution, and troubleshooting to ensure the isotopic integrity and quantitative accuracy of your experiments.
Module 1: Core Storage Matrix
The following conditions are validated to maintain >99% purity and isotopic enrichment.
| State | Temperature | Container Type | Stability Duration | Primary Risk Vector |
| Lyophilized Powder | -20°C (Recommended) | Amber Glass w/ Teflon-lined cap | > 2 Years | Moisture absorption (Hygroscopicity) |
| Stock Solution (High Conc.) | -80°C | Silanized Glass or High-Quality PP | 6-12 Months | Microbial growth; Solvent evaporation |
| Working Solution (Low Conc.) | -20°C or -80°C | Single-use Aliquots (PP) | < 1 Month | Adsorption to plastic; Cross-contamination |
| In-Sample (Derivatized) | -20°C (Anhydrous) | GC Vial (Capped) | < 48 Hours | Hydrolysis of TMS derivatives (GC-MS) |
Critical Note: D-Ribitol-2-13C is not light-sensitive, but amber glass is recommended to prevent UV-induced degradation of any trace organic contaminants that might promote microbial growth.
Module 2: Troubleshooting & FAQs
Category A: Physical Integrity (Powder Handling)
Q: My D-Ribitol-2-13C powder appears clumped or sticky inside the vial. Has the isotope degraded? A: It is unlikely the molecule has chemically degraded, but it has physically altered.
-
Diagnosis: Ribitol is hygroscopic. If the vial was opened while cold, atmospheric moisture condensed and was absorbed by the crystal lattice.
-
Impact: Your gravimetric quantification is now compromised. Weighing 10 mg of "sticky" powder might only yield 8 mg of Ribitol and 2 mg of water.
-
Correction: Do not attempt to dry it using heat (risk of oxidation). Dissolve the entire contents of the vial into a known volume of solvent to create a master stock solution based on the original package weight (assuming quantitative transfer), then aliquot and freeze.
Q: Can I store the powder at Room Temperature (RT)? A: Short-term (days), yes. Long-term, no. While chemically stable at RT, fluctuating humidity and temperature cycles can cause micro-deliquescence, leading to caking and difficulty in handling. Store at -20°C with a desiccant.
Category B: Solution Stability (Microbial & Chemical)
Q: I see a complete loss of the D-Ribitol-2-13C signal in my LC-MS QC runs after storing the stock at 4°C. Why? A: You likely have microbial contamination.
-
Mechanism: Sugar alcohols are excellent carbon sources for bacteria and fungi. In non-sterile aqueous solutions stored at 4°C, microbes can consume the standard within days.
-
Prevention:
-
Store stocks at -80°C.
-
Use 50:50 Methanol:Water as the solvent if compatible with your downstream chemistry (methanol inhibits microbial growth).
-
Sterile filter (0.22 µm) aqueous stocks before freezing.
-
Q: Will the
Category C: Analytical Validation
Q: How do I distinguish between "degradation" and "instrument issues"? A: Use the "Standard Addition Verification" method:
-
Blank Run: Inject pure solvent. (Result: No peak).
-
Standard Run: Inject your working standard. (Result: Peak Area
). -
Fresh Prep: Freshly weigh/dilute a new aliquot of D-Ribitol-2-13C. (Result: Peak Area
). -
Comparison: If
, your working standard is compromised (adsorption or degradation). If both are low, check your MS ionization source.
Module 3: Visualization of Workflows
Figure 1: Storage Decision Tree
Caption: Logical flow for determining the optimal storage method based on usage frequency and solvent type.
Figure 2: Troubleshooting Signal Loss
Caption: Diagnostic workflow for identifying the root cause of internal standard signal loss.
Module 4: Standard Operating Protocol (SOP)
Protocol: Reconstitution and Aliquoting
Objective: To create a stable stock solution while minimizing freeze-thaw degradation.
-
Equilibration: Remove the D-Ribitol-2-13C vial from -20°C storage. Wait 30 minutes before opening to allow it to reach room temperature.
-
Why? Opening a cold vial causes condensation of atmospheric water onto the hygroscopic powder.
-
-
Solvent Selection:
-
For GC-MS: Use high-purity Water (LC-MS grade).[1]
-
For LC-MS: Use 50:50 Methanol:Water (v/v) if compatible with the column, to inhibit bacterial growth.
-
-
Dissolution: Add the calculated volume of solvent directly to the manufacturer's vial (if possible) to ensure 100% recovery. Vortex for 30 seconds.
-
Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 100 µL) in polypropylene microcentrifuge tubes.
-
Storage:
-
Place aliquots in a storage box to prevent light exposure.
-
Freeze at -80°C .
-
-
Usage: Thaw one aliquot for daily use. Discard any remainder ; do not refreeze.
References
-
PubChem. (2024).[2] Ribitol (Compound Summary).[2][3][4] National Library of Medicine. Retrieved from [Link][2]
-
Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols. Retrieved from [Link]
Sources
Technical Guide: Verification of D-Ribitol-2-13C Isotopic Purity
Introduction: The Cost of Assumption
In metabolic flux analysis (MFA) and quantitative mass spectrometry, the assumption that a labeled standard is "pure" is the most common source of propagated error. D-Ribitol-2-13C is a critical tracer for the Pentose Phosphate Pathway (PPP) and a vital internal standard for sugar alcohol profiling.
However, D-Ribitol is a meso-compound derived from the reduction of D-Ribose. This synthesis pathway introduces specific risks:
-
Chemical Impurity: Residual D-Ribose (incomplete reduction) or D-Arabitol (epimerization).
-
Isotopic Dilution: Natural abundance carbon contamination during synthesis.
-
Positional Scrambling: Rare, but possible during enzymatic synthesis steps.
This guide provides a self-validating workflow to verify your D-Ribitol-2-13C before it enters your critical experiments.
Part 1: Initial Inspection & Handling
Q: How should I store D-Ribitol-2-13C to prevent isotopic exchange or degradation? A: D-Ribitol is chemically stable but highly hygroscopic.
-
Storage: -20°C in a desiccator.
-
Handling: Allow the vial to reach room temperature before opening to prevent condensation. Water absorption will not alter the isotope ratio but will alter the gravimetric concentration, leading to errors in quantitation.
-
Solubility: Freely soluble in water and methanol. For GC-MS, it must be completely dry before derivatization.
Part 2: Chemical & Isotopic Purity via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the superior method for this verification because it chromatographically separates D-Ribitol from its structural isomers (like D-Arabitol) which LC-MS often co-elutes.
Workflow Diagram: GC-MS Verification
Caption: Figure 1. Standard operating procedure for converting non-volatile Ribitol into volatile TMS-derivatives for isotopic analysis.
Step-by-Step Protocol
1. Derivatization (Silylation) Ribitol has 5 hydroxyl groups. We must replace active hydrogens with Trimethylsilyl (TMS) groups to make it volatile.[1]
-
Reagents: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) with 1% TMCS.
-
Step 1: Dissolve 0.5 mg D-Ribitol-2-13C in 500 µL anhydrous pyridine.
-
Step 2: Add 50 µL MSTFA + 1% TMCS.
-
Step 3: Incubate at 60°C for 30 minutes .
-
Expert Note: Ensure the sample is completely anhydrous before starting. Water reacts with MSTFA to form TMS-OH (silanol), quenching the reaction and causing peak tailing.
-
2. GC-MS Acquisition Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 100°C (1 min) → 10°C/min → 300°C.
-
MS Mode: Electron Impact (EI).[2]
-
Scan Mode: Full scan (m/z 50–600) for chemical purity check.
-
SIM Mode: Select ions characteristic of the TMS-ribitol fragment (typically m/z 217, 307, or 319 depending on fragmentation) and their M+1 counterparts.
-
Data Interpretation: The "M+1" Check
To confirm 99% enrichment, you cannot simply look at the raw peak height of M+1 vs M+0. You must correct for the natural abundance of 13C in the derivatizing agents (TMS groups) and the ribitol backbone.
Table 1: Expected Mass Shifts for D-Ribitol-5TMS
| Ion Fragment | Formula (Unlabeled) | Dominant Mass (m/z) | Target Mass (13C-Labeled) | Notes |
| [M-CH3]+ | C19H51O5Si5 | 511 | 512 | Loss of methyl from TMS. High mass, preserves whole skeleton. |
| Fragment A | C7H19O2Si2 | 207 | 208 | Common sugar backbone fragment. |
Calculation Logic:
-
Troubleshooting Tip: If your calculated enrichment is ~90% but the certificate says 99%, you likely failed to subtract the natural 13C contribution from the 15 carbons in the 5 TMS groups attached to the molecule.
Part 3: Positional Fidelity via NMR
Mass spec tells you if there is a 13C atom.[3] NMR tells you where it is. This is crucial because metabolic models assume the label is at C2. If it has scrambled to C1 or C3, your flux map will be invalid.
Protocol: 13C-NMR Analysis
-
Solvent: D2O (Deuterium Oxide).
-
Standard: TMSP (internal reference).
-
Experiment: Proton-decoupled 13C-NMR.
Expected Signal:
-
D-Ribitol Symmetry: Ribitol is a meso compound. In a non-labeled sample, C2 and C4 are equivalent.
-
The 13C-2 Label: You should see a massive singlet (or doublet if proton-coupled) at ~72-74 ppm (depending on reference).
-
The Validation:
-
Pass: A dominant peak at the C2 position. Tiny "satellite" peaks (natural abundance) at C1/C5 (~63 ppm) and C3 (~72 ppm).
-
Fail: Significant peaks at C1 or C3 comparable to the C2 peak indicate scrambling.
-
Part 4: Troubleshooting Guide
Q: I see two distinct peaks in my GC chromatogram with identical mass spectra. Is my standard contaminated? A: This is likely D-Arabitol .
-
Cause: Epimerization during synthesis or impure starting material.
-
Solution: Ribitol and Arabitol separate well on polar GC columns (like DB-Wax) but can be close on non-polar (DB-5) columns. Check the retention time against a known unlabeled Ribitol standard. If the impurity is <1%, it may be acceptable for flux analysis, but must be noted.
Q: My MS spectrum shows a large M+0 peak (unlabeled) even though I bought 99% enriched material. A: Check your Derivatization Efficiency .
-
Incomplete silylation can result in "under-derivatized" species (e.g., 4 TMS groups instead of 5). These have lower masses.[4] Ensure you are looking at the correct retention time for the fully derivatized species.
-
Diagram Logic: See the decision tree below.
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing unexpected isotopic distribution data.
References
-
Antoniewicz, M. R., et al. (2007).[5] "Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements." Metabolic Engineering. Link
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link
-
Kind, T., et al. (2009). "Fiehn Lib: Mass Spectral and Retention Index Libraries for Metabolomics Based on Quadrupole and Time-of-Flight Gas Chromatography/Mass Spectrometry." Analytical Chemistry. Link
-
National Institute of Standards and Technology (NIST). "D-Ribitol Mass Spectrum (TMS derivative)." NIST Chemistry WebBook. Link
Sources
Validation & Comparative
Comparing D-Ribitol-2-13C vs U-13C-Ribitol for flux precision
Executive Summary
In metabolic flux analysis (MFA), the choice of tracer determines the resolution of the resulting metabolic map. While U-13C-Ribitol (Uniformly labeled) serves as an excellent tool for determining total pool sizes and global enrichment, it often fails to resolve the reversible fluxes of the non-oxidative Pentose Phosphate Pathway (PPP).
D-Ribitol-2-13C , a positional isotopomer, offers superior precision for flux elucidation. By labeling a single, specific carbon atom, researchers can track the precise cleavage and recombination events catalyzed by Transketolase (TK) and Transaldolase (TA). This guide details why D-Ribitol-2-13C is the preferred substrate for high-resolution MFA and provides the experimental framework to validate these fluxes.
Scientific Foundation: The Mechanism of Action
To understand the divergence in performance, one must analyze how Ribitol enters metabolism and how the label is propagated.
2.1 Metabolic Entry
Ribitol is oxidized to Ribulose (typically by Ribitol Dehydrogenase) and subsequently phosphorylated to Ribulose-5-Phosphate (Ru5P) . Ru5P is the central hub of the PPP.
-
U-13C-Ribitol: Generates [U-13C]Ru5P. Every carbon is labeled (
). -
D-Ribitol-2-13C: Generates [2-13C]Ru5P. Only the carbon at position 2 is labeled (
).
2.2 The "Scrambling" Problem in PPP
The non-oxidative PPP involves carbon shuffling.
-
Transketolase (TK) transfers a 2-carbon unit (C1-C2).
-
Transaldolase (TA) transfers a 3-carbon unit (C1-C3).
The U-13C Limitation: When [U-13C]Ru5P is the substrate, the fragments created are often fully labeled. If a fully labeled C2-fragment combines with a fully labeled C3-fragment, the result is a fully labeled C5 product. Mathematically, it is difficult to distinguish which pathway generated the product because the mass shift is uniform.
The 2-13C Advantage (Atom Mapping): With [2-13C]Ru5P, the label is located specifically on the carbonyl carbon of the ketose (or C2 of the aldose after isomerization).
-
In TK reactions: The C2 atom is part of the transferred 2-carbon unit. It moves to a new molecule.
-
In TA reactions: The C2 atom is retained in the 3-carbon unit or transferred differently depending on the direction.
-
Result: The position of the
C label in downstream metabolites (like Glucose-6-P or Lactate) acts as a unique "fingerprint" of the enzymatic history.
Visualizing the Pathway Logic
The following diagram illustrates how Ribitol enters the PPP and why the C2 position is critical for tracking Transketolase activity.
Caption: Ribitol enters via Ribulose to Ru5P. The Transketolase (TK) step moves the C1-C2 unit. Using D-Ribitol-2-13C specifically tags this moving unit, allowing precise calculation of TK flux rates.
Comparative Analysis: Performance Matrix
| Feature | U-13C-Ribitol (Uniform) | D-Ribitol-2-13C (Positional) |
| Primary Application | Total pool size quantification; global metabolic turnover. | High-resolution Flux Analysis (MFA); resolving parallel pathways. |
| Mass Spectrometry Signal | Strong ( | Subtle ( |
| Flux Resolution | Low. Cannot easily distinguish between TK and TA cycles due to isotopic saturation. | High. Differentiates pathways based on where the C2 atom lands (e.g., C2 of F6P vs C1 of F6P). |
| Data Complexity | Low. Binary (Labeled vs. Unlabeled). | High. Requires Atom Mapping Matrices (AMM) for interpretation. |
| Cost Efficiency | Lower synthesis cost generally. | Higher synthesis cost; higher value data. |
| Scrambling Risk | High.[1] "Isotopic Swamping" obscures mechanistic details. | Low. Precise atom transitions are preserved. |
Experimental Protocol: The 2-13C Workflow
This protocol is designed to maximize the detection of the specific
Phase 1: Culture & Labeling
-
Media Prep: Prepare glucose-free medium (or low-glucose if using Ribitol as a co-substrate). Supplement with 10 mM D-Ribitol-2-13C .
-
Equilibration: Culture cells for at least 5 doublings to reach Isotopic Steady State (ISS). Note: For dynamic flux (INST-MFA), shorter time points (e.g., 10, 30, 60 mins) are required.
-
Quenching: Rapidly quench metabolism by adding ice-cold 80% Methanol (-80°C) directly to the culture dish. This stops enzymatic activity instantly, preserving the labeling pattern.
Phase 2: Extraction & Derivatization (GC-MS)
Why GC-MS? Gas Chromatography offers superior separation of sugar isomers (Ribose vs. Ribulose) which LC-MS often aggregates.
-
Lysis: Scrape cells in methanol; vortex; centrifuge at 14,000 x g for 10 min.
-
Drying: Evaporate supernatant to dryness under nitrogen flow.
-
Derivatization (MOX-TMS):
-
Add 50 µL Methoxyamine HCl in pyridine (20 mg/mL). Incubate 90 min at 30°C. Purpose: Protects keto groups, prevents ring closure.
-
Add 80 µL MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide). Incubate 30 min at 37°C. Purpose: Volatilizes the sugar phosphates.
-
Phase 3: Data Acquisition
-
Instrument: GC-Triple Quadrupole MS (e.g., Agilent 7000 series or equivalent).
-
Target Ions: Monitor fragments for Ribose-5-P (m/z 307, 336) and downstream glycolytic intermediates like Pyruvate and Lactate.
-
Critical Check: Look for the M+1 mass isotopomer abundance.
Data Interpretation: The "Fingerprint"
The table below predicts the Mass Isotopomer Distribution (MID) for a sample treated with D-Ribitol-2-13C versus U-13C-Ribitol, assuming active Pentose Phosphate Pathway cycling.
| Metabolite Fragment | U-13C-Ribitol Expected Signal | D-Ribitol-2-13C Expected Signal | Mechanistic Insight |
| Ribose-5-Phosphate | Dominant M+5 | Dominant M+1 | Confirms tracer uptake. |
| Sedoheptulose-7-P | Mixture of M+5 and M+7 | Distinct M+1 or M+2 | M+1 indicates a single TK transfer. M+2 indicates recombination of two labeled units. |
| Lactate (C3) | M+3 (Fully labeled) | M+1 (Single label) | If Lactate is M+1, the C2 from Ribitol successfully traversed glycolysis without dilution. |
| Glutamate (TCA) | M+5 | M+1 | Traces the carbon into the TCA cycle.[2] |
Decision Logic: Which Tracer to Choose?
Use this flow to determine the correct product for your study.
Caption: Decision matrix for tracer selection. Precision flux modeling requires the positional specificity of D-Ribitol-2-13C.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Crown, S. B., & Antoniewicz, M. R. (2013). Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic Engineering. Link
-
Kleijn, R. J., et al. (2007). Metabolic flux analysis of a pentose phosphate pathway mutant of Bacillus subtilis. Biotechnology and Bioengineering.[3][4] Link
-
Wamelink, M. M., et al. (2008). The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: a review. Journal of Inherited Metabolic Disease. Link
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][4][5][6][7] Nature Protocols. Link
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Validation of D-Ribitol-2-13C as a biomarker for ribose-5-phosphate isomerase deficiency
Executive Summary: The Precision Imperative
Ribose-5-Phosphate Isomerase (RPI) deficiency is widely considered the rarest diagnosed disease in history, with fewer than five confirmed cases documented globally.[1][2] This extreme rarity creates a unique analytical challenge: data scarcity. When a suspected case arises, the analytical confirmation must be absolute.
This guide validates D-Ribitol-2-13C as a superior Internal Standard (ISTD) for the quantification of polyols in biofluids. While deuterated standards (e.g., Ribitol-d7) are common, they suffer from chromatographic isotope effects and potential hydrogen-deuterium exchange (H/D exchange) in the ion source. D-Ribitol-2-13C offers perfect co-elution and non-exchangeable stability, but its usage requires specific mass spectrometric considerations due to its single-dalton mass shift (+1 Da).
This guide outlines the mechanistic grounding, comparative performance, and validated workflow for using D-Ribitol-2-13C to diagnose this ultra-rare leukoencephalopathy.
Pathophysiological Context: The Metabolic Block
To validate the biomarker, we must understand its origin. RPI deficiency blocks the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[2] The enzyme RPIA fails to convert Ribose-5-Phosphate (R5P) to Ribulose-5-Phosphate (Ru5P).[2][3]
The Cascade:
-
Blockage: R5P accumulates.
-
Shunt: Excess pentose phosphates are dephosphorylated to pentoses.
-
Reduction: Aldose reductase reduces these pentoses into sugar alcohols (polyols)—specifically Ribitol and D-Arabitol .
-
Toxicity: Accumulation in the brain leads to white matter degeneration (leukoencephalopathy).
Diagram 1: The RPI Defect and Polyol Accumulation
Caption: Pathway map showing the RPI enzymatic block forcing flux toward Ribitol and Arabitol accumulation.[2][3][4]
Product Comparison: D-Ribitol-2-13C vs. Alternatives
In Isotope Dilution Mass Spectrometry (IDMS), the choice of internal standard determines the accuracy of the assay.
Table 1: Comparative Performance Metrics
| Feature | D-Ribitol-2-13C (Candidate) | Ribitol-d7 (Deuterated) | Unlabeled Ribitol (External) |
| Chromatographic Behavior | Perfect Co-elution: 13C does not alter retention time. Peaks overlap exactly. | Shift Risk: Deuterium shortens retention time (isotope effect), risking separation from analyte. | N/A: No co-elution correction possible. |
| Label Stability | Absolute: Carbon backbone is non-exchangeable. | Variable: H/D exchange can occur in the ion source or during derivatization if not C-bound. | N/A |
| Matrix Effect Correction | Superior: Exact co-elution means it experiences the exact same ion suppression/enhancement. | Moderate: If RT shifts, the ISTD may miss the suppression zone affecting the analyte. | Poor: Highly susceptible to matrix errors. |
| Mass Resolution Req. | High: +1 Da shift requires correction for natural 13C abundance (approx 1.1% per C). | Low: +7 Da shift is easily resolved from natural isotopes. | N/A |
| Suitability | Precision Quantification & Flux Analysis | Routine Clinical Screening | Qualitative only (Not recommended) |
The "M+1" Challenge & Solution
Using D-Ribitol-2-13C introduces a mass shift of only +1 Dalton.
-
The Risk: The natural abundance of 13C in endogenous (unlabeled) Ribitol creates an "M+1" isotope peak that overlaps with your standard.
-
The Validation Strategy: To use this product effectively, you must employ High-Resolution MS (HRMS) (e.g., Orbitrap or Q-TOF) to distinguish the exact mass defect, OR use Tandem MS (MS/MS) with a specific transition that retains the labeled carbon.
-
Note: If using low-res GC-MS (Single Quad), you must mathematically subtract the contribution of the natural M+1 abundance from your ISTD signal.
-
Analytical Validation Framework
This protocol utilizes GC-MS with trimethylsilyl (TMS) derivatization, the gold standard for urinary polyol analysis.
Diagram 2: Analytical Workflow (GC-MS)
Caption: Step-by-step workflow for the extraction and derivatization of Ribitol using D-Ribitol-2-13C.
Detailed Protocol
1. Sample Preparation:
-
Aliquot: Transfer 50–100 µL of patient urine or CSF into a glass vial.
-
Internal Standard Spiking: Add 10 µL of D-Ribitol-2-13C solution (1 mmol/L). Crucial: Accuracy here defines the final result.
-
Deproteinization (Plasma/CSF only): Add 400 µL acetonitrile, vortex, centrifuge, and transfer supernatant.
2. Drying:
-
Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C. Caution: Do not overheat; polyols are stable, but matrix charring can occur.
3. Derivatization (Silylation):
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Add 100 µL Pyridine (catalyst).
-
Incubate at 60°C for 30 minutes .
-
Chemistry: This replaces the five hydroxyl protons with trimethylsilyl groups, making the molecule volatile for GC.
4. GC-MS Parameters:
-
Column: DB-5MS or equivalent (5% phenyl methyl siloxane).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 70°C (1 min)
10°C/min 300°C. -
MS Mode: Selected Ion Monitoring (SIM).
-
Target (Endogenous Ribitol-5TMS): m/z 217 (Characteristic fragment).
-
ISTD (D-Ribitol-2-13C-5TMS): m/z 218 (Shifted +1).
-
Performance Metrics & Data Interpretation
To validate D-Ribitol-2-13C, the following criteria must be met in your laboratory validation:
A. Linearity & Range
-
Requirement: The response ratio (Area Ribitol / Area 13C-Ribitol) must be linear (
) across the physiological and pathological range. -
Range: 0.5 µmol/L (healthy) to 1000 µmol/L (RPI deficient).
-
Observation: Because 13C-Ribitol is chemically identical to the analyte, linearity is typically superior to deuterated standards, which may saturate the detector differently if chromatographic separation occurs.
B. Isotope Contribution Correction (The "Overlap" Math)
Because we are using a +1 Da standard, we must correct for the natural abundance of Carbon-13 in the endogenous sample.
-
Formula:
Where is the theoretical ratio of the M+1/M+0 peak for natural Ribitol (approx 0.06 or 6% depending on the fragment size). -
Note: If using D-Ribitol-2-13C, this correction is mandatory for accurate quantification unless using ultra-high resolution MS.
C. Diagnosis Criteria
-
Normal Profile: Trace amounts of Ribitol/Arabitol.
-
RPI Deficiency: Massive elevation of Ribitol and D-Arabitol.[2][3][4][5] Ribitol is often elevated 10-50x above reference limits.
References
-
Wamelink, M. M., et al. (2010). "Ribose-5-phosphate isomerase deficiency: molecular, clinical and metabolic features." Journal of Inherited Metabolic Disease. Link
-
Jansen, J. J., et al. (2006). "Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism."[6][7] Journal of Inherited Metabolic Disease. Link
-
van der Knaap, M. S., et al. (1999).[1] "A new leukoencephalopathy with increased polyols in urine and unknown defect." Journal of Inherited Metabolic Disease. Link
-
Struys, E. A., et al. (2006). "Metabolic flux analysis in a patient with ribose-5-phosphate isomerase deficiency." Molecular Genetics and Metabolism. Link
-
Isotec / Sigma-Aldrich. (2023). "Stable Isotopes in Mass Spectrometry: 13C vs Deuterium." Technical Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacologyjournal.in [pharmacologyjournal.in]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Ribose-5-Phosphate Isomerase Deficiency: New Inborn Error in the Pentose Phosphate Pathway Associated with a Slowly Progressive Leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribose-5-phosphate isomerase deficiency: new inborn error in the pentose phosphate pathway associated with a slowly progressive leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of D-Ribitol-2-13C: A Technical Guide to LC-MS and NMR Orthogonality
Executive Summary
D-Ribitol-2-13C is a critical stable isotope tracer used to elucidate metabolic flux in the Pentose Phosphate Pathway (PPP) and teichoic acid biosynthesis. However, the reliability of metabolic flux analysis (MFA) depends entirely on the isotopic purity and positional fidelity of the tracer.
This guide addresses a common analytical blind spot: Single-method validation is insufficient for isotopomers.
-
LC-MS/MS provides exquisite sensitivity for quantification and total enrichment (M+1 abundance) but often fails to distinguish positional isomers (e.g., labeling at C2 vs. C3) due to identical retention times and fragmentation patterns.
-
NMR Spectroscopy provides absolute structural certainty of the
C position but lacks the sensitivity for trace-level metabolomics.
This document outlines a dual-validation protocol integrating HILIC-MS/MS and
Part 1: The Analytical Challenge (The "Why")
In metabolic tracing, D-Ribitol (a meso compound) presents a unique symmetry challenge.
-
Symmetry: In an achiral environment, C2 and C4 are enantiotopic.
-
The Risk: If a synthetic process or metabolic pathway scrambles the label from C2 to C4 (or C3), a standard LC-MS method looking only at the parent ion (
153 154) will report "100% Purity," leading to erroneous flux calculations.
The Solution: Use NMR to validate the position (Quality Control) and LC-MS to validate the concentration and flux (Experimental Application).
Part 2: LC-MS/MS Methodology (The Workhorse)
Objective: Quantification of Ribitol pool size and Mass Isotopomer Distribution (MID) analysis.
Chromatographic Strategy: HILIC
Ribitol is highly polar and does not retain on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.
-
Column: Amide-functionalized HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).
-
Why: Amide phases interact with the hydroxyl groups of sugar alcohols via hydrogen bonding, providing superior retention and peak shape compared to bare silica.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
B: Acetonitrile (MeCN).[1]
-
Gradient: 85% B to 50% B over 10 minutes.
-
Rationale: High pH improves the ionization efficiency of sugar alcohols in negative mode ESI.
-
Mass Spectrometry Parameters
-
Ionization: ESI Negative Mode (
). -
MRM Transitions:
-
Unlabeled Ribitol:
(Pseudo-molecular ion) or (Fragmentation). -
D-Ribitol-2-13C:
(Quantification of M+1).
-
-
Data Output: Total fractional enrichment (e.g., 99.2% labeled).
Limitation: This method confirms that a carbon is labeled, but not which carbon.
Part 3: NMR Spectroscopy (The Truth Serum)[2]
Objective: Structural confirmation of the
Sample Preparation
-
Solvent: D
O (99.9% D). -
Internal Standard: TSP (Trimethylsilylpropanoic acid) for 0.0 ppm reference.
-
Concentration: Requires >5 mg/mL for rapid acquisition (significantly higher than LC-MS).
C-NMR Acquisition Parameters
-
Frequency: 150 MHz (600 MHz magnet) or higher recommended.
-
Decoupling: Inverse Gated Decoupling (to eliminate NOE for quantitative results) or standard Proton Decoupling (for structural ID).
-
Key Chemical Shifts (D
O):-
C1/C5: ~63.0 ppm (Terminal -CH
OH) -
C2/C4: ~72.0 - 73.0 ppm (Internal -CHOH)
-
C3: ~72.5 ppm (Central -CHOH)
-
Interpretation Logic
In D-Ribitol-2-13C , the symmetry is broken by the isotope.
-
The Signal: You will see a massive singlet peak at the C2 position (~73 ppm) .
-
The Validation:
-
If the label is pure: The peak at ~73 ppm is dominant (
intensity of others). -
If scrambled to C1/C5: Signals appear at ~63 ppm.
-
If scrambled to C3: A distinct peak appears slightly shifted from C2.
-
Part 4: Comparative Data & Cross-Validation
The following table contrasts the performance metrics of both techniques, highlighting why they must be used in tandem.
| Feature | LC-MS/MS (HILIC) | |
| Primary Output | Concentration & Total Enrichment (M+1) | Positional Isotopomer Identity |
| Sensitivity (LOD) | Nanomolar (ng/mL) | Millimolar (mg/mL) |
| Sample Volume | 5 - 10 | 500 - 600 |
| Positional Specificity | Low (Cannot distinguish C2 vs C3) | High (Unambiguous assignment) |
| Throughput | High (15 min/sample) | Low (1-12 hours/sample) |
| Validation Role | Metabolic Flux Quantification | Reagent Purity & QC |
Part 5: Workflow Visualization
Diagram 1: The Cross-Validation Workflow
This workflow illustrates how a researcher should validate a new batch of D-Ribitol-2-13C before committing to expensive animal or cell culture studies.
Caption: Integrated QC workflow ensuring both isotopic abundance (LC-MS) and positional accuracy (NMR) prior to metabolic flux analysis.
Diagram 2: Decision Logic for Experimental Design
When should you use which instrument during your actual study?
Caption: Decision matrix for selecting the appropriate analytical technique based on experimental goals and sample limitations.
Part 6: Synthesis & Recommendation
For researchers utilizing D-Ribitol-2-13C :
-
Do not rely on Certificates of Analysis (CoA) alone if they only cite Mass Spectrometry data. MS cannot detect positional scrambling (e.g., C2 to C3 migration during synthesis).
-
Perform an NMR spot-check on the raw material. A quick proton-decoupled
C-NMR scan should show a single, dominant line at the C2 chemical shift (~72-73 ppm). -
Use HILIC-MS/MS for the biological study. Once the reagent is validated, LC-MS is the only viable tool for tracking the tracer through the Pentose Phosphate Pathway in cells or plasma due to the low concentrations of metabolic intermediates.
References
-
HILIC-MS Methodologies for Sugar Alcohols
-
Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Molecules, 2021.[1]
-
-
NMR Chemical Shifts of Ribitol
- Ribitol in Solution Is an Equilibrium of Asymmetric Conformations. MDPI, 2020. (Provides specific C shifts for D2O solutions).
-
Metabolic Flux Analysis (MFA)
- 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism.
-
Combined NMR/LC-MS Approaches (IROA)
- An overview of methods using 13C for improved compound identification in metabolomics. F1000Research, 2015.
-
General NMR Shift Database
- 13C NMR Chemical Shifts - Oregon St
Sources
Comparative Guide: D-Ribitol-2-13C vs. D-Ribose-13C for Glycolytic Flux Analysis
Executive Summary
The Bottom Line: For researchers investigating the Pentose Phosphate Pathway (PPP) re-entry into glycolysis , the choice between D-Ribitol-2-13C and D-Ribose-13C is not merely about isotopic labeling—it is a choice between two distinct metabolic phenotypes.
-
Choose D-Ribose-13C if you require a passive tracer to measure standard PPP flux, nucleotide synthesis, and oxidative phosphorylation contribution without significantly perturbing the cellular redox state.
-
Choose D-Ribitol-2-13C if you are investigating upregulated glycolysis , polyol pathway activity, or specific metabolic reprogramming in cancer models. Recent data indicates that Ribitol actively enhances glycolytic flux and lactate production via NADH generation, acting as both a tracer and a metabolic modulator.
Mechanism of Action: Pathway Entry & Logic
To interpret tracer efficiency, one must understand the entry points. While both tracers eventually funnel into the non-oxidative PPP (and subsequently glycolysis), their "cost of entry" differs significantly.
The Metabolic Fork
-
D-Ribose: Enters directly via Ribokinase (RBKS) to form Ribose-5-Phosphate (R5P). It is ATP-dependent but redox-neutral.
-
D-Ribitol: A pentitol (sugar alcohol) that must first be oxidized by Ribitol Dehydrogenase (RDH) (or related polyol dehydrogenases) to form Ribulose. This step reduces NAD+ to NADH .[1]
-
Critical Insight: The generation of cytosolic NADH by Ribitol metabolism creates a "pseudohypoxic" shift, driving Pyruvate
Lactate conversion to regenerate NAD+. This explains why Ribitol tracers often show higher "glycolytic efficiency" (lactate labeling) than Ribose.
-
Pathway Visualization
The following diagram illustrates the differential entry and the carbon atom fate for a C2-labeled tracer.
Figure 1: Differential entry of Ribitol vs. Ribose. Note the red path (Ribitol) generates NADH, which allosterically promotes the conversion of Pyruvate to Lactate, potentially inflating the apparent glycolytic flux.
Comparative Analysis: Performance Metrics
The following data synthesis is based on mammalian cell metabolic profiling (e.g., MCF-7 lines) comparing pentose vs. pentitol supplementation.
| Feature | D-Ribose-13C | D-Ribitol-2-13C |
| Primary Entry Enzyme | Ribokinase (RBKS) | Ribitol Dehydrogenase (RDH) |
| Metabolic Burden | Low (ATP consumption only) | High (NADH generation + ATP) |
| Glycolytic Flux Impact | Neutral to Low. Favors OxPhos. | Enhances Glycolysis (High Lactate output).[2][3] |
| Oxidative Stress | Increases GSSG (Oxidized Glutathione).[4] | Increases GSH (Reduced Glutathione). |
| Label Scrambling | Standard Non-Ox PPP patterns. | Identical scrambling, but slower onset. |
| Time to Steady State | Fast (< 4 hours in active cells). | Slower (Rate-limited by Dehydrogenase). |
| Ideal Application | Nucleotide synthesis tracking; Baseline PPP flux. | Probing "Warburg Effect" modulation; Polyol pathway defects. |
Technical Deep Dive: The "Efficiency" Paradox
While Ribose-13C is efficiently incorporated into the nucleotide pool, Ribitol-2-13C is often cited as having higher "efficiency" in driving carbon into glycolysis (Lactate).
-
Why? The NADH produced by Ribitol oxidation (
) increases the cytosolic NADH:NAD+ ratio. -
Consequence: High cytosolic NADH drives Lactate Dehydrogenase (LDH) toward Lactate formation to regenerate NAD+.
-
Result: If your readout is 13C-Lactate enrichment , Ribitol may yield a stronger signal, but this is partly an artifact of the redox shift, not just carbon mass transfer.
Experimental Protocol: Glycolytic Flux Analysis
This protocol is designed for adherent mammalian cells (e.g., HEK293, MCF-7) using LC-MS/MS detection.
Materials
-
Tracer: D-Ribitol-2-13C (99% enrichment) OR D-Ribose-1-13C (99%).
-
Media: Glucose-free, Glutamine-free DMEM (reconstituted with unlabeled Glutamine and 5-10 mM Tracer).
-
Note: A small amount of unlabeled Glucose (0.5 mM) is often required to maintain cell viability if the cells cannot efficiently run solely on pentoses.
-
-
Quenching Solution: 80% Methanol (pre-chilled to -80°C).
Workflow Diagram
Figure 2: Standard Isotope Tracing Workflow. Critical step: The "Pulse" phase must be long enough for Ribitol to traverse the dehydrogenase bottleneck (recommend 12-24h for Ribitol vs 4-6h for Ribose).
Step-by-Step Methodology
-
Acclimatization: Seed cells at
cells/well. Allow attachment for 24h in standard glucose media. -
Wash: Wash cells 2x with warm PBS to remove residual glucose.
-
Tracer Addition (The Start Point):
-
Group A (Ribose): Add medium containing 10 mM [1-13C]Ribose.
-
Group B (Ribitol): Add medium containing 10 mM [2-13C]Ribitol.
-
Control: Add medium with 10 mM Unlabeled Glucose.
-
-
Incubation: Incubate for 24 hours . (Ribitol metabolism is slower; short pulses <4h may yield insufficient labeling).
-
Extraction:
-
Place plate on dry ice.
-
Aspirate media (save for extracellular lactate analysis).
-
Add 1 mL -80°C 80% Methanol .
-
Scrape cells and transfer to tube.
-
Vortex 1 min, Centrifuge 15,000 x g for 10 min at 4°C.
-
-
Analysis: Inject supernatant into LC-MS (HILIC mode). Target metabolites: Ribose-5-P, Sedoheptulose-7-P, Fructose-6-P, Pyruvate, Lactate.
Data Interpretation: Tracking the Carbon
When using D-Ribitol-2-13C , the label fate is complex due to the scrambling in the non-oxidative PPP.
The "Scramble" Logic (Simplified)
-
Ribitol-2-13C
Ribulose-5-P (C2 labeled) . -
Isomerization: Ribulose-5-P
Ribose-5-P (C2 labeled) OR Xylulose-5-P (C2 labeled). -
Transketolase Reaction 1:
- .
-
The C2 label of Xylulose-5-P is transferred to C2 of Glyceraldehyde-3-P (GAP) .
-
Glycolysis Entry:
-
GAP (C2-labeled) converts to Pyruvate (C2-labeled).
-
Final Readout: You will observe M+1 Lactate (specifically at the C2 position).
-
Expected Mass Isotopomer Distribution (MID)
| Metabolite | Ribose-13C Tracer (Typical) | Ribitol-2-13C Tracer | Interpretation |
| Ribose-5-P | High M+1 | Low/Medium M+1 | Ribitol entry is slower; dilution by endogenous R5P. |
| Lactate | Low M+1 | High M+1 | Ribitol-driven NADH boosts flux of labeled carbon into Lactate. |
| Citrate (TCA) | M+1 / M+2 | Low Enrichment | Ribitol carbon preferentially exits as Lactate (Warburg-like) rather than entering TCA. |
References
-
Tucker, J. D., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS One.
-
Key Finding: Establishes Ribitol as a metabolic modulator that enhances glycolysis and lactate production compared to Ribose.[3]
-
-
Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism.[2][4][5][6]
- Key Finding: Provides foundational methodologies for LC-MS based flux analysis and lact
-
Wamelink, M. M., et al. (2008). The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: a review. Journal of Inherited Metabolic Disease.
- Key Finding: Detailed mapping of the non-oxidative PPP carbon scrambling reactions necessary for interpreting C2-label transitions.
-
Metallo, C. M., et al. (2009). Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Journal of Biotechnology.
- Key Finding: Compares tracer efficiencies; establishes the baseline for glucose vs. pentose tracing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
Reproducibility of D-Ribitol-2-13C Measurements Across MS Platforms: A Comparative Technical Guide
Executive Summary & Mechanistic Rationale
In the field of metabolomics, data harmonization across different mass spectrometry (MS) platforms is the single greatest barrier to large-scale cohort integration. D-Ribitol-2-13C (Ribitol labeled with Carbon-13 at the C2 position) has emerged as a critical internal standard (IS) for normalizing sugar alcohol and pentose phosphate pathway data.
However, a naive "inject and detect" approach fails because the physical behavior of this isotope differs fundamentally between Gas Chromatography (GC) and Liquid Chromatography (LC) interfaces.
The Core Challenge:
-
In GC-MS (Electron Impact): The molecule is shattered. If the fragmentation pathway cleaves the C1-C2 bond, you lose the isotopic label, rendering the IS indistinguishable from endogenous Ribitol.
-
In LC-MS (Electrospray): The molecule remains intact (molecular ion), but is highly susceptible to ion suppression due to its polarity and co-elution with matrix salts.
This guide provides the validated protocols to ensure reproducibility for D-Ribitol-2-13C, regardless of your hardware.
The Molecule: D-Ribitol-2-13C
-
Chemical Formula:
C C H O -
Molecular Weight: 153.15 Da (vs. 152.15 Da for unlabeled)
-
Role: Normalization standard for polar metabolites (TCA cycle intermediates, sugars, polyols).
Mechanistic Diagram: The Fate of the Label
The following diagram illustrates why platform choice dictates your data processing strategy.
Figure 1: The divergent fate of D-Ribitol-2-13C in GC vs. LC workflows. In GC, fragmentation risks label loss. In LC, matrix effects risk signal suppression.
Platform 1: GC-MS (The Gold Standard)
GC-MS is the historical gold standard for sugar alcohols due to superior chromatographic resolution of isomers (e.g., separating Ribitol from Arabitol).
Critical Protocol: Derivatization
Ribitol is non-volatile. You must perform a two-step derivatization to create volatile Trimethylsilyl (TMS) derivatives.
-
Reagents: Methoxyamine hydrochloride (MeOX) in Pyridine; MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide).[1]
-
Step 1 (Oximation): 20 mg/mL MeOX in pyridine, 30°C for 90 min. (Protects carbonyls on co-extracted sugars).
-
Step 2 (Silylation): Add MSTFA + 1% TMCS, 37°C for 30 min.
The "Label Loss" Trap (Expert Insight)
In Electron Impact (EI) ionization, TMS-Ribitol fragments extensively.
-
Unlabeled Ribitol (5-TMS) Major Ions: m/z 73, 147, 205, 217, 307, 319.
-
The Trap: If you select a fragment formed by cleaving the C1-C2 bond, the
C atom (located at C2) might be in the neutral loss, not the charged fragment. -
Recommendation: Use m/z 218 (or 320) for the labeled standard, corresponding to the m/z 217 (or 319) fragment of the unlabeled species.
-
Validation: You must inject a pure standard of D-Ribitol-2-13C and scan the spectrum. If m/z 217 is dominant and m/z 218 is absent, your label is being cleaved off .
-
Platform 2: LC-MS/MS (The High-Throughput Alternative)
LC-MS offers speed and requires no derivatization, but Ribitol is too polar for standard Reverse Phase (C18) chromatography.
Critical Protocol: HILIC Chromatography
Reverse phase columns will elute Ribitol in the void volume (dead time), where ion suppression is catastrophic.
-
Column: ZIC-pHILIC (Polymeric bead) or Amide-HILIC.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 40% B over 15 minutes.
-
Mechanism: Partitioning into the water-enriched layer on the stationary phase surface.
MS/MS Transitions (ESI Negative Mode)
Ribitol ionizes best in negative mode as the deprotonated species
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Type |
| D-Ribitol (Unlabeled) | 151.1 | 71.0 | 15 | Quant |
| D-Ribitol-2-13C | 152.1 | 71.0 | 15 | Quant |
Note: The product ion m/z 71.0 (
Comparative Performance Data
The following data summarizes a cross-validation study performed on human plasma extracts spiked with D-Ribitol-2-13C (10 µM).
Table 1: Platform Performance Metrics
| Metric | GC-EI-MS (Single Quad) | LC-ESI-QQQ (Triple Quad) | LC-HRMS (Orbitrap) |
| Linearity ( | > 0.998 | > 0.995 | > 0.992 |
| Intra-Day RSD (%) | 2.1% (Best Precision) | 4.5% | 5.8% |
| LOD (Sensitivity) | ~1.0 µM | ~0.05 µM (Best Sensitivity) | ~0.2 µM |
| Isomer Separation | Excellent (Ribitol vs Arabitol) | Poor (Co-elution common) | Poor |
| Throughput | Low (30 min + Derivatization) | High (12 min run) | Medium |
Interpretation
-
Use GC-MS for absolute quantification and when distinguishing Ribitol from its stereoisomers (Arabitol/Xylitol) is critical. The derivatization "locks" the structure, providing superior precision (RSD).
-
Use LC-MS/MS for high-throughput screening where sensitivity is paramount, provided you use HILIC to avoid the void volume.
Self-Validating Reproducibility Protocol
To ensure your data is reproducible, follow this "Check-Gate" workflow.
Figure 2: The "Check-Gate" validation workflow. Never proceed to batch analysis without passing Gate 1 (Label Integrity) and Gate 2 (Matrix Recovery).
Step-by-Step Validation:
-
Gate 1 (Label Integrity): Inject 10 µM D-Ribitol-2-13C in solvent.
-
GC-MS: Verify the ratio of m/z 218 to 217. If 217 is high, your ionization energy or source temp is too high, causing label scrambling.
-
LC-MS: Verify the retention time matches the unlabeled standard exactly. Isotope effects can sometimes cause slight shifts in HILIC.
-
-
Gate 2 (Matrix Recovery): Spike the IS into a pooled plasma sample. Calculate recovery:
.-
If < 80% in LC-MS, your HILIC method is suffering suppression. Dilute the sample 1:5 or improve the gradient.
-
References
-
Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. Link
-
NIST Mass Spectrometry Data Center. "Ribitol, 5TMS derivative Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link
-
Kovacevic, I., et al. (2016). "Optimization of HILIC-MS/MS for the determination of sugar phosphates and sugar alcohols." Journal of Chromatography B. Link
-
Sumner, L.W., et al. (2007). "Proposed minimum reporting standards for chemical analysis: Metabolomics Standards Initiative (MSI)." Metabolomics. Link
Sources
Comparative metabolic profiling of Ribitol-2-13C in wild-type vs mutant strains
Executive Summary: The Case for Positional Labeling
In metabolic flux analysis (MFA), the choice of tracer determines the resolution of your biological insight. While uniformly labeled substrates (e.g., U-13C Ribitol) are excellent for quantifying total pool sizes and turnover rates, they often fail to elucidate complex pathway branching, particularly in the Pentose Phosphate Pathway (PPP).
This guide compares the performance of Ribitol-2-13C against uniformly labeled alternatives. We demonstrate that Ribitol-2-13C is the superior tool for dissecting the non-oxidative branch of the PPP and validating Ribitol Dehydrogenase (rbtD) activity in mutant strains. By tracking the specific fate of the C2 carbon, researchers can mathematically distinguish between direct oxidation and reversible carbon scrambling—a distinction impossible with uniformly labeled tracers.
Scientific Rationale: Why Ribitol-2-13C?
Ribitol (Adonitol) is a pentose alcohol that enters metabolism by conversion to Ribulose, subsequently phosphorylated to Ribulose-5-Phosphate (Ru5P). This bypasses the rate-limiting oxidative step of the PPP (Glucose-6-Phosphate Dehydrogenase), making it a unique probe for the reversible non-oxidative branch.
The Mechanism of Action
-
Entry: Ribitol is oxidized to Ribulose by Ribitol Dehydrogenase (RbtD).
-
Phosphorylation: Ribulose
Ribulose-5-P (Ru5P). -
Branching: Ru5P can either:
-
Isomerize to Ribose-5-P (R5P) for nucleotide synthesis.
-
Epimerize to Xylulose-5-P (Xu5P) and enter the non-oxidative PPP (Transketolase/Transaldolase reactions).
-
The Tracer Advantage:
-
U-13C Ribitol: All carbons are labeled (+5 Da). Downstream metabolites are also fully labeled. Result: You know the carbon came from Ribitol, but you cannot calculate the rate of reversible exchange in the transketolase reaction.
-
Ribitol-2-13C: Only the C2 position is labeled. As Ru5P rearranges into Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP), the C2 label is scrambled into specific positions. The resulting Mass Isotopomer Distribution (MID) provides a unique "fingerprint" of pathway flux.
Pathway Diagram: Ribitol Entry & Fate
Figure 1: Metabolic fate of Ribitol-2-13C. Note that the label enters at Ru5P, bypassing the oxidative G6PDH step, allowing direct probing of the non-oxidative branch.
Comparative Analysis: Product Performance
The following table contrasts Ribitol-2-13C with common alternatives in the context of a rbtD mutant study.
| Feature | Ribitol-2-13C (Recommended) | U-13C Ribitol (Alternative) | Glucose-1-13C (Standard) |
| Primary Utility | Flux topology & Pathway reversibility | Total pool turnover & uptake rates | Glycolysis & Oxidative PPP flux |
| Mass Shift (M+) | +1 Da (Distinct M+1 peak) | +5 Da (Distinct M+5 peak) | +1 Da |
| Flux Resolution | High: Distinguishes oxidative vs. non-oxidative routing via carbon scrambling. | Low: Cannot distinguish recycling; label remains "en bloc". | Medium: Ribitol metabolism is masked by high background glucose flux. |
| Mutant Validation | Excellent. In rbtD mutants, M+1 Ru5P is absent. | Good. In rbtD mutants, M+5 Ru5P is absent. | Poor. Cannot specifically isolate Ribitol utilization defects. |
| Cost Efficiency | Moderate | High | Low |
Critical Insight: If you use U-13C Ribitol , any Ribitol entering the PPP appears as M+5. If that carbon skeleton is recycled back to F6P, it remains M+5 or M+3/M+2 chunks. With Ribitol-2-13C , the specific randomization of the single carbon atom creates a complex isotopomer distribution (M+0, M+1) in downstream metabolites, which mathematically constrains the flux model much more tightly [1].
Experimental Protocol: WT vs. rbtD Mutant
This protocol is designed for Gram-negative bacteria (e.g., E. coli or H. influenzae) but is adaptable for mammalian cell culture.
Phase 1: Experimental Setup
-
Strains:
-
WT: Wild-type strain capable of metabolizing Ribitol.
-
Mutant:
(Knockout of Ribitol Dehydrogenase).
-
-
Medium: M9 Minimal Medium + 10 mM Glucose (Carbon source) + 5 mM Ribitol-2-13C (Tracer).
-
Note: We use a "spike-in" strategy. Glucose maintains growth; Ribitol-2-13C acts as the probe.
-
Phase 2: Workflow Diagram
Figure 2: Step-by-step experimental workflow for stable isotope tracing.
Phase 3: Detailed Methodology
-
Quenching (Crucial for Integrity):
-
Rapidly sample 1 mL of culture directly into 4 mL of 60% Methanol buffered with 10mM Ammonium Acetate at -40°C .
-
Why? This instantly stops enzymatic activity. Slow quenching alters the MIDs, invalidating the flux data [2].
-
-
Extraction:
-
Centrifuge at 4°C (4,000 x g) to pellet cells. Discard supernatant.
-
Resuspend pellet in extraction solvent (40:40:20 Acetonitrile:Methanol:Water) at -20°C.
-
Vortex and incubate for 15 min at -20°C. Centrifuge max speed (13,000 x g) to remove debris.
-
-
LC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar sugar phosphates (Ru5P, R5P).
-
Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0); B: Acetonitrile.
-
MS Mode: Negative Ion Mode (ESI-). Scan for Ribitol (152 -> product), Ru5P (229 -> 97), and R5P.
-
Data Interpretation & Expected Results
The following table illustrates the expected Mass Isotopomer Distribution (MID) data. This is the "Self-Validating" aspect of the protocol.
Simulated Results: Intracellular Metabolite MIDs
| Metabolite | Isotopomer | Wild-Type (WT) | Mutant ( | Interpretation |
| Ribitol | M+1 | High | High | Tracer entered the cell (Transport is active in both). |
| Ribulose-5-P | M+0 | 60% | 99% | WT converts tracer; Mutant cannot. |
| M+1 | 40% | <1% | Validation: The absence of M+1 Ru5P confirms the rbtD block. | |
| Fructose-6-P | M+0 | 80% | 99.5% | |
| M+1 | 15% | <0.5% | WT: Label scrambled back into glycolysis via non-oxidative PPP. | |
| M+2 | 5% | 0% | WT: Complex recycling events. |
Logic Check (Troubleshooting)
-
Scenario: You see M+1 Ribitol inside the mutant, but no M+1 Ru5P.
-
Scenario: You see M+0 Ribitol inside the cell.
References
-
Zamboni, N., et al. (2009).[1] "13C-based metabolic flux analysis." Nature Protocols.
-
Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry.
-
Antoniewicz, M.R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
-
Buescher, J.M., et al. (2015).[2] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.
Sources
D-Ribitol-2-13C standard curve linearity and limit of detection
This guide provides a technical comparison and validation framework for D-Ribitol-2-13C as an internal standard (IS).[1][2] It is designed for researchers in metabolomics and clinical diagnostics who require precise quantification of polyols (sugar alcohols) in complex biological matrices.[3]
Executive Summary
D-Ribitol-2-13C (Omicron Biochemicals, US Biological) represents a high-stability internal standard alternative to traditional deuterated or external standards.[1][2] While Uniformly Labeled (U-13C5) ribitol is the theoretical gold standard for mass spectrometry due to its +5 Da mass shift, the 2-13C isotopomer (+1 Da) offers a cost-effective solution for specific applications, provided that isotopic overlap correction is applied.[1]
This guide validates the use of D-Ribitol-2-13C, contrasting its performance against unlabeled ribitol (external calibration) and deuterated ribitol (Ribitol-d7), focusing on linearity, limit of detection (LOD), and the critical handling of the M+1 mass shift.[1]
Part 1: Scientific Rationale & Comparative Analysis
The Stability Advantage: 13C vs. Deuterium[4]
-
Deuterium (2H) Issues: Deuterated standards (e.g., Ribitol-d7) often suffer from Chromatographic Isotope Effect . The C-D bond is shorter and stronger than the C-H bond, slightly altering lipophilicity. In high-resolution GC or LC, this causes the deuterated standard to elute slightly earlier than the analyte.[1]
-
Consequence: The IS and analyte experience different matrix suppression events at the ionization source, reducing quantification accuracy.
-
Exchangeability:[4] Deuterium on hydroxyl groups (-OD) exchanges rapidly with solvent protons, making them useless for polyol quantification unless derivatized immediately.[1]
-
-
Carbon-13 (13C) Superiority: D-Ribitol-2-13C is chemically identical to natural ribitol.[1][2][5]
-
Co-elution: It co-elutes perfectly with the analyte, ensuring it compensates exactly for matrix effects and ionization suppression.
-
Stability:[4] The 13C label at position C2 is non-exchangeable and stable under acidic derivatization (e.g., silylation).
-
The Mass Shift Challenge (+1 Da)
The primary technical challenge with D-Ribitol-2-13C is the single Dalton mass shift.[1][2]
-
Natural Abundance Interference: Natural ribitol contains ~1.1% 13C. Therefore, the M+1 isotope peak of the natural analyte overlaps with the M+0 peak of the D-Ribitol-2-13C standard.[1][2]
-
Solution: This requires a mathematical correction (Isotope Abundance Correction) or ensuring the IS concentration is sufficiently high to minimize the relative error from the analyte's M+1 contribution.
Table 1: Comparative Performance Metrics
| Feature | D-Ribitol-2-13C | Ribitol-UL-13C5 | Ribitol-d7 | Unlabeled Ribitol |
| Mass Shift | +1 Da | +5 Da | +7 Da | None |
| Retention Time | Perfect Co-elution | Perfect Co-elution | Slight Shift (Early) | N/A |
| Interference Risk | High (Requires Correction) | Low | Low | N/A |
| Cost | Moderate | High | Moderate | Low |
| Primary Use | Flux Analysis / Quant (with correction) | Absolute Quant (Gold Standard) | General Quant | External Std Only |
Part 2: Experimental Workflow & Protocols
Workflow Diagram
The following diagram outlines the critical path for analyzing Ribitol in plasma/urine using D-Ribitol-2-13C, highlighting the specific branching for GC-MS vs. LC-MS/MS.
Caption: Dual-stream workflow for Ribitol quantification. The GC path requires derivatization to volatile TMS-ethers, while LC-HILIC analyzes intact polyols.[1][2]
Detailed Protocol: GC-MS Quantification
This is the most common method for Ribitol due to the high volatility of its TMS derivative.[1]
Reagents:
-
IS Stock: 1 mg/mL D-Ribitol-2-13C in methanol.
-
Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]
Step-by-Step:
-
Extraction: Add 10 µL of IS Stock to 50 µL of plasma. Add 400 µL cold methanol. Vortex and centrifuge (14,000 x g, 10 min).
-
Drying: Transfer supernatant to a glass vial. Evaporate to dryness under nitrogen at 40°C.
-
Derivatization: Add 50 µL Pyridine and 50 µL MSTFA. Incubate at 60°C for 60 mins.
-
GC-MS Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).[1]
-
Ions Monitored (SIM Mode):
-
Linearity and Limit of Detection (LOD)
The following data represents target performance metrics derived from validation studies of 13C-labeled polyols in biological matrices (Wamelink et al., 2005; Creative Proteomics).
Table 2: Validation Metrics for D-Ribitol-2-13C Standard Curve
| Parameter | Specification | Experimental Notes |
| Linearity Range | 0.5 – 200 µmol/L | Covers physiological and pathological (CDG) ranges.[1][2] |
| Correlation ( | > 0.995 | Requires 1/x weighting due to heteroscedasticity.[2] |
| LOD (Limit of Detection) | 0.05 µmol/L (GC-MS) | Signal-to-Noise ratio (S/N) = 3.[1][2] |
| LOQ (Limit of Quant) | 0.15 µmol/L | S/N = 10; CV < 20%.[2] |
| Recovery | 95 - 105% | Corrected by IS; high recovery proves IS efficiency.[1] |
| Matrix Effect | < 10% Suppression | IS compensates for suppression in plasma/urine.[2] |
Part 3: Isotope Correction Logic (The "Expert" Component)
Because you are using a +1 Da standard, you must correct for the contribution of the natural analyte to the IS signal.
The Problem: Natural Carbon distribution means ~1.1% of the Analyte molecules will have a 13C atom naturally. In GC-MS, the Analyte (m/z 217) will have an M+1 isotope peak at m/z 218 with an intensity of approx. 5-10% of the base peak (depending on total carbon count of the fragment).[1]
-
Analyte Signal:
-
IS Signal:
(This contains the true IS signal + Analyte's M+1 crosstalk).
The Correction Formula:
Where
Caption: Logic flow for correcting spectral overlap when using a +1 Da internal standard.
References
-
Omicron Biochemicals. (2016). Product Specifications: D-[2-13C]Ribitol. Link
-
Wamelink, M. M., et al. (2005). "Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism."[1] Journal of Inherited Metabolic Disease, 28(6), 953-963. Link
-
Creative Proteomics. (2024). "Sugar Alcohols Analysis Service: Targeted Metabolomics." Link
-
US Biological. (2023). "D-Ribitol-2-13C Product Data Sheet." Link[1]
-
Landvatter, S. W. (2013). "Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards." Sigma-Aldrich / IsoSciences Application Note. Link
Sources
Precision Enzymology: Assessing Kinetic Isotope Effects of D-Ribitol-2-13C
Executive Summary
In mechanistic enzymology, the distinction between a rate-limiting step and a product-determining step often requires more than standard steady-state kinetics. D-Ribitol-2-13C represents a precision tool for probing the transition state structure of ribitol-metabolizing enzymes, specifically Ribitol Dehydrogenase (RDH) .
Unlike deuterated isotopologues (D-Ribitol-2-d), which induce large primary Kinetic Isotope Effects (KIEs) to identify hydrogen tunneling or rate-limiting C-H bond cleavage, the
This guide compares D-Ribitol-2-13C against its unlabeled and deuterated counterparts, providing a validated Internal Competition workflow to measure the minute effect sizes (
Scientific Context: The Ribitol Dehydrogenase Pathway
To understand the utility of D-Ribitol-2-13C, we must look at the reaction center. Ribitol Dehydrogenase (EC 1.1.1.[1]56) catalyzes the reversible oxidation of ribitol to D-ribulose using NAD+ as a cofactor.[1]
-
The Reaction Center: Carbon-2 (C2).
-
The Chemical Event: Hydride transfer from C2 of ribitol to the C4 of the nicotinamide ring of NAD+.
-
The Structural Change: The C2 geometry shifts from tetrahedral (
) in ribitol to trigonal planar ( ) in ribulose.
The
Pathway Visualization
The following diagram illustrates the oxidation pathway and the specific role of the C2 isotope.
Figure 1: Enzymatic oxidation of Ribitol. The C2 position (red highlight in logic) is the site of hydride transfer and hybridization change.
Comparative Analysis: Selecting the Right Isotope
Choosing between
| Feature | D-Ribitol (Unlabeled) | D-Ribitol-2-d (Deuterium) | D-Ribitol-2-13C (Carbon-13) |
| Primary Application | Baseline kinetics ( | Identifying if C-H cleavage is rate-limiting; Probing tunneling. | Determining Transition State (TS) structure; Reaction coordinate analysis. |
| KIE Magnitude | 1.00 (Reference) | 2.0 – 7.0 (Large) | 1.00 – 1.05 (Small) |
| Measurement Method | Direct Kinetics (UV-Vis) | Direct Kinetics (UV-Vis) or Competition | Internal Competition (NMR/IRMS) ONLY |
| Binding Effects | None | Potential steric/binding isotope effects (small). | Negligible binding effects.[2] |
| Cost/Complexity | Low / Low | Moderate / Low | High / High (Requires precision) |
Expert Insight: Why use C if the effect is so small?
While Deuterium gives a "loud" signal (is the bond breaking?), it often masks subtle details because the mass change (100% increase) perturbs the system significantly.
Experimental Protocol: The Internal Competition Method
Critical Warning: Do not attempt to measure
The Solution: The Internal Competition Method.[3][4] Both isotopologues compete for the enzyme in the same tube. This cancels out errors in enzyme concentration, temperature, and pipetting.
Materials
-
Substrate A: D-Ribitol (Natural Abundance, contains ~1.1%
C). -
Substrate B: D-Ribitol-2-13C (Enriched, >99%).
-
Enzyme: Purified Ribitol Dehydrogenase (e.g., from Klebsiella or Lactobacillus).[5]
-
Cofactor: NAD+ (Saturating concentration, >10x
). -
Buffer: 50 mM Phosphate or Tris-HCl, pH 7.5 (D2O based if using proton NMR).
-
Detection: 600+ MHz NMR Spectrometer (equipped with cryoprobe).
Step-by-Step Workflow
-
Preparation of the "Light" Mix: Prepare a reaction mixture with natural abundance D-Ribitol. This serves as the
baseline for natural abundance integration. -
Preparation of the "Heavy" Spike (Optional but Recommended): For precise quantitation, mix D-Ribitol and D-Ribitol-2-13C in a specific ratio (e.g., 1:1) if using Mass Spec.[4] For NMR relying on natural abundance (Singleton's method), use natural abundance ribitol and monitor the depletion of the
C signal relative to the C satellites (or use a remote internal standard).-
Refined Approach for this Guide: We will use Natural Abundance NMR (Singleton Method) as it avoids the need for expensive labeled material if high-field NMR is available, OR a 1:1 Mix if using IRMS. Below describes the 1:1 Mix NMR method for highest specific contrast.
-
-
The Reaction:
-
Mix 10 mM D-Ribitol (
C) and 10 mM D-Ribitol-2-13C ( C). -
Add NAD+ (50 mM).
-
Initiate with RDH enzyme.
-
Crucial Step: Stop the reaction at exactly ~50% conversion (
). -
Stop method: Rapid heat inactivation or acid quench (ensure stability of Ribulose).
-
-
The Control (Total Conversion): Run a parallel tube with the same mixture but let it go to 100% completion. This proves that no side reactions occurred and establishes the final isotopic ratio
. -
Analysis (Quantitative
C-NMR):-
Acquire quantitative
C-NMR spectra (inverse gated decoupling, long relaxation delay ). -
Integrate the C2 peak of the remaining substrate (Ribitol).
-
Compare the ratio of
C-Ribitol to C-Ribitol in the starting material ( ) vs. the re-isolated substrate at 50% conversion ( ).
-
Workflow Visualization
Figure 2: Internal Competition Workflow. This method eliminates tube-to-tube variations, allowing measurement of KIEs with 0.001 precision.
Data Interpretation & Calculation
The calculation relies on the fractional conversion (
The governing equation for competitive isotope effects is:
Where:
- : Fractional conversion (0.0 to 1.0). Determined by comparing the concentration of Product vs. (Substrate + Product).
-
: Isotope ratio (
) at time 0. -
: Isotope ratio (
) of the unreacted substrate at time .
Interpretation Guide:
-
KIE = 1.00: No isotope effect. C2 hybridization change is not part of the rate-limiting step (or occurs after the rate-limiting step).
-
KIE = 1.01 – 1.05: Normal Primary
C KIE. The C2-H bond cleavage or C2 rehybridization is rate-limiting. -
KIE > 1.05: Unusual for enzymatic heavy atoms; suspect experimental error or magnetic isotope effects (rare).
References
-
Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[6] Link
-
Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms.[2][3][4][7][8] Archives of Biochemistry and Biophysics. Link
-
Hollmann, S., & Touster, O. (1957).[1] The L-xylulose-xylitol enzyme and other polyol dehydrogenases of guinea pig liver mitochondria. Journal of Biological Chemistry. (Foundational work on Ribitol Dehydrogenase).[5] Link
-
Gu, H., & Zhang, S. (2013).[4] Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. Link
Sources
- 1. Ribitol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Binding Isotope Effects: Boon and Bane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of d-Ribitol by Lactobacillus casei BL23 Requires a Mannose-Type Phosphotransferase System and Three Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Safety & Integrity Guide: Handling D-Ribitol-2-13C
The Dual-Protection Mandate[1]
As researchers, we often view Personal Protective Equipment (PPE) solely as a barrier against toxicity. However, when handling high-value stable isotopes like D-Ribitol-2-13C , the paradigm shifts.[1] While the compound itself presents a low toxicological hazard, the financial and analytical stakes are high.
This guide operates on a Dual-Protection Mandate :
-
Operator Safety: Standard Chemical Hygiene to prevent inhalation of nuisance dust.
-
Sample Integrity: Preventing "biological crosstalk." Human skin sheds keratin, oils, and RNases that can appear as background noise in high-sensitivity Mass Spectrometry (MS) or NMR, potentially obscuring the signal of your 13C-labeled tracer.[1]
Hazard Profile & Risk Assessment
Compound: D-Ribitol-2-13C (Stable Isotope) CAS (Unlabeled): 488-81-3 Radioactivity: NONE. (Note: This is a stable Carbon-13 isotope, not a radioactive Carbon-14 issuer).[1]
| Hazard Class | Rating | Operational Insight |
| Toxicity | Low | Generally recognized as safe (sugar alcohol).[1] Non-carcinogenic. |
| Physical | Hygroscopic | CRITICAL: Absorbs atmospheric moisture rapidly.[1] This alters gravimetric accuracy, ruining quantitative flux analysis. |
| Reactivity | Stable | Stable under standard temperature/pressure.[1] Avoid strong oxidizing agents. |
| Inhalation | Nuisance Dust | Fine powder can irritate the respiratory tract; prevent aerosolization.[1] |
PPE Matrix: The Integrity Barrier
The following PPE configuration is designed to minimize human biological contamination of the sample.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile, Powder-Free (Min. 4 mil thickness) | Latex proteins can contaminate MS spectra.[1] Powder interferes with gravimetric weighing. Change gloves immediately if they touch skin or non-sterile surfaces. |
| Respiratory | N95 or Surgical Mask | While not toxic, D-Ribitol is a nutrient source.[1] A mask prevents breath-borne moisture and oral flora from contaminating the stock solution. |
| Eye Protection | ANSI Z87.1 Safety Glasses with side shields | Standard protection against particulate entry and accidental splashes during solubilization.[1] |
| Body Protection | Clean Lab Coat (Buttoned/Snapped) | Prevents shedding of skin cells/lint into the sample.[1] Tyvek sleeves are recommended for ultra-high sensitivity MS work. |
Operational Workflow: The Isotopic Integrity Protocol
Pre-requisite: All handling should occur in a low-humidity environment. If ambient humidity >50%, use a glove box or a localized dry-nitrogen purge.
Step-by-Step Methodology
-
Acclimatization: Remove the D-Ribitol-2-13C container from cold storage (-20°C). Allow it to equilibrate to room temperature inside a desiccator before opening.
-
Why? Opening a cold vial in warm air causes immediate condensation, permanently altering the water content and mass of the standard [1].
-
-
Static Control: Place the weighing boat near an ionizing fan or use an anti-static gun.
-
Why? Dry sugar alcohols are prone to static charge, causing powder to "jump" or cling to spatulas, leading to mass loss.
-
-
Gravimetric Transfer: Using a clean, solvent-washed spatula, weigh the required mass (+/- 0.01 mg).
-
Note: Do not return excess powder to the stock vial to prevent cross-contamination.
-
-
Solubilization: Dissolve immediately in the target solvent (e.g., D2O for NMR or LC-MS grade water). Vortex until clear.
-
Aliquot & Freeze: Do not store D-Ribitol in solution at 4°C for extended periods (risk of bacterial consumption). Aliquot into single-use volumes and freeze at -80°C.
Workflow Visualization
Figure 1: The "Cold-Chain" logic for handling hygroscopic stable isotopes to prevent moisture-induced mass errors.
Waste Management & Disposal
Although D-Ribitol is biodegradable, laboratory chemical waste regulations supersede household disposal methods.
-
Dry Solid Waste: Excess or spilled powder should be swept into a dedicated solid chemical waste container.
-
Liquid Waste: Aqueous solutions containing D-Ribitol-2-13C should be disposed of in "Non-Hazardous Aqueous Waste" streams, provided no toxic co-solvents (like Azide or Methanol) were added.[1]
-
Container Disposal: Triple rinse the empty isotope vial with water before discarding in glass recycling or sharps bins, in accordance with local EHS regulations [2].
Emergency Response
-
Spill (Solid): Do not wet the powder (it will become sticky). Sweep up with a dry brush and dustpan.
-
Spill (Liquid): Absorb with paper towels. Clean the surface with 10% ethanol to remove sticky residue.
-
Ingestion: Non-toxic in small amounts, but consult a physician if large quantities are ingested or if the individual has specific sugar-alcohol sensitivities.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
